molecular formula C5H4BrClN2O B1330797 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 912569-70-1

4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1330797
CAS No.: 912569-70-1
M. Wt: 223.45 g/mol
InChI Key: LTARGXLMISJCPP-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C5H4BrClN2O and its molecular weight is 223.45 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-1-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTARGXLMISJCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345511
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride
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Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-70-1
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is a critical heterocyclic building block in contemporary medicinal chemistry and agrochemical research. Its trifunctional nature—comprising a reactive acid chloride, a versatile brominated pyrazole core, and a methylated nitrogen—renders it an invaluable synthon for constructing complex molecular architectures. This guide provides an in-depth, field-proven methodology for its synthesis, emphasizing the causal relationships behind procedural choices, process control, and safety. The synthesis is presented as a robust two-stage pathway: (1) the regioselective bromination of 1-methyl-1H-pyrazole-3-carboxylic acid, and (2) the subsequent conversion of the resulting carboxylic acid to the target acid chloride using thionyl chloride. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable synthesis protocol.

Introduction: Strategic Importance of the Target Compound

The pyrazole scaffold is a privileged structure in drug discovery, famously featured in blockbuster drugs like Celebrex.[1] The specific functionalization pattern of this compound offers a strategic advantage in molecular design. The bromine atom at the C4 position serves as a prime handle for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents.[1] Concurrently, the acid chloride at the C3 position provides a highly reactive electrophilic site for amide bond formation, a cornerstone of medicinal chemistry. This dual functionality enables the rapid generation of compound libraries for screening against various biological targets, including kinases and other enzymes implicated in cancer and inflammatory diseases.[2]

Overall Synthetic Strategy

The synthesis is logically divided into two primary transformations. The strategy begins with a commercially available or readily synthesized precursor, 1-methyl-1H-pyrazole-3-carboxylic acid, and proceeds through bromination to install the key halogen substituent. The final step activates the carboxylic acid to its carbonyl chloride form, rendering it ready for coupling reactions.

G A 1-methyl-1H-pyrazole-3-carboxylic acid B 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid A->B Step 1: Bromination (Br₂, Acetic Acid) C This compound B->C Step 2: Chlorination (SOCl₂, cat. DMF)

Caption: High-level two-step synthesis pathway.

Part I: Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

Reaction Principle & Mechanistic Insight

The core of this step is the electrophilic aromatic substitution on the pyrazole ring. The pyrazole system is electron-rich, making it susceptible to attack by electrophiles. The C4 position is the most electron-dense and sterically accessible site for substitution, leading to high regioselectivity. Acetic acid serves as a polar protic solvent that facilitates the ionization of bromine (Br₂) to generate the active electrophilic species (Br⁺).

Causality: The choice of acetic acid as a solvent is deliberate. It is sufficiently polar to solvate the reactants and intermediates but is not reactive enough to compete in side reactions. It also readily dissolves the starting material and, upon cooling, often allows for the direct crystallization of the product, simplifying purification.

Experimental Protocol

WARNING: This procedure involves bromine, which is highly corrosive and toxic. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser (fitted with a gas outlet to a sodium thiosulfate scrubber), add 1-methyl-1H-pyrazole-3-carboxylic acid (12.6 g, 100 mmol).

  • Dissolution: Add glacial acetic acid (100 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromine (5.6 mL, 17.6 g, 110 mmol, 1.1 eq) in glacial acetic acid (20 mL). Add this solution dropwise to the stirred pyrazole solution over 30 minutes. The reaction is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.

  • Reaction & Monitoring: After the addition is complete, heat the reaction mixture to 60°C and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.

  • Product Isolation (Work-up):

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. A white precipitate of the product will form.

    • Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold water (2 x 20 mL) to remove residual acetic acid and salts.

    • Dry the solid under vacuum at 50°C to a constant weight.

  • Characterization: The product, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, should be obtained as a white to off-white solid.[1][3][4] The expected yield is typically in the range of 85-95%.

Reagent & Product Data Table
CompoundFormulaMW ( g/mol )AmountMoles (mmol)Role
1-methyl-1H-pyrazole-3-carboxylic acidC₅H₆N₂O₂126.1112.6 g100Starting Material
Bromine (Br₂)Br₂159.815.6 mL (17.6 g)110Brominating Agent
Glacial Acetic AcidC₂H₄O₂60.05120 mL-Solvent
Product: 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acidC₅H₅BrN₂O₂205.01~18.4 g (90%)90Intermediate

Part II: Synthesis of this compound

Reaction Principle & Mechanistic Insight

This transformation converts the carboxylic acid into a more reactive acid chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this process.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, forming a chlorosulfite intermediate.[6] This intermediate is highly activated towards nucleophilic attack by the released chloride ion, which attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the reaction to completion.[7]

Trustworthiness: The use of a catalytic amount of N,N-dimethylformamide (DMF) is a field-proven technique to accelerate this reaction. DMF reacts with SOCl₂ to form the Vilsmeier reagent [(CH₃)₂N=CHCl]Cl, a more potent acylating agent that speeds up the formation of the acid chloride.

Experimental Protocol

WARNING: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Hydrogen chloride gas is a byproduct. This procedure must be performed in a dry, inert atmosphere within a certified chemical fume hood.

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber (containing NaOH solution), add 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (10.25 g, 50 mmol).

  • Reagent Addition: Suspend the acid in toluene (100 mL). Add thionyl chloride (SOCl₂) (5.5 mL, 9.0 g, 75 mmol, 1.5 eq) followed by 3-4 drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction & Monitoring: Heat the mixture to reflux (approximately 80-90°C) and stir for 3-4 hours. The reaction mixture will become a clear, homogeneous solution as the starting material is converted. The completion of the reaction is indicated by the cessation of HCl gas evolution.

  • Product Isolation (Work-up):

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Ensure the vacuum trap is cooled effectively (e.g., with dry ice/acetone) to capture the volatile SOCl₂.

    • The crude product, this compound, will remain as a solid or semi-solid residue.

  • Purification & Use: The product is often of sufficient purity (typically >95%) to be used directly in subsequent reactions without further purification.[8][9] If necessary, it can be purified by distillation under high vacuum or recrystallization from a non-protic solvent like hexane.

Reagent & Product Data Table
CompoundFormulaMW ( g/mol )AmountMoles (mmol)Role
4-bromo-1-methyl-1H-pyrazole-3-carboxylic acidC₅H₅BrN₂O₂205.0110.25 g50Starting Material
Thionyl Chloride (SOCl₂)SOCl₂118.975.5 mL (9.0 g)75Chlorinating Agent
TolueneC₇H₈92.14100 mL-Solvent
N,N-Dimethylformamide (DMF)C₃H₇NO73.093-4 drops-Catalyst
Product: this compoundC₅H₄BrClN₂O223.45~10.6 g (95%)47.5Target Compound

Integrated Workflow Diagram

G cluster_0 Part I: Bromination cluster_1 Part II: Chlorination A 1. Charge Reactor: 1-methyl-1H-pyrazole-3-carboxylic acid + Acetic Acid B 2. Prepare & Add: Br₂ in Acetic Acid (dropwise) A->B C 3. Heat & React: 60°C for 2 hours B->C D 4. Isolate: Cool, Filter & Wash (H₂O) C->D E 5. Dry Product: Vacuum oven at 50°C D->E F 1. Charge Reactor: Bromo-acid + Toluene E->F Transfer Intermediate G 2. Add Reagents: SOCl₂ + cat. DMF F->G H 3. Heat to Reflux: 3-4 hours G->H I 4. Concentrate: Remove solvent & excess SOCl₂ (Rotary Evaporator) H->I J 5. Final Product: Use directly or purify I->J

Caption: Step-by-step experimental workflow diagram.

Conclusion

This guide outlines a validated and efficient two-step synthesis for this compound. By detailing the mechanistic rationale and providing a robust, step-by-step protocol, this document serves as a reliable resource for chemists in the pharmaceutical and agrochemical industries. The methodology is designed for scalability and high fidelity, ensuring that researchers can confidently produce this key intermediate for their discovery and development programs. Adherence to the described safety protocols is paramount for successful and safe execution.

References

  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • ResearchGate. (2007). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2007). Bromination of pyrazole-3(5)-carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved from [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 912569-70-1

A Core Building Block for Innovations in Drug Discovery and Agrochemicals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, synthesis, reactivity, applications, and safety protocols, offering field-proven insights to empower your research and development endeavors.

Core Chemical Identity and Properties

This compound is a halogenated heterocyclic compound featuring a pyrazole ring, a functional motif of significant interest in medicinal chemistry. The presence of a bromine atom and a highly reactive acyl chloride group makes it a versatile building block for the synthesis of a wide array of more complex molecules.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 912569-70-1Internal Database
Molecular Formula C₅H₄BrClN₂OCalculated
Molecular Weight 223.46 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Appearance Off-white to yellow solid (predicted)Supplier Data
Solubility Reacts with water and other protic solvents. Soluble in aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene.General Reactivity
Boiling Point Not available (likely decomposes)N/A
Melting Point Not availableN/A

Strategic Synthesis Pathway

The synthesis of this compound is conceptually straightforward, primarily involving the conversion of its corresponding carboxylic acid precursor. This transformation is a cornerstone of organic synthesis, and the choice of chlorinating agent is critical for achieving high yield and purity.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Chlorination Precursor 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Target This compound Precursor->Target Chlorination Chlorinating_Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Chlorinating_Agent->Target Reagent

Caption: Synthetic route to the target compound.

Synthesis of the Carboxylic Acid Precursor

The precursor, 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, can be synthesized through various methods, including the bromination of 1-methyl-1H-pyrazole-3-carboxylic acid or through a multi-step synthesis starting from simpler pyrazole derivatives.

Experimental Protocol: Conversion to the Acyl Chloride

This protocol is a representative procedure based on established methods for converting carboxylic acids to acyl chlorides.

Objective: To synthesize this compound from 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq.) in anhydrous DCM or toluene.

  • Addition of Chlorinating Agent:

    • Using Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 eq.) to the suspension at room temperature.

    • Using Oxalyl Chloride: Add a catalytic amount of DMF (1-2 drops) to the suspension, followed by the slow, dropwise addition of oxalyl chloride (1.2-1.5 eq.) at 0 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl with thionyl chloride; CO, CO₂, and HCl with oxalyl chloride). These gases must be vented through a scrubber containing a sodium hydroxide solution.

  • Work-up: Once the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent and excess chlorinating agent under reduced pressure. The crude this compound is often used in the next step without further purification. If purification is necessary, it can be attempted by distillation under high vacuum, though decomposition is a risk.

Causality of Experimental Choices:

  • Inert Atmosphere: The acyl chloride product is highly reactive and moisture-sensitive. An inert atmosphere prevents hydrolysis back to the carboxylic acid.

  • Choice of Chlorinating Agent: Thionyl chloride is a common and effective reagent. Oxalyl chloride is often preferred for milder conditions and cleaner reactions, as the byproducts are all gaseous. The use of catalytic DMF with oxalyl chloride is crucial for the formation of the Vilsmeier reagent, the active chlorinating species.

  • Reflux: Heating is typically required to drive the reaction to completion.

  • Scrubber: The gaseous byproducts (HCl, SO₂, CO, CO₂) are corrosive and toxic, necessitating their neutralization in a basic scrubber.

Reactivity and Applications in Drug Discovery

The high reactivity of the acyl chloride functional group makes this compound an excellent electrophile for introducing the 4-bromo-1-methyl-pyrazole-3-carboxamide moiety into various molecules. This is particularly valuable in the synthesis of kinase inhibitors, where the pyrazole core can act as a hinge-binding motif in the ATP-binding site of the enzyme.[1][2]

Reactivity_Diagram Acyl_Chloride 4-Bromo-1-methyl-1H- pyrazole-3-carbonyl chloride Product Amide, Ester, or Thioester Derivative Acyl_Chloride->Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) Nucleophile->Product Reactant

Caption: General reactivity of the title compound.

Key Reactions
  • Amide Formation: The most common application is the reaction with primary or secondary amines to form stable amide bonds. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

  • Ester Formation: Reaction with alcohols yields esters.

  • Friedel-Crafts Acylation: It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.

Role in Kinase Inhibitor Synthesis

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting protein kinases.[1][2] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents on the pyrazole ring can be tailored to achieve potency and selectivity for specific kinases. This compound is a key intermediate for creating libraries of pyrazole-based carboxamides for screening against various kinase targets in cancer, inflammation, and other diseases.

Safety and Handling

Trustworthiness through Self-Validating Protocols: A thorough understanding of the hazards associated with a chemical is paramount for safe and reproducible research.

Hazard Identification:

  • Corrosive: As an acyl chloride, it is expected to be corrosive to the skin, eyes, and respiratory tract.

  • Moisture Sensitive: Reacts with water, releasing corrosive hydrogen chloride gas.

  • Toxicity: The toxicological properties of this specific compound have not been fully investigated. However, compounds with similar structures can be harmful if inhaled, ingested, or absorbed through the skin.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat is required. For larger quantities, consider a chemical-resistant apron or suit.

  • Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a respirator with an appropriate cartridge.

Handling and Storage:

  • Handling: Handle only under an inert atmosphere (nitrogen or argon). Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols, amines, and bases.

First Aid Measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a high-value, reactive intermediate that holds a significant position in the toolbox of medicinal and synthetic chemists. Its utility in constructing the pyrazole-3-carboxamide scaffold, a key pharmacophore in many kinase inhibitors, underscores its importance in the quest for new therapeutic agents. By understanding its synthesis, reactivity, and handling requirements as outlined in this guide, researchers can effectively and safely leverage this compound to accelerate their discovery programs.

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Samara Journal of Science. Retrieved January 18, 2026, from [Link]

Sources

4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic chemistry. Its significance is rooted in the pyrazole scaffold, a privileged structure in numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive analysis of the compound's reactivity profile, focusing on its role as an electrophilic agent in nucleophilic acyl substitution reactions. We will explore its synthesis from the corresponding carboxylic acid, detail the mechanistic principles governing its reactions with various nucleophiles, and provide field-proven protocols for the synthesis of key derivatives such as amides and esters. The discussion is grounded in the electronic interplay between the pyrazole ring, the bromo substituent, and the highly reactive acyl chloride moiety, offering researchers the causal insights needed for predictable and efficient molecular design.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, found in a wide spectrum of FDA-approved drugs with diverse therapeutic applications, including antipyretic, anticancer, antiviral, and anti-inflammatory agents.[1][2] The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's pharmacological properties.[3] this compound serves as a highly versatile intermediate for this purpose. The presence of three distinct functional handles—the reactive acyl chloride, the N-methylated pyrazole ring, and the bromo-substituted carbon—provides a rich platform for building molecular complexity. The acyl chloride is the primary site for reactivity, enabling the facile introduction of amide and ester linkages, which are fundamental in drug discovery for modulating properties like solubility, stability, and target binding.

Physicochemical Properties & Data

A summary of the key properties of the title compound is presented below for quick reference.

PropertyData
IUPAC Name This compound
Molecular Formula C₅H₄BrClN₂O
Molecular Weight 223.46 g/mol
CAS Number Not readily available; precursor acid is 205.01 g/mol [4]
Appearance Typically a solid or oil, moisture-sensitive
Core Functionality Acyl Chloride
Primary Reactivity Electrophile for Nucleophilic Acyl Substitution

Synthesis and Preparation

The target acyl chloride is synthesized from its corresponding carboxylic acid precursor, 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.[4] The conversion of a carboxylic acid to an acyl chloride is a standard and crucial transformation in organic synthesis because it "activates" the carbonyl group, making it significantly more reactive toward nucleophiles.[5]

The most common and efficient method for this conversion involves the use of thionyl chloride (SOCl₂).[6][7][8] The choice of thionyl chloride is strategic for several reasons:

  • It effectively converts the hydroxyl group of the carboxylic acid into an excellent leaving group.[6]

  • The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.[7][9]

The overall synthetic workflow is illustrated below.

G cluster_0 Synthesis of Precursor cluster_1 Activation Step cluster_2 Derivatization Reactions Acid 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid AcylChloride 4-Bromo-1-methyl-1H- pyrazole-3-carbonyl chloride Acid->AcylChloride SOCl2 or (COCl)2 Amide Amide Derivative AcylChloride->Amide Ester Ester Derivative AcylChloride->Ester Amine Nucleophile: Amine (R-NH2) Amine->Amide Alcohol Nucleophile: Alcohol (R-OH) Alcohol->Ester

Caption: Synthetic workflow from carboxylic acid to acyl chloride and subsequent derivatives.

Experimental Protocol: Synthesis of this compound
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (typically 2-5 eq, can be used as solvent) neat or in an inert solvent like dichloromethane (DCM) or toluene.[8]

  • Reaction: The mixture is typically stirred at room temperature or gently heated to reflux (40-80 °C) for several hours.[8]

  • Monitoring: The reaction progress should be monitored by TLC or by observing the cessation of HCl and SO₂ gas evolution.

  • Work-up: Once the reaction is complete, excess thionyl chloride is removed under reduced pressure (distillation). The crude acyl chloride is often used immediately in the next step due to its moisture sensitivity.

Core Reactivity Profile: Nucleophilic Acyl Substitution

The chemistry of this compound is dominated by the electrophilicity of its carbonyl carbon. As an acyl chloride, it is one of the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[10] This class of reaction proceeds via a characteristic two-step addition-elimination mechanism .[11][12][13]

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate with a negatively charged oxygen atom.[5][13]

  • Elimination of Leaving Group: The tetrahedral intermediate is transient. The C=O double bond reforms, and in the process, the chloride ion—an excellent leaving group—is expelled.[11][13]

Caption: General Mechanism of Nucleophilic Acyl Substitution.

The reactivity of the carbonyl group is modulated by the electronic properties of the substituted pyrazole ring. The nitrogen atoms in the pyrazole ring are electron-withdrawing, which increases the partial positive charge (δ+) on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl or aryl acyl chloride.

Key Synthetic Applications & Protocols

The primary utility of this compound is as an acylating agent to form stable amide and ester derivatives.[11][14]

A. Amide Bond Formation

The reaction with primary or secondary amines is a cornerstone for synthesizing pyrazole-3-carboxamides, a motif frequently found in biologically active molecules.[1][11] The reaction is typically rapid and high-yielding.

Field-Proven Protocol: Synthesis of a Pyrazole-3-Carboxamide

  • Setup: Dissolve the amine (1.0 eq) in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base: Add a non-nucleophilic base (1.1-1.5 eq), such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This base is crucial to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the amine nucleophile.

  • Acyl Chloride Addition: Slowly add a solution of this compound (1.0-1.1 eq) in the same solvent to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor completion using TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is typically washed with water, dilute aqueous acid (e.g., 1M HCl) to remove excess base, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

B. Ester Formation (Esterification)

Reaction with alcohols yields pyrazole-3-carboxylate esters. While generally less rapid than amidation, this reaction is a common method for synthesizing these derivatives.[14]

Field-Proven Protocol: Synthesis of a Pyrazole-3-Carboxylate Ester

  • Setup: Dissolve the alcohol (1.0 eq) in an aprotic solvent like DCM or THF.

  • Base: Add a base such as pyridine or triethylamine (1.1-1.5 eq). Pyridine can often serve as both the base and a catalyst.

  • Acyl Chloride Addition: Slowly add this compound (1.0-1.1 eq) to the solution at 0 °C.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The work-up is similar to that for amide synthesis, involving aqueous washes to remove the base and its salt, followed by drying, concentration, and purification of the crude ester.

Reaction Condition Summary
ReactionNucleophileTypical BaseSolventTemperatureTypical Yield
Amidation Primary/Secondary AmineTEA, DIPEA, PyridineDCM, THF, DMF0 °C to RT>85%
Esterification AlcoholPyridine, TEADCM, THF0 °C to RT70-95%

Applications in Drug Discovery

The derivatives of this compound are instrumental in the synthesis of novel compounds for pharmaceutical and agrochemical research.[4][15] The pyrazole-carboxamide linkage is a bioisostere for other functional groups and is critical for establishing hydrogen bonding interactions with biological targets like kinases and receptors.[2] The bromine atom on the pyrazole ring provides a valuable handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse chemical libraries for screening.[16]

Handling and Safety

As with all acyl chlorides, this compound is a moisture-sensitive and corrosive compound.

  • Handling: It should be handled under an inert atmosphere (nitrogen or argon) to prevent hydrolysis back to the carboxylic acid.

  • Safety: The compound is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is a highly reactive and synthetically valuable intermediate. Its reactivity is governed by the principles of nucleophilic acyl substitution, enhanced by the electronic nature of the pyrazole ring. A thorough understanding of its reactivity profile, coupled with robust and optimized protocols for derivatization, empowers researchers in medicinal and materials chemistry to efficiently synthesize complex molecular architectures. Its strategic importance as a building block for creating diverse libraries of pyrazole-containing compounds ensures its continued relevance in the landscape of modern drug discovery and development.

References

  • Smolecule. 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.
  • Chemguide. converting carboxylic acids into acyl (acid) chlorides.
  • Organic Chemistry. Acid to Acid Chloride - Common Conditions.
  • Benchchem. 1H-pyrazole-5-carbonyl chloride | 717871-84-6.
  • ChemicalBook. 1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).
  • ResearchGate. Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid.
  • Benchchem. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Beilstein-Journals. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides.
  • Celerity SpecialChem. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • Chem-Impex. Methyl 4-bromo-1H-pyrazole-3-carboxylate.
  • Chemistry LibreTexts. 8.4: Nucleophilic Acyl Substitution Reactions.
  • SlidePlayer. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Co.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

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An In-depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride: A Keystone Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride. This document serves as a technical resource to facilitate its effective utilization in the synthesis of novel therapeutic agents.

Core Compound Identification and Structure

This compound is a key heterocyclic building block, distinguished by a pyrazole core functionalized with a reactive acyl chloride group. This strategic combination of a stable aromatic system and a versatile reactive handle makes it a valuable intermediate in the construction of complex molecular architectures for pharmaceutical applications.

Molecular Structure:

Synthesis cluster_0 Synthetic Scheme Precursor 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 84547-86-4) Product This compound (CAS: 912569-70-1) Precursor->Product Chlorination Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Reagent->Product Reactivity cluster_1 Key Reactions Start 4-Bromo-1-methyl-1H-pyrazole- 3-carbonyl chloride Amide Amide Start->Amide Amidation Ester Ester Start->Ester Esterification Amine Amine (R-NH₂) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester

Caption: Key reactions of this compound.

Applications in Medicinal Chemistry and Drug Development

The 4-bromo-1-methyl-pyrazole core is a privileged scaffold in medicinal chemistry. The bromine atom at the 4-position serves as a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to modulate the pharmacological properties of the final compound.

This structural motif is a key component in the development of various therapeutic agents, particularly kinase inhibitors. For instance, the related compound 4-Bromo-1-methyl-1H-pyrazole is an important intermediate in the synthesis of drugs like Erdafitinib and Savolitinib, which are investigated for the treatment of certain cancers. T[1]he ability to readily form amides via the carbonyl chloride functionality is crucial for linking the pyrazole core to other pharmacophoric fragments, a common strategy in the design of enzyme inhibitors.

Safety and Handling

Hazard Identification:

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its reactivity profile suggests the following hazards, extrapolated from related compounds such as 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid:

  • Corrosive: Acyl chlorides are corrosive and can cause severe skin burns and eye damage.

  • Lachrymator: It is likely a lachrymator, causing irritation to the eyes and respiratory tract.

  • Moisture Sensitive: Reacts with water and moisture to release hydrogen chloride (HCl) gas, which is corrosive and toxic.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. The precursor carboxylic acid is classified as harmful if swallowed and causes skin and eye irritation.

[2]Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and oxidizing agents.

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for disposal.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its dual functionality, comprising a reactive acyl chloride for amide and ester formation and a bromine atom for cross-coupling reactions, provides medicinal chemists with a powerful tool for generating diverse molecular libraries for biological screening. A thorough understanding of its synthesis, reactivity, and handling is paramount for its safe and effective application in the development of next-generation therapeutics.

References

  • LookChem. 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride. [Link]

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • PubChem. Methyl 4-bromo-1H-pyrazole-3-carboxylate. [Link]

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Spectroscopic Characterization of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride is a halogenated heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, a methyl group, and a reactive acyl chloride moiety. The unique arrangement of these functional groups imparts specific reactivity, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity and purity, which is crucial for its application in multi-step synthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃ are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl protons and the pyrazole ring proton.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.0Singlet1HH5The proton at the C5 position of the pyrazole ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is downfield due to the electron-withdrawing effects of the adjacent nitrogen atom and the carbonyl group.
~4.0Singlet3HN-CH₃The methyl group attached to the nitrogen atom will appear as a singlet. Its chemical shift is influenced by the aromatic pyrazole ring.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (ppm)AssignmentRationale
~160C=OThe carbonyl carbon of the acyl chloride is expected to be significantly deshielded and appear at a low field.
~145C3The carbon atom attached to the carbonyl group (C3) will be deshielded.
~130C5The carbon atom bearing the single proton (C5) will appear in the aromatic region.
~95C4The carbon atom attached to the bromine (C4) is expected to be shifted upfield compared to other ring carbons due to the heavy atom effect of bromine.
~40N-CH₃The methyl carbon attached to the nitrogen will appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine.

Molecular Ion Peak

The molecular ion peak (M⁺) will appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The expected molecular weight for the most abundant isotopes (C₅H₄⁷⁹Br³⁵ClN₂O) is approximately 222 g/mol . The isotopic pattern will be a key identifier.

Key Fragmentation Pathways

The fragmentation of pyrazoles is a well-studied process[1]. For this specific molecule, the primary fragmentation is expected to be the loss of the chlorine radical from the acyl chloride moiety, leading to a stable acylium ion.

fragmentation

Predicted Mass Spectrometry Fragmentation

Table of Predicted Major Fragments:

m/z (for ⁷⁹Br, ³⁵Cl)Ion Structure
222/224/226[M]⁺˙
187/189[M-Cl]⁺
159/161[M-Cl-CO]⁺

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic pyrazole ring.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~1775-1815StrongC=O stretch (acyl chloride)
~1500-1600MediumC=C and C=N stretching (pyrazole ring)
~1300-1400MediumC-N stretching
~1000-1100MediumC-Br stretching

The most prominent feature in the IR spectrum will be the strong absorption band of the carbonyl group of the acyl chloride at a relatively high wavenumber.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Analysis: Inject the sample into the GC, and acquire the mass spectrum of the eluting peak corresponding to the compound.

IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final spectrum of the sample.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound based on established spectroscopic principles and data from analogous structures. The predicted NMR, MS, and IR data, along with the provided experimental protocols, should serve as a valuable resource for scientists working with this important synthetic intermediate, aiding in its unambiguous identification and quality control.

References

  • Santos, V. G., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]

Sources

A Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride: Starting Materials and Strategic Routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This document provides a comprehensive technical overview of the synthetic pathways leading to 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride, a critical building block in modern medicinal and agricultural chemistry. The pyrazole scaffold is a privileged structure found in numerous biologically active molecules, and the specific substitution pattern of this target molecule makes it a versatile intermediate for creating diverse chemical libraries.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, reaction mechanisms, and detailed protocols.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most logically approached by disconnecting the acyl chloride to its parent carboxylic acid. This simplifies the primary synthetic challenge to the efficient and regioselective construction of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Two principal strategies emerge for assembling this key intermediate:

  • Post-Modification of a Pre-formed Pyrazole Core: This is often the most direct route, involving the synthesis of a simpler pyrazole, such as 1-methyl-1H-pyrazole-3-carboxylic acid or its ester, followed by selective bromination at the C4 position.

  • De Novo Ring Construction: This strategy involves building the pyrazole ring from acyclic precursors that already contain the necessary functionalities, such as a brominated 1,3-dicarbonyl compound and methylhydrazine.

The final conversion of the carboxylic acid to the highly reactive acyl chloride is a standard and high-yielding transformation.

G Target This compound Acid 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Target->Acid Chlorination PathwayA Pathway A: Bromination Strategy Acid->PathwayA PathwayB Pathway B: Ring Synthesis Strategy Acid->PathwayB PrecursorA 1-Methyl-1H-pyrazole-3-carboxylic acid (or Ester) PathwayA->PrecursorA Electrophilic Bromination PrecursorB1 Brominated 1,3-Dicarbonyl PathwayB->PrecursorB1 PrecursorB2 Methylhydrazine PathwayB->PrecursorB2

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: Primary Synthetic Route: Bromination of a Pyrazole Precursor

This route is highly favored due to the predictable regioselectivity of electrophilic substitution on the pyrazole ring and the commercial availability of starting materials. The electron-donating character of the ring nitrogens activates the C4 position for electrophilic attack.[3]

Step 2.1: Synthesis of the Pyrazole Carboxylate Core

The initial starting material is typically an ester, such as ethyl 1-methyl-1H-pyrazole-3-carboxylate. This can be synthesized via the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5] For this specific target, the reaction of ethyl 3-oxobutanoate (ethyl acetoacetate) with methylhydrazine is a common method.

Step 2.2: Regioselective Bromination

The key step in this pathway is the bromination of the 1-methyl-1H-pyrazole-3-carboxylate core. The pyrazole ring is electron-rich, and electrophilic aromatic substitution occurs preferentially at the 4-position.

Causality of Reagent Choice:

  • N-Bromosuccinimide (NBS): NBS is a preferred brominating agent for this transformation.[6] It is a solid, making it easier to handle than liquid bromine, and it provides a slow, controlled release of electrophilic bromine ("Br+"), which minimizes over-bromination and side reactions.

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM) are suitable solvents. DMF can help to polarize the N-Br bond in NBS, enhancing its electrophilicity.[6]

G cluster_0 Pathway A: Step-wise Synthesis Start Ethyl 1-methyl-1H- pyrazole-3-carboxylate BrominatedEster Ethyl 4-bromo-1-methyl-1H- pyrazole-3-carboxylate Start->BrominatedEster NBS, DMF (Bromination) FinalAcid 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid BrominatedEster->FinalAcid NaOH, H₂O/EtOH (Saponification) G Start 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid Product 4-Bromo-1-methyl-1H- pyrazole-3-carbonyl chloride Start->Product SOCl₂, reflux Byproducts SO₂ (g) + HCl (g) Product->Byproducts

Sources

A Guide to the Safe Handling and Application of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety precautions, handling protocols, and chemical reactivity of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS No. 912569-70-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights. The guide details necessary personal protective equipment (PPE), emergency first-aid procedures, appropriate storage and disposal methods, and a representative protocol for its use in amide synthesis. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices when working with this reactive chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with bromine, a methyl group, and a highly reactive acyl chloride functional group. This combination of functionalities makes it a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures, particularly amides and esters.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 912569-70-1[1]
Molecular Formula C₅H₄BrClN₂O-
Molecular Weight 223.46 g/mol [2]
Structure -
Physical Properties Data not available. Likely a solid or liquid at room temperature.-

Hazard Identification and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a robust hazard assessment can be derived from its chemical structure and data from closely related analogs. The primary hazards stem from the acyl chloride moiety, which is highly reactive and corrosive.

Based on the SDS for the structurally similar compound 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (CAS 175277-00-6), the following GHS classifications are anticipated:

Table 2: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Source: Extrapolated from the Safety Data Sheet for CAS 175277-00-6.

Core Causality of Hazards:

  • Corrosivity (H314): The acyl chloride functional group reacts exothermically and violently with water, including moisture on skin, in the eyes, or in the respiratory tract. This reaction produces hydrochloric acid (HCl) gas and the corresponding carboxylic acid, causing severe chemical burns and tissue damage.[3]

  • Toxicity (H302, H312, H332): The toxicity is attributed to both the corrosive action of the compound and the systemic effects of the brominated pyrazole core. Inhalation of vapors or dust can cause severe respiratory irritation.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed within a certified chemical fume hood. This is critical to prevent inhalation of corrosive vapors and to contain any accidental releases. A safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the high reactivity and corrosivity of acyl chlorides.

  • Hand Protection: Use heavy-duty, chemical-resistant gloves. Butyl rubber or nitrile gloves are recommended. Always double-glove. If contact occurs, remove and dispose of the outer glove immediately.

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory. In addition, a full-face shield must be worn over the goggles to protect against splashes.

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. For operations with a higher risk of splashing, such as transfers of larger quantities, a chemical-resistant apron is also required. Ensure that no skin is exposed.

  • Respiratory Protection: While working in a fume hood should be sufficient, a respirator with an acid gas cartridge may be necessary for emergency situations or if there is a failure of engineering controls.

Handling, Storage, and Incompatibility

The key to safely handling this compound is the strict exclusion of moisture.

Handling
  • Anhydrous Conditions: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon). Glassware must be oven-dried or flame-dried before use.[5]

  • Transfers: Use dry syringes or cannulas for liquid transfers. For solids, perform transfers in a glove box or under a positive flow of inert gas.

  • Temperature Control: Reactions involving acyl chlorides are often exothermic. Be prepared to use an ice bath to control the reaction temperature, especially during addition to nucleophiles or during quenching.[6]

Storage
  • Container: Store in the original, tightly sealed container. If the original container is compromised, transfer to a suitable, dry, and clearly labeled container with a corrosion-resistant cap.

  • Atmosphere: Store under an inert atmosphere.

  • Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals. Store away from heat and sources of ignition.

  • Segregation: Store separately from incompatible materials.

Incompatible Materials
  • Water and Moisture: Reacts violently.

  • Alcohols, Amines, and other Nucleophiles: Reacts exothermically to form esters, amides, etc.

  • Strong Bases: Can cause vigorous decomposition.

  • Strong Oxidizing Agents: May lead to a dangerous reaction.

Emergency Procedures

Immediate and correct response to an exposure is critical to minimizing injury.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15-20 minutes. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures
  • Small Spills: Evacuate the immediate area. Wearing the full PPE described in Section 3, cover the spill with an inert, dry absorbent material such as vermiculite or sand. Scoop the mixture into a dry, sealable container for disposal. Do not use combustible materials like paper towels to absorb the spill.

  • Large Spills: Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without specialized training and equipment.

Experimental Protocol: Synthesis of a Pyrazole Carboxamide

This section provides a representative, step-by-step methodology for the synthesis of an amide, a common application for this reagent. The causality behind critical steps is highlighted.

Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dry glassware prep_reagents Prepare anhydrous solvent & amine solution prep_glass->prep_reagents prep_acyl Weigh acyl chloride prep_reagents->prep_acyl add Slowly add acyl chloride solution prep_acyl->add dissolve Dissolve amine & base in solvent cool Cool to 0°C dissolve->cool cool->add stir Stir at room temperature add->stir quench Quench with cold water/brine stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 wash->dry purify Purify (e.g., chromatography) dry->purify

Sources

Substituted Pyrazole-3-Carbonyl Chlorides: A Cornerstone for Amide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Among the various functionalized pyrazole intermediates, the pyrazole-3-carbonyl chloride moiety stands out as a highly versatile and reactive building block. Its primary utility lies in the facile synthesis of pyrazole-3-carboxamides, a structural motif prevalent in a wide array of pharmacologically active agents. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of substituted pyrazole-3-carbonyl chlorides. We will delve into the causality behind experimental choices, present validated protocols, and contextualize the chemistry within the broader landscape of drug development.

The Strategic Importance of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[4][5] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an ideal scaffold for interacting with biological targets.[3] A multitude of pyrazole-containing drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, have demonstrated the therapeutic potential of this heterocyclic system.[2] The pyrazole-3-carbonyl unit, in particular, serves as a critical linchpin, allowing for the introduction of diverse substituents via robust amide bond formation, profoundly influencing the compound's structure-activity relationship (SAR).[5]

Synthesis of Pyrazole-3-Carbonyl Chlorides: A Two-Stage Approach

The most reliable and common pathway to obtaining pyrazole-3-carbonyl chlorides is a two-stage process: first, the synthesis of a stable pyrazole-3-carboxylic acid precursor, followed by its conversion to the more reactive acid chloride.[6]

Stage 1: Constructing the Pyrazole-3-Carboxylic Acid Precursor

The assembly of the core pyrazole ring with the required carboxylic acid functionality is the foundational step. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the pyrazole ring.

Method A: Knorr Pyrazole Synthesis and Subsequent Functionalization

The Knorr synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a classic and highly effective method for creating polysubstituted pyrazoles.[7] To arrive at the 3-carboxylic acid, a β-ketoester is typically employed as the 1,3-dicarbonyl component.

Experimental Protocol: Synthesis of a Pyrazole-Carboxylate Ester

Objective: To synthesize a pyrazole-carboxylate ester via cyclocondensation.

Materials:

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)

  • β-Ketoester (e.g., ethyl benzoylacetate) (1.0 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the hydrazine derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer.[6]

  • Add a catalytic amount of glacial acetic acid to the solution. This acidic environment facilitates the initial condensation.[6]

  • Add the β-ketoester dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Reduce the solvent volume in vacuo.

  • Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude pyrazole-carboxylate ester.

  • Purify the product by silica gel column chromatography or recrystallization as required.

The resulting ester is then hydrolyzed to the corresponding carboxylic acid, typically using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.[6]

Method B: From Furan-2,3-diones

An alternative and elegant route involves the reaction of 4-acyl-5-phenyl-2,3-dihydrofuran-2,3-diones with various phenylhydrazones or phenylhydrazine.[8][9][10] This method directly yields highly substituted pyrazole-3-carboxylic acids.

Stage 2: Conversion to Pyrazole-3-Carbonyl Chloride

With the pyrazole-3-carboxylic acid in hand, the crucial activation step is the conversion to the highly reactive carbonyl chloride. This is a standard transformation in organic synthesis, most commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[6][11][12]

Experimental Protocol: Synthesis of Pyrazole-3-Carbonyl Chloride

Objective: To convert a pyrazole-3-carboxylic acid to its corresponding acid chloride.

Materials:

  • Pyrazole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 5.0 eq) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)[6]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or neat SOCl₂)[6][9]

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Suspend the pyrazole-3-carboxylic acid in an excess of thionyl chloride or in an anhydrous solvent like DCM.[9]

  • Add a catalytic amount of DMF. (Causality Note: DMF reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is the active catalytic species that accelerates the reaction).

  • Stir the mixture at room temperature or gently heat to reflux (typically 40-80°C) for 1-4 hours. The progress can be monitored by the cessation of gas evolution (SO₂ and HCl for SOCl₂; CO, CO₂, and HCl for oxalyl chloride).

  • Once the reaction is complete, remove the excess solvent and chlorinating agent under reduced pressure. (Field Insight: Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of the volatile reagent).

  • The resulting crude pyrazole-3-carbonyl chloride is often obtained as a solid or oil and is typically used immediately in the next step without further purification due to its moisture sensitivity and high reactivity.[6][9]

Visualization: Synthesis Workflow

The overall process can be visualized as a linear progression from readily available starting materials to the key carbonyl chloride intermediate.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Activation 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrazole-3-Carboxylic_Acid Pyrazole-3-Carboxylic_Acid 1,3-Dicarbonyl->Pyrazole-3-Carboxylic_Acid Cyclocondensation & Hydrolysis Hydrazine Hydrazine Hydrazine->Pyrazole-3-Carboxylic_Acid Pyrazole-3-Carbonyl_Chloride Pyrazole-3-Carbonyl_Chloride Pyrazole-3-Carboxylic_Acid->Pyrazole-3-Carbonyl_Chloride Chlorination Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Pyrazole-3-Carbonyl_Chloride

Caption: General workflow for pyrazole-3-carbonyl chloride synthesis.

Reactivity and Synthetic Applications

The pyrazole-3-carbonyl chloride is an electrophilic hub, primed for reaction with a wide range of nucleophiles. This reactivity is the source of its synthetic power, enabling the rapid diversification of the pyrazole scaffold.

Amide Formation: The Workhorse Reaction

The most significant application is the reaction with primary or secondary amines to form stable pyrazole-3-carboxamides.[8][12] This reaction is robust, high-yielding, and forms the basis for creating large libraries of compounds for biological screening.

Experimental Protocol: Synthesis of a Pyrazole-3-Carboxamide

Objective: To synthesize a pyrazole-3-carboxamide from the corresponding carbonyl chloride.

Materials:

  • Crude Pyrazole-3-carbonyl chloride (1.0 eq)

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., DCM, THF, or Xylene)[8]

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine, or Diisopropylethylamine) (1.5 - 2.0 eq)

Procedure:

  • Dissolve the crude pyrazole-3-carbonyl chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the amine and the base in the same anhydrous solvent.

  • Cool the carbonyl chloride solution to 0°C using an ice bath.

  • Slowly add the amine/base solution dropwise to the stirred carbonyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor completion by TLC.

  • Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base.

  • Perform a standard aqueous workup. The product is typically extracted into an organic solvent, washed with brine, dried, and concentrated.

  • Purify the final pyrazole-3-carboxamide product via recrystallization or column chromatography.

Ester Formation

Reaction with alcohols, often under Schotten-Baumann conditions or with pyridine as a catalyst, yields the corresponding pyrazole-3-carboxylates (esters).[9][10][13] While amides are more common in drug molecules due to their hydrogen bonding capabilities and metabolic stability, esters serve as important derivatives and potential prodrugs.

Other Nucleophilic Additions

The versatility of pyrazole-3-carbonyl chlorides extends to reactions with other nucleophiles, including:

  • Hydrazines: To form carbohydrazides.[11]

  • Ureas: To yield N-acylurea derivatives.[14]

  • Anilides: To produce N-acetylated carboxamides.[8]

Visualization: Reactivity Hub

The pyrazole-3-carbonyl chloride acts as a central intermediate from which numerous classes of compounds can be accessed.

ReactivityHub center Pyrazole-3-Carbonyl Chloride Amine Primary/Secondary Amine (R₂NH) center->Amine Alcohol Alcohol (ROH) center->Alcohol Hydrazine Hydrazine (RNHNH₂) center->Hydrazine Amide Pyrazole-3-Carboxamide Amine->Amide + Base Ester Pyrazole-3-Carboxylate (Ester) Alcohol->Ester + Pyridine Carbohydrazide Pyrazole-3-Carbohydrazide Hydrazine->Carbohydrazide + Base

Caption: Synthetic diversification from the pyrazole-3-carbonyl chloride hub.

Data and Characterization

Proper characterization is essential to confirm the successful transformation at each stage. Spectroscopic methods provide definitive evidence of the chemical changes occurring.

Spectroscopic Signatures

The conversion of the carboxylic acid to the carbonyl chloride and subsequently to an amide or ester is clearly observable via Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR).

Table 1: Typical Spectroscopic Data for the Pyrazole-3-Carbonyl Moiety

Functional GroupIR Stretch (C=O) (cm⁻¹)¹³C NMR (C=O) (δ ppm)Notes
Pyrazole-3-Carboxylic Acid1680 - 1710165 - 175Broad O-H stretch also visible (~2500-3300 cm⁻¹).
Pyrazole-3-Carbonyl Chloride 1740 - 1780 160 - 168 The C=O stretch is shifted to a higher wavenumber due to the inductive effect of chlorine.[9]
Pyrazole-3-Carboxamide1630 - 1680162 - 170N-H stretches are also visible for primary/secondary amides (~3100-3500 cm⁻¹).[12]
Pyrazole-3-Carboxylate (Ester)1715 - 1750160 - 170C-O stretch is also visible (~1100-1300 cm⁻¹).[10][13]

Note: Exact values are dependent on the specific substitution pattern of the pyrazole ring and the full molecular structure.

Conclusion for the Field

Substituted pyrazole-3-carbonyl chlorides are not merely reactive intermediates; they are strategic enablers in the field of drug discovery. Their straightforward synthesis and predictable, high-yielding reactivity with amines make them indispensable tools for medicinal chemists. Mastering the synthesis and handling of these compounds allows research teams to rapidly generate diverse chemical libraries, efficiently explore structure-activity relationships, and accelerate the journey from a hit compound to a viable drug candidate. The protocols and insights provided in this guide offer a robust framework for leveraging the power of this critical chemical building block.

References

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
  • Ilhan, I. Ö., Bahadir, Ö., Önal, Z., & Saripinar, E. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (n.d.). Bentham Science Publisher.
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2009).
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2009).
  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review.
  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
  • Functionalization Reactions of Various Pyrazole-3-carboxylic Acid Chlorides with Some Ureas. (2012).
  • Ismael, A., et al. (2023).
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • Recent advances in the synthesis of new pyrazole deriv
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Naimi, A., et al. (2021).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • The Significance of Pyrazole Deriv
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

Sources

A Senior Application Scientist's Guide to 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Pyrazole Building Block

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions make it a cornerstone for the design of targeted therapies. Within this important class of heterocycles, 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS No: 912569-70-1) has emerged as a particularly valuable and versatile building block.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial landscape, synthesis, quality control, and strategic applications of this key intermediate. The insights provided herein are intended to empower chemists to leverage this reagent's full potential in the rapid and efficient discovery of novel therapeutics, particularly in the realm of kinase inhibitors. The inherent reactivity of the acyl chloride, coupled with the synthetic handle of the bromo substituent, offers a dual functionality that is highly sought after in library synthesis and lead optimization campaigns.

Commercial Availability: Sourcing High-Purity this compound

Reliable access to high-quality starting materials is a critical, yet often overlooked, aspect of successful drug discovery programs. Consistency in purity and timely delivery can significantly impact project timelines and the reproducibility of experimental results. Several reputable chemical suppliers offer this compound, and a selection of prominent vendors is presented below. It is imperative for researchers to obtain and scrutinize the Certificate of Analysis (CoA) for each batch to ensure it meets the stringent requirements of their synthetic endeavors.

SupplierCAS NumberMolecular FormulaMolecular WeightAdditional Information
BLDpharm 912569-70-1C₅H₄BrClN₂O223.46Offers various quantities for research and development purposes.[1]
Santa Cruz Biotechnology, Inc. 912569-70-1C₅H₄BrClN₂ONot specifiedListed as available for research use.
abcr GmbH 912569-70-1Not specifiedNot specifiedListed with a purity of 95%.
ITI Biochem (via 丁香通) 912569-70-1Not specifiedNot specifiedAvailable through Beijing Fubo Biotechnology Co., Ltd.

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Mechanism: From Carboxylic Acid to Reactive Acyl Chloride

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently employed for this transformation.[2][3] The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is generally preferred due to the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies purification.[4]

The mechanism of the reaction with oxalyl chloride and catalytic DMF proceeds through the formation of the Vilsmeier reagent, which is a highly electrophilic intermediate. This reagent then activates the carboxylic acid, facilitating the nucleophilic attack of the chloride ion to yield the desired acyl chloride.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM)

  • Rotary evaporator

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to the flask to create a suspension.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., one drop) to the suspension.

  • Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the stirring suspension at room temperature. Gas evolution (CO, CO₂, HCl) will be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or the cessation of gas evolution.

  • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.

  • The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by distillation under reduced pressure.

Quality Control: Ensuring the Integrity of a Key Building Block

The purity and structural integrity of this compound are paramount for its successful application in multi-step syntheses. A self-validating system of quality control should be employed, relying on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure. Expected signals would include a singlet for the N-methyl group and a singlet for the proton on the pyrazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the bromo and carbonyl chloride groups.

  • ¹³C NMR: The carbon NMR spectrum will provide further confirmation of the carbon skeleton. Key signals to identify include the carbonyl carbon, the carbons of the pyrazole ring, and the N-methyl carbon.

Mass Spectrometry (MS):

  • Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The mass spectrum should exhibit the characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio of M and M+2 peaks) and one chlorine atom (approximately a 3:1 ratio of M and M+2 peaks for the chlorine).

Infrared (IR) Spectroscopy:

  • The IR spectrum should show a strong absorption band in the region of 1750-1800 cm⁻¹, which is characteristic of the C=O stretch of an acyl chloride.

QC_Workflow start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr ms Mass Spectrometry (Molecular Weight & Isotopic Pattern) nmr->ms ir IR Spectroscopy (Functional Group ID) ms->ir end Batch Release for Further Synthesis ir->end

Caption: Quality Control Workflow for this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of pyrazole-based kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.

The acyl chloride functionality of the molecule provides a highly reactive handle for the facile formation of amide bonds through reaction with a diverse array of amines. This allows for the rapid generation of libraries of pyrazole-3-carboxamides, which are common structural motifs in kinase inhibitors. The bromine atom at the 4-position serves as a valuable synthetic handle for further diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of various aryl and heteroaryl substituents to probe the kinase active site.

Several patents highlight the importance of the pyrazole-amide scaffold in the development of potent kinase inhibitors. For instance, pyrazole-amine compounds have been disclosed as inhibitors of p38 kinase, a key mediator of the inflammatory response.[5] The general synthetic strategy often involves the coupling of a pyrazole acyl chloride with a suitable amine to generate the core amide linkage.

Kinase_Inhibitor_Synthesis reagent This compound CAS: 912569-70-1 amide_formation Amide Bond Formation reagent->amide_formation amine Diverse Amine Library R-NH₂ amine->amide_formation intermediate Pyrazole-3-carboxamide Intermediate amide_formation->intermediate cross_coupling Cross-Coupling (e.g., Suzuki) intermediate->cross_coupling final_product {Final Kinase Inhibitor Library} cross_coupling->final_product

Caption: Synthetic strategy for kinase inhibitor libraries.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its commercial availability, straightforward synthesis, and dual functionality make it an ideal starting material for the rapid construction of diverse chemical libraries targeting a range of therapeutic targets, most notably protein kinases. A thorough understanding of its sourcing, synthesis, and quality control is essential for its effective utilization in the pursuit of novel therapeutics.

References

  • Common Conditions for Acid to Acid Chloride Conversion. [Link]

  • Making acid chlorides from carboxylic acids. [Link]

  • Yufeng, How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • Santa Cruz Biotechnology, Inc. This compound. [Link]

  • abcr GmbH. This compound; 95%. [Link]

  • European Patent Office. Pyrazole-amine compounds useful as kinase inhibitors. EP 2385041 A1.

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Methodological & Application

Synthesis of amides using 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient Synthesis of Novel Amides using 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride: A Guide for Medicinal Chemistry and Drug Discovery

Introduction: The Strategic Importance of Pyrazole Amides

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount due to their diverse biological activities and favorable physicochemical properties. Among these, the pyrazole nucleus is a privileged structure, forming the core of numerous approved pharmaceuticals. The carboxamide group is also of immense significance, appearing in over 25% of all known drugs, valued for its stability and ability to participate in hydrogen bonding.[1] The combination of these two moieties—pyrazole amides—creates a class of compounds with significant potential for therapeutic applications, including anti-inflammatory and analgesic agents.[2]

This application note provides a comprehensive, field-proven guide to the synthesis of N-substituted amides utilizing the versatile building block, this compound. This highly reactive acyl chloride serves as an efficient precursor for introducing the 4-bromo-1-methyl-pyrazole scaffold into a wide array of molecules. We will delve into the underlying chemical principles, present a detailed and robust experimental protocol, and offer insights into safety, troubleshooting, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for generating novel pyrazole amide libraries.

Foundational Chemistry: The Acylation of Amines

The synthesis of amides from acyl chlorides and amines is a cornerstone reaction in organic chemistry, proceeding through a nucleophilic acyl substitution mechanism. This method is highly favored for its efficiency and the high reactivity of the acyl chloride electrophile.[2][]

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated amide is deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct, which would otherwise form an unreactive ammonium salt with the starting amine.[][4]

A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically employed to scavenge the HCl without competing with the primary or secondary amine nucleophile.[5]

Caption: General mechanism for amide synthesis via nucleophilic acyl substitution.

Preparation of the Key Reagent: this compound

The title acyl chloride is not always commercially available or may be prohibitively expensive. It is readily synthesized from its corresponding carboxylic acid, 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 84547-86-4).[6][7] The most common and effective method involves treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][8] Thionyl chloride is often preferred for higher boiling point substrates as the byproducts (SO₂ and HCl) are gaseous and easily removed.[]

Acyl_Chloride_Prep_Workflow start 4-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid reagents Add SOCl₂ (or Oxalyl Chloride) + catalytic DMF start->reagents reflux Heat under reflux (e.g., 2-4 hours) reagents->reflux evaporation Remove excess SOCl₂ under reduced pressure reflux->evaporation product Crude 4-Bromo-1-methyl-1H-pyrazole- 3-carbonyl chloride evaporation->product use_directly Proceed to amidation step (product is moisture-sensitive) product->use_directly

Caption: Workflow for synthesizing the acyl chloride precursor.

Detailed Experimental Protocol: Amide Synthesis

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

4.1 Materials and Equipment

  • Reagents:

    • Primary or secondary amine (1.0 eq)

    • This compound (1.1-1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • TLC plates (e.g., silica gel 60 F₂₅₄)

    • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Dropping funnel

    • Ice/water bath

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

4.2 Step-by-Step Procedure

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the amine (1.0 eq) and anhydrous DCM (or THF) to create a ~0.1-0.2 M solution.

  • Base Addition: Add the base (TEA or DIPEA, 1.5 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath. This is critical as the acylation reaction is highly exothermic.[] Maintaining a low temperature minimizes side reactions.

  • Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirred amine solution over 15-30 minutes. Slow addition is crucial for controlling the exotherm.[9]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is amine-dependent).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Check for the consumption of the starting amine.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture again to 0 °C and slowly add water or saturated NaHCO₃ solution to quench any remaining acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. If using DCM, the organic layer will be on the bottom. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (to remove HCl salts and excess acid)

    • Water

    • Brine (to aid in phase separation and remove bulk water)

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Amide_Synthesis_Protocol A 1. Dissolve Amine (1 eq) & Base (1.5 eq) in Anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Acyl Chloride (1.1 eq) solution dropwise B->C D 4. Stir at Room Temperature (2-16 h) C->D E 5. Monitor by TLC D->E F 6. Quench with H₂O or sat. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Wash Organic Layer (NaHCO₃, H₂O, Brine) G->H I 9. Dry (MgSO₄) & Concentrate H->I J Crude Product I->J K 10. Purify (Column Chromatography) J->K L Pure Amide Product K->L

Caption: Detailed experimental workflow for pyrazole amide synthesis.

Critical Safety Considerations

Acyl chlorides are hazardous reagents that demand careful handling.[10] Failure to adhere to safety protocols can result in serious injury or failed experiments.

  • Corrosivity and Moisture Sensitivity: Acyl chlorides react violently with water, releasing corrosive HCl gas. All reactions must be conducted under anhydrous conditions using dry glassware and solvents. Handle exclusively in a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves are often insufficient; check compatibility charts).[12][13]

  • Inhalation Hazard: Acyl chloride vapors are lachrymatory (tear-inducing) and corrosive to the respiratory tract.[12] Avoid inhalation at all costs.

  • Quenching and Disposal: Unused or excess acyl chloride must be quenched carefully. A slow, dropwise addition to a stirred, cold solution of sodium bicarbonate or an alcohol is a common method.[11] Dispose of all chemical waste according to institutional guidelines.

Representative Data and Characterization

The success of the synthesis is confirmed through standard analytical techniques. The following table provides expected outcomes for the reaction with representative amines.

Amine SubstrateProduct StructureExpected Yield (%)Key ¹H NMR Signal (δ, ppm)
AnilineN-phenyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamide85-95%~8.5-9.5 (s, 1H, NH -Ar)
BenzylamineN-benzyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamide90-98%~7.0-8.0 (t, 1H, NH -CH₂)
Morpholine(4-Bromo-1-methyl-1H-pyrazol-3-yl)(morpholino)methanone>95%N/A (Tertiary Amide)

Interpreting Results:

  • ¹H NMR: Look for the disappearance of the amine N-H₂ protons and the appearance of a single amide N-H proton (for primary amines), typically as a broad singlet or a triplet (if coupled to adjacent protons) in the downfield region (δ 7-10 ppm). The methyl group on the pyrazole (N-CH₃) is a characteristic singlet around δ 3.8-4.0 ppm.

  • Mass Spectrometry: The molecular ion peak [M]+ or protonated peak [M+H]+ should correspond to the calculated molecular weight of the target amide.

  • IR Spectroscopy: A strong C=O stretch for the amide will appear around 1640-1680 cm⁻¹.

Troubleshooting Guide

Even robust protocols can encounter issues. This guide addresses common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive acyl chloride (hydrolyzed).2. Poor quality amine.3. Insufficient base.4. Amine is unreactive (e.g., sterically hindered or electron-poor).1. Prepare the acyl chloride fresh before use.2. Purify the amine (e.g., by distillation or recrystallization).3. Increase the equivalents of base to 2.0-2.5 eq.4. Increase reaction temperature or use a coupling agent instead (e.g., HATU, EDC) with the carboxylic acid.[2]
Incomplete Reaction 1. Insufficient reaction time.2. Low reaction temperature.3. Poor stirring.1. Allow the reaction to run longer (e.g., 24 hours).2. Let the reaction proceed at room temperature or warm gently (e.g., to 40 °C).3. Ensure vigorous stirring.
Multiple Products (TLC) 1. Di-acylation of the primary amine.2. Side reactions due to excess heat.1. Use a slight excess of the amine instead of the acyl chloride.2. Maintain strict temperature control at 0 °C during addition.
Difficulty in Purification 1. Product is co-eluting with impurities.2. Product is highly polar and streaks on silica gel.1. Try a different solvent system for chromatography.2. Add a small amount of TEA (0.5-1%) to the chromatography eluent to suppress streaking. Consider recrystallization.

Conclusion

The protocol detailed herein provides a highly efficient, reliable, and scalable method for the synthesis of a diverse range of 4-bromo-1-methyl-1H-pyrazole-3-carboxamides. By leveraging the reactivity of the acyl chloride intermediate and carefully controlling reaction conditions, researchers can readily access novel chemical entities for screening in drug discovery and materials science programs. Adherence to the outlined safety procedures is imperative for the successful and safe execution of this powerful chemical transformation.

References

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. National Institutes of Health (NIH). [Link]

  • What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)? ResearchGate. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • The Preparation of Amides - Chemguide. [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole - Der Pharma Chemica. [Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. [Link]

  • Process for preparation of pyrazole carboxylic acid amide - Google P
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. [Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development - ACS Publications. [Link]

  • Converting carboxylic acids into acyl (acid) chlorides - Chemguide. [Link]

  • 4-Bromo-1H-pyrazol-3-amine - Amerigo Scientific. [Link]

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Application Notes and Protocols for Acylation with 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the use of 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride as an acylating agent in organic synthesis. The protocols and insights presented herein are designed to be a practical resource for researchers in medicinal chemistry, agrochemical synthesis, and materials science.

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. The functionalization of the pyrazole ring is a key strategy in the development of novel therapeutic agents. Acylation, the process of introducing an acyl group into a molecule, is a fundamental transformation that allows for the creation of amides and esters, which are prevalent motifs in pharmaceuticals and other functional molecules.

This compound is a versatile building block that enables the introduction of a substituted pyrazole moiety onto a variety of nucleophiles. The presence of the bromine atom provides a handle for further synthetic manipulations, such as cross-coupling reactions, allowing for the rapid diversification of compound libraries.

This guide will detail the preparation of the acyl chloride from its corresponding carboxylic acid and provide robust protocols for its application in the acylation of amines and alcohols.

Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₄BrClN₂ON/A
Molecular Weight 239.46 g/mol N/A
Appearance Expected to be a solidN/A
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane)N/A
Precursor 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid[1][2]
Precursor MW 205.01 g/mol [2]
Safety and Handling

Acyl chlorides are reactive and moisture-sensitive compounds that require careful handling in a controlled laboratory environment.

  • Corrosivity: Acyl chlorides are corrosive and can cause severe burns upon contact with skin and eyes.

  • Moisture Sensitivity: They react exothermically with water and other protic solvents to release hydrochloric acid (HCl), which is also corrosive and toxic.

  • Toxicity: Inhalation of acyl chloride vapors or the resulting HCl gas can cause respiratory irritation and damage.

Mandatory Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ensure that all glassware is dry before use to prevent hydrolysis of the acyl chloride.

  • Work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Have a quenching solution (e.g., a dilute solution of a non-nucleophilic base like sodium bicarbonate) readily available in case of spills.

Preparation of this compound

The acyl chloride is typically prepared from the corresponding carboxylic acid immediately before use due to its reactivity.

Reaction Scheme

G cluster_0 Preparation of Acyl Chloride Carboxylic_Acid 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Acyl_Chloride This compound Carboxylic_Acid->Acyl_Chloride Reagents Oxalyl Chloride (or SOCl₂) Catalytic DMF Solvent Anhydrous DCM

Caption: Synthesis of the acyl chloride from the carboxylic acid.

Protocol: Synthesis of the Acyl Chloride

This protocol is based on standard procedures for the conversion of carboxylic acids to acyl chlorides.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask with a magnetic stir bar

  • Septum and needle for inert gas inlet

  • Syringe for reagent addition

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DCM to dissolve the carboxylic acid.

  • Add a catalytic amount of DMF (1-2 drops) to the stirred solution.

  • Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) to the solution at 0 °C (ice bath). Caution: Gas evolution (CO, CO₂, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) will occur. Ensure adequate ventilation.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the reaction is complete (monitor by TLC or by the disappearance of the starting material).

  • Remove the solvent and excess reagent in vacuo to yield the crude this compound, which is typically used in the next step without further purification.

Protocol: Acylation of Amines

The acylation of amines with this compound produces the corresponding amides, which are important scaffolds in drug discovery.

Reaction Scheme

G cluster_1 Amide Synthesis Acyl_Chloride This compound Amide N-substituted-4-bromo-1-methyl-1H-pyrazole-3-carboxamide Acyl_Chloride->Amide Amine Primary or Secondary Amine (R¹R²NH) Amine->Amide Base Triethylamine or Pyridine Solvent Anhydrous DCM, THF, or Dioxane

Caption: General scheme for the acylation of amines.

Protocol: Amide Formation

This protocol is adapted from analogous pyrazole amide syntheses.[3]

Materials:

  • Crude this compound

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous aprotic solvent (DCM, THF, or 1,4-dioxane)

  • Tertiary amine base (e.g., triethylamine or pyridine, 1.5-2.0 eq)

  • Standard work-up and purification reagents (e.g., water, brine, saturated sodium bicarbonate, drying agent, silica gel)

Procedure:

  • Dissolve the amine (1.0 eq) and the tertiary amine base (1.5 eq) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude this compound (1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by TLC. For less reactive amines, heating may be required.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol: Acylation of Alcohols

The acylation of alcohols yields esters, which are also valuable in various chemical industries.

Reaction Scheme

G cluster_2 Ester Synthesis Acyl_Chloride This compound Ester Aryl/Alkyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Acyl_Chloride->Ester Alcohol Primary or Secondary Alcohol (R-OH) Alcohol->Ester Base Pyridine or DMAP Solvent Anhydrous DCM or THF

Caption: General scheme for the acylation of alcohols.

Protocol: Ester Formation

This is a general protocol for the esterification of alcohols using an acyl chloride.

Materials:

  • Crude this compound

  • Primary or secondary alcohol (1.0-1.2 eq)

  • Anhydrous aprotic solvent (DCM or THF)

  • Base (e.g., pyridine or a catalytic amount of 4-dimethylaminopyridine (DMAP) with a stoichiometric amount of a non-nucleophilic base like triethylamine)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the alcohol (1.0 eq) and the base (e.g., pyridine, 1.5 eq) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere. If using catalytic DMAP, add it at this stage along with triethylamine (1.5 eq).

  • Cool the solution to 0 °C.

  • Dissolve the crude this compound (1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous phase with an organic solvent.

    • Combine the organic layers, wash with dilute aqueous HCl (to remove pyridine), water, and brine.

    • Dry the organic layer over an anhydrous drying agent and filter.

    • Concentrate the filtrate in vacuo.

  • Purification: Purify the crude ester by column chromatography on silica gel or recrystallization.

Characterization of Products

The successful synthesis of the acylated products can be confirmed using standard analytical techniques.

Spectroscopic Data for a Representative Amide

For 4-bromo-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide , the following spectral data would be expected:

  • ¹H NMR: Signals corresponding to the pyrazole proton, the methyl group protons on the pyrazole, and the aromatic protons of the chlorophenyl ring. The amide N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyrazole ring, the methyl carbon, and the carbons of the chlorophenyl ring.

  • FTIR: A characteristic C=O stretching frequency for the amide carbonyl group (typically in the range of 1650-1680 cm⁻¹) and an N-H stretching band (around 3300 cm⁻¹).[4]

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Incomplete formation of the acyl chloride.Ensure the starting carboxylic acid is dry. Use fresh, high-quality chlorinating agent. Allow sufficient reaction time.
Deactivation of the acyl chloride by moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Low reactivity of the nucleophile.Increase the reaction temperature. Use a more potent catalyst (e.g., DMAP for alcohol acylation).
Formation of side products Reaction of the acyl chloride with the base.Use a non-nucleophilic base like triethylamine or 2,6-lutidine.
Diacylation of primary amines.Use a slight excess of the amine or add the acyl chloride slowly at low temperature.
Difficult purification Presence of unreacted starting materials or by-products.Optimize the reaction stoichiometry and conditions to drive the reaction to completion. Employ appropriate work-up procedures to remove impurities before chromatography.

Conclusion

This compound is a valuable reagent for the synthesis of a diverse range of pyrazole-containing amides and esters. The protocols outlined in this guide provide a solid foundation for its use in research and development. Careful attention to anhydrous conditions and safety precautions is essential for successful and safe execution of these reactions. The versatility of the resulting products, particularly the potential for further functionalization at the bromine position, makes this an attractive building block for the synthesis of complex molecules with potential biological activity.

References

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... - ResearchGate. (URL: [Link])

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 536013 - PubChem. (URL: [Link])

  • 4-bromo-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide - SpectraBase. (URL: [Link])

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Application Notes and Protocols: 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its remarkable versatility stems from its synthetic accessibility, favorable drug-like properties, and its capacity to serve as a bioisosteric replacement for other functional groups.[1] This has led to the extensive use of the pyrazole core in the development of therapeutic agents across various disease areas, including cancer, inflammation, and infectious diseases.[2][3][4]

A testament to its significance is the presence of the pyrazole moiety in numerous U.S. FDA-approved drugs. Of the 74 small molecule protein kinase inhibitors (PKIs) approved, eight feature a pyrazole ring, including Crizotinib, Erdafitinib, and Ruxolitinib.[1] These molecules highlight the pyrazole's effectiveness as a core framework for engaging with the ATP-binding sites of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][5]

Within this important class of building blocks, 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride emerges as a particularly powerful and versatile intermediate. Its structure is pre-loaded with three key functional handles, each offering a distinct opportunity for molecular elaboration:

  • The Acyl Chloride (C3): A highly reactive electrophile, ideal for forming robust amide or ester linkages, which are common features in kinase inhibitors for interacting with the hinge region of the kinase domain.

  • The Bromo Group (C4): A classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to modulate potency, selectivity, and physicochemical properties.[6][7]

  • The N-Methyl Group (N1): This modification prevents N-H tautomerism and abolishes the ring's ability to act as a hydrogen bond donor.[1] This seemingly simple change can profoundly impact a drug candidate's binding mode, cell permeability, and metabolic stability.

This guide provides a detailed overview of the reactivity, applications, and experimental protocols for leveraging this compound in the synthesis of potential therapeutic agents.

Physicochemical Properties and Reactivity Profile

A clear understanding of the reagent's properties is fundamental to its effective use.

PropertyValueSource/Notes
IUPAC Name This compound-
Molecular Formula C₅H₄BrClN₂OCalculated
Molecular Weight 223.46 g/mol Calculated
Appearance Typically an off-white to yellow solid or oilInferred from similar acyl chlorides
Key Functional Groups Acyl Chloride, Bromoarene, N-Methylated Pyrazole-
Solubility Soluble in aprotic organic solvents (DCM, THF, Dioxane, Toluene)Inferred from structure
Reactivity Highly reactive towards nucleophiles; moisture-sensitiveCharacteristic of acyl chlorides
Strategic Reactivity

The molecule's utility is best understood by considering its orthogonal reaction sites, which allow for a stepwise and controlled construction of complex target molecules.

G cluster_0 This compound cluster_1 Reaction Pathways mol Nuc Nucleophilic Acyl Substitution (Amide/Ester Formation) mol->Nuc  Site 1: Acyl Chloride (High Reactivity) CC Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) mol->CC  Site 2: Bromo Group (For Diversity) N1 N1-Methylation (Blocks H-Bond Donation, Improves Drug-like Properties) mol->N1  Site 3: N-Methyl Group (Modulates Properties)

Caption: Key reactive sites on the pyrazole building block.

Core Application: Synthesis of a Kinase Inhibitor Scaffold

A primary application of this reagent is the synthesis of Type I and Type II kinase inhibitors, which target the ATP-binding pocket. The general workflow involves an initial amide bond formation followed by diversification via cross-coupling.

G start 4-Bromo-1-methyl-1H- pyrazole-3-carbonyl chloride step1 Amide Coupling (e.g., with Ar-NH₂) start->step1 intermediate Amide Intermediate step1->intermediate step2 Suzuki Cross-Coupling (e.g., with Ar'-B(OH)₂) intermediate->step2 product Diversified Kinase Inhibitor Scaffold step2->product

Caption: General workflow for scaffold synthesis.

Protocol 1: Synthesis of a Core Amide Intermediate

This protocol details the reaction of the title compound with a representative amine, a critical step for creating the "hinge-binding" element of many kinase inhibitors.

  • Objective: To synthesize N-(4-methoxyphenyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide.

  • Causality: The acyl chloride is a highly activated carboxylic acid derivative, readily undergoing nucleophilic attack by the amine. A tertiary amine base (e.g., triethylamine) is required to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is an excellent aprotic solvent that dissolves the reactants and does not participate in the reaction.

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (4-methoxyaniline) (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve p-anisidine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the stirring amine solution dropwise via a dropping funnel over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid and the triethylammonium hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure amide product.

Expected Analytical Data (Hypothetical)
¹H NMR (400 MHz, CDCl₃) δ 8.0-8.5 (br s, 1H, NH), 7.85 (s, 1H, pyrazole-H5), 7.50 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.95 (s, 3H, N-CH₃), 3.80 (s, 3H, O-CH₃).
LC-MS (ESI+) Calculated for C₁₂H₁₂BrN₄O₂ [M+H]⁺: 327.02, 329.02 (characteristic isotopic pattern for Br). Found: 327.1, 329.1.
Yield Typically >85% after purification.
Protocol 2: Suzuki Cross-Coupling for Scaffold Elaboration

This protocol demonstrates how the C4-bromo position can be functionalized to introduce molecular diversity, a key step in optimizing inhibitor potency and selectivity.

  • Objective: To synthesize N-(4-methoxyphenyl)-1-methyl-4-(pyridin-3-yl)-1H-pyrazole-3-carboxamide from the product of Protocol 1.

  • Causality: The Suzuki reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an organohalide and an organoboron compound.[7] A Pd(0) species, often generated in situ from a precatalyst like Pd(PPh₃)₄, is the active catalyst. The base (e.g., Na₂CO₃) is essential for the transmetalation step of the catalytic cycle. A two-phase solvent system like Toluene/Ethanol/Water ensures that both organic and inorganic reagents are sufficiently solubilized for the reaction to proceed efficiently.

Materials:

  • N-(4-methoxyphenyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide (1.0 eq)

  • 3-Pyridylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

  • Schlenk flask, condenser, nitrogen/argon line, heating mantle

Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk flask, add the bromo-pyrazole intermediate (1.0 eq), 3-pyridylboronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

  • Degassing: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to thoroughly remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add the degassed solvent mixture (Toluene/Ethanol/Water).

  • Heating: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 6-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the final coupled product.

Application Example: Targeting the PI3K/Akt Signaling Pathway

The scaffolds synthesized from this compound are well-suited to target oncogenic signaling pathways like the PI3K/Akt/mTOR cascade.[8] This pathway is a central regulator of cell proliferation and survival and is frequently hyperactivated in cancer.[8] A pyrazole-based inhibitor can be designed to block the ATP-binding site of a kinase like PI3K or Akt, thereby inhibiting downstream signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTORC1 Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by a pyrazole agent.[8]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its reactivity.

  • General Handling: Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10] Avoid breathing dust, fumes, or vapors.[10]

  • Moisture Sensitivity: As an acyl chloride, the compound reacts with water (moisture) to produce corrosive HCl gas. Handle under an inert atmosphere (nitrogen or argon) whenever possible.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, keeping it in a desiccator or a glovebox is recommended.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Hazard Summary (Inferred from related compounds)
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Hazard Statements Causes severe skin burns and eye damage (due to HCl release).[11] Harmful if swallowed.[10][12] May cause respiratory irritation.[10][13]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.[11]P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[10]

Conclusion

This compound is a high-value, strategically functionalized building block for medicinal chemistry and drug discovery. Its orthogonal reactive sites—the acyl chloride for core amide formation and the C4-bromo position for diversity-oriented cross-coupling—provide a logical and efficient route to complex molecular scaffolds. As demonstrated, its application in the synthesis of kinase inhibitors is particularly prominent, enabling researchers to rapidly construct libraries of compounds for targeting critical signaling pathways in diseases such as cancer. The protocols and data provided herein serve as a guide for harnessing the full synthetic potential of this versatile reagent.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2024). ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2005). Journal of Medicinal Chemistry. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Samara Journal of Science. [Link]

  • SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile. (n.d.). Fisher Scientific. [Link]

  • 4-bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride. (n.d.). PubChem. [Link]

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. [Link]

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. [Link]

  • Methyl 4-bromo-1H-pyrazole-3-carboxylate. (n.d.). PubChem. [Link]

  • Preparation method and application of bromopyrazole compound intermediate. (2020).

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Use of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride as a Synthetic Intermediate

For inquiries, please contact: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of this compound as a pivotal intermediate in organic synthesis. This highly reactive acyl chloride is a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of pyrazole carboxamides, a scaffold prevalent in numerous biologically active compounds.[1][2] This guide details the synthesis of the title compound from its corresponding carboxylic acid, provides a robust protocol for its application in amide bond formation, discusses critical safety considerations, and explains the chemical rationale behind the procedural steps.

Introduction and Significance

The pyrazole ring system is a cornerstone in medicinal chemistry and agrochemical research, found in a multitude of compounds exhibiting diverse biological activities such as anti-inflammatory, anti-cancer, and antifungal properties.[2][3][4] The functionalization of the pyrazole core allows for the fine-tuning of a molecule's pharmacological profile. This compound serves as a key reagent in this context. Its structure incorporates two key features:

  • A Reactive Acyl Chloride: This functional group is a powerful acylating agent, readily reacting with a wide range of nucleophiles (amines, alcohols, etc.) to form stable amide, ester, and other carbonyl derivatives.

  • A Brominated Pyrazole Core: The bromine atom at the C4 position provides a versatile handle for further synthetic modifications, such as transition-metal-catalyzed cross-coupling reactions, enabling the introduction of additional complexity and diversity to the molecular scaffold.[5]

This combination makes the title compound an efficient and modular intermediate for building libraries of novel pyrazole-based compounds for screening in drug discovery and crop protection programs.[6][7]

Physicochemical Properties & Data

A summary of the key properties of the parent carboxylic acid and related structures is provided below for reference.

PropertyDataSource
Chemical Name 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acidPubChem[8]
Molecular Formula C₅H₅BrN₂O₂PubChem[8]
Molecular Weight 205.01 g/mol PubChem[8]
CAS Number 84547-86-4PubChem[8]
Appearance White to light yellow solidChem-Impex[6]

Note: Data is for the precursor carboxylic acid. The carbonyl chloride is a reactive intermediate, often generated and used in situ or stored under strictly anhydrous conditions.

Synthesis of the Intermediate

The most direct and common method for preparing this compound is the treatment of the corresponding carboxylic acid with a chlorinating agent. Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a preferred reagent as it produces only gaseous byproducts, simplifying reaction workup.[9]

Workflow for Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid B Oxalyl Chloride (excess) Catalytic DMF Anhydrous Solvent (e.g., THF, DCM) 0°C to Room Temperature A->B Reaction C 4-Bromo-1-methyl-1H- pyrazole-3-carbonyl chloride B->C Conversion

Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.

Protocol 1: Synthesis of this compound

Causality Note: This protocol employs oxalyl chloride and catalytic DMF. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active electrophilic species that converts the carboxylic acid to the highly reactive acyl chloride. The reaction is performed under anhydrous conditions to prevent hydrolysis of the product.[9]

ReagentM.W. ( g/mol )Quantity (mmol)Volume / Mass
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid205.0110.02.05 g
Oxalyl Chloride126.9320.0 (2.0 eq)1.7 mL
N,N-Dimethylformamide (DMF)73.09catalytic~2 drops
Anhydrous Tetrahydrofuran (THF)--40 mL

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (2.05 g, 10.0 mmol).

  • Add anhydrous THF (40 mL) to dissolve the solid.

  • Cool the solution to 0°C using an ice-water bath.

  • Carefully add catalytic DMF (2 drops) to the stirred solution.

  • Slowly add oxalyl chloride (1.7 mL, 20.0 mmol) dropwise via syringe. Caution: Gas evolution (CO₂, CO, HCl) will be observed. Ensure the reaction is performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 60-90 minutes.

  • Monitor the reaction progress by carefully quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, the solvent and excess oxalyl chloride are removed in vacuo. The resulting crude this compound is typically a solid or oil and is used immediately in the next step without further purification.

Application in the Synthesis of Pyrazole Carboxamides

The primary application of this compound is in the acylation of primary and secondary amines to yield pyrazole-3-carboxamides. This reaction is fundamental to the synthesis of a vast number of pharmaceutical and agrochemical candidates.[3][4]

General Workflow for Amide Synthesis

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 4-Bromo-1-methyl-1H- pyrazole-3-carbonyl chloride C Base (e.g., Pyridine, TEA) Anhydrous Solvent (e.g., THF, DCM) 0°C to Reflux A->C Acylation B Primary or Secondary Amine (R1R2NH) B->C Acylation D N-Substituted-4-bromo-1-methyl- 1H-pyrazole-3-carboxamide C->D

Caption: General workflow for the synthesis of pyrazole carboxamides.

Protocol 2: General Procedure for Amide Coupling

Causality Note: This protocol utilizes a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to act as an acid scavenger. The amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. The base neutralizes the HCl byproduct that is formed, driving the reaction to completion and preventing the protonation of the starting amine.[2]

ReagentM.W. ( g/mol )Quantity (mmol)Volume / Mass
This compound223.4610.0~2.23 g (crude)
Amine (e.g., Aniline)93.1311.0 (1.1 eq)1.02 g
Pyridine79.1020.0 (2.0 eq)1.6 mL
Anhydrous Dichloromethane (DCM)--50 mL

Procedure:

  • Dissolve the desired amine (e.g., aniline, 1.02 g, 11.0 mmol) and pyridine (1.6 mL, 20.0 mmol) in anhydrous DCM (20 mL) in a dry, argon-flushed round-bottom flask.

  • Cool the solution to 0°C in an ice-water bath.

  • Dissolve the crude this compound (~10.0 mmol) from Protocol 1 in anhydrous DCM (30 mL).

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0°C over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM (50 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure pyrazole carboxamide.

Safety and Handling

Acyl chlorides are hazardous reagents and must be handled with appropriate care in a well-ventilated chemical fume hood.

  • Hazards: this compound is expected to be corrosive and a lachrymator. It causes severe skin burns and eye damage.[10] It is harmful if swallowed or inhaled.[8] The reagent reacts violently with water and other protic solvents, releasing corrosive HCl gas.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[11]

  • Handling: Use only under an inert atmosphere (e.g., argon or nitrogen) with dry glassware and anhydrous solvents. Additions should be performed slowly and at controlled temperatures.

  • Waste Disposal: Quench excess reagent carefully by slowly adding it to a stirred solution of sodium bicarbonate. Dispose of all chemical waste in accordance with local and institutional regulations.[12]

Conclusion

This compound is a highly effective and versatile synthetic intermediate. Its facile preparation and high reactivity make it an indispensable tool for the rapid synthesis of pyrazole-3-carboxamides. The protocols and guidelines presented herein provide a solid foundation for researchers to leverage this building block in the development of novel compounds for pharmaceutical and agrochemical applications.

References

  • Journal of Organic Chemistry & Process Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • Akocak, S., et al. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity (2024). [Link]

  • Wang, Y., et al. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules (2022). [Link]

  • Zhang, J., et al. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity (2021). [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile. Fisher Scientific. [Link]

  • Autechaux, S. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Medium. [Link]

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]

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Derivatization of pyrazoles with 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Derivatization of Bioactive Scaffolds: Synthesis of N-Substituted Pyrazole Amides using 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal and agricultural chemistry.[1][2] Its remarkable metabolic stability and versatile substitution patterns have led to its incorporation into a multitude of approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[2][3] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5]

A particularly fruitful avenue of research involves the synthesis of pyrazole carboxamides.[6][7] The amide linkage provides a key hydrogen bond donor/acceptor motif, crucial for molecular recognition at biological targets. The derivatization of the pyrazole core at the C3 position with an amide moiety allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.

This application note provides a comprehensive guide to the derivatization of nucleophiles, primarily amines, using This compound . This reagent serves as a highly reactive electrophile for installing the functionalized pyrazole headgroup onto a wide range of molecular scaffolds. We will detail the underlying chemical principles, provide a robust step-by-step laboratory protocol, and discuss critical considerations for reaction setup, monitoring, purification, and troubleshooting.

Mechanistic Rationale: The Nucleophilic Acyl Substitution

The core reaction is a nucleophilic acyl substitution, a fundamental transformation in organic chemistry.[8] The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.

The key steps are:

  • Nucleophilic Attack: A nucleophile, such as a primary or secondary amine, uses its lone pair of electrons to attack the electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate.[8][9]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated amide is neutralized. In the absence of an auxiliary base, a second equivalent of the amine nucleophile will act as the base, consuming the starting material and reducing the theoretical maximum yield to 50%.[10] Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically added to scavenge the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[9][11]

Caption: General mechanism for N-acylation.

Experimental Protocol: Amide Bond Formation

This protocol details a general procedure for the coupling of this compound with a representative primary amine. The acyl chloride is presumed to be synthesized from the corresponding carboxylic acid using a standard agent like thionyl chloride or oxalyl chloride and is best used immediately without purification.[12][13]

Materials and Reagents
ReagentMW ( g/mol )Equiv.Amount (Example)Notes
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid204.991.0205 mg (1.0 mmol)Starting material for acyl chloride generation.
Oxalyl Chloride or Thionyl Chloride126.931.5190 mg (1.5 mmol)Use in a fume hood. Thionyl chloride (SOCl₂) is also suitable.[9]
Primary/Secondary Amine (e.g., Benzylamine)107.151.1118 mg (1.1 mmol)Substrate for acylation.
Triethylamine (TEA)101.192.5253 mg (2.5 mmol)Anhydrous, distilled. Acts as an HCl scavenger.[13]
Dichloromethane (DCM)--~20 mLAnhydrous, reaction solvent.
N,N-Dimethylformamide (DMF)-Cat.1 dropCatalyst for acid chloride formation.[9]
Saturated aq. NaHCO₃--As neededFor aqueous work-up.
Brine--As neededFor aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄--As neededDrying agent.
Silica Gel--As neededFor column chromatography.
Hexanes/Ethyl Acetate--As neededEluent for chromatography.
General Workflow

The following diagram outlines the complete experimental procedure from starting materials to the final, purified product.

Caption: Experimental workflow for pyrazole amide synthesis.
Step-by-Step Procedure

Part A: Formation of this compound [13]

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Suspend the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add one catalytic drop of anhydrous DMF.

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise via syringe. Caution: Vigorous gas evolution (CO₂, CO, HCl) will occur. Ensure adequate ventilation in a chemical fume hood.[12]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution, indicating the formation of the soluble acid chloride.

  • The crude acid chloride solution is highly reactive and is typically used immediately in the next step without isolation.

Part B: Amide Coupling Reaction [13]

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the freshly prepared pyrazole-carbonyl chloride solution from Part A back down to 0 °C in an ice bath.

  • Add the amine/triethylamine solution dropwise to the stirred acid chloride solution. A white precipitate (triethylammonium chloride) will likely form.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acyl chloride or amine is consumed (typically 2-16 hours).

Part C: Work-up and Purification

  • Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude solid or oil should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-substituted pyrazole amide.[14]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Handling Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15] All operations should be performed in a well-ventilated chemical fume hood.

  • Acyl Chlorides: this compound is expected to be a corrosive and moisture-sensitive compound. It will react with water to release HCl gas. Handle under an inert atmosphere.[9][16]

  • Oxalyl Chloride / Thionyl Chloride: These reagents are highly toxic, corrosive, and react violently with water. Handle with extreme care.[12]

  • Solvents: Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Bases: Triethylamine is flammable and has a strong, unpleasant odor.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

Issue ObservedPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive acyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient reaction time/temperature.1. Ensure all reagents and solvents are anhydrous. Prepare the acyl chloride fresh and use it immediately.2. For unreactive amines (e.g., anilines), consider a stronger base or a catalytic amount of DMAP.[9] The reaction may require heating.[17]3. Allow the reaction to run longer or gently heat (e.g., to 40 °C).
Multiple Spots on TLC 1. Incomplete reaction.2. Product degradation.3. Side reactions.1. See above.2. Ensure the work-up is not overly acidic or basic. Some amides can be labile.3. Ensure proper stoichiometry. An excess of the amine can sometimes lead to side products.
Difficulty in Purification 1. Product co-elutes with starting material.2. Product is very polar/non-polar.1. Adjust the eluent system for chromatography. A different solvent system (e.g., DCM/Methanol) may provide better separation.2. If very polar, consider a reverse-phase purification. If non-polar, ensure a non-polar eluent system is used.
Low Isolated Yield after Column 1. Product is volatile.2. Product adsorbed irreversibly onto silica gel.1. Be careful during solvent removal; do not leave the product on high vacuum for extended periods.2. Pre-treat the silica gel with a small amount of triethylamine in the eluent (~0.5-1%) to neutralize acidic sites, especially if the product is basic.[18]

References

  • Al-Hourani, B. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link][2][3]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link][8]

  • Clark, J. (2015). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link][10]

  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. [19]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. [20]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. [18]

  • Hameed, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules, 27(2), 360. [Link][14][21]

  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link][1]

  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. [Link][4]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5, 44-46. [Link][17]

  • ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. [Link][22]

  • Sharma, V., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link][5]

  • Su, Y., et al. (2020). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences, 132(86). [Link][23]

  • Süleymanoğulları, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link][7]

  • Verma, S., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. [Link][6]

  • Wang, X., et al. (2018). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Chinese Journal of Organic Chemistry. [Link][16]

  • Wikipedia. (n.d.). Acyl chloride. [Link][9]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link][11]

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The Lynchpin of Modern Fungicides: Application Notes for 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pyrazole Carboxamides in Crop Protection

In the ongoing endeavor to secure global food production, the development of effective and specific agrochemicals is paramount. Among the most significant advancements in fungicide development is the class of pyrazole carboxamides, which have proven indispensable in managing a wide range of fungal pathogens. At the heart of many of these revolutionary fungicides lies a key structural motif derived from pyrazole-based building blocks. 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride stands out as a pivotal precursor, a lynchpin in the synthesis of a multitude of potent active ingredients. Its unique substitution pattern and reactive carbonyl chloride moiety provide a versatile scaffold for the construction of complex molecules with high biological efficacy.

This guide provides an in-depth exploration of this compound, offering detailed application notes and protocols for its use in the synthesis of next-generation agrochemicals. We will delve into the scientific rationale behind its application, focusing on the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs), a class of fungicides renowned for their broad-spectrum activity and novel mode of action.[1][2]

Physicochemical Properties and Safety Considerations

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe and effective handling in a laboratory setting.

PropertyValueReference
Molecular Formula C5H4BrClN2ON/A
Molecular Weight 223.46 g/mol N/A
Appearance Off-white to yellow solidSupplier Data
Melting Point Not readily availableN/A
Boiling Point Not readily availableN/A
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene)General Chemical Knowledge

Safety and Handling:

This compound is a reactive acyl chloride and should be handled with appropriate care in a well-ventilated fume hood. It is corrosive and moisture-sensitive. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[3][4] All waste materials should be disposed of in accordance with local regulations.

The Synthetic Pathway: From Carboxylic Acid to Carbonyl Chloride

The primary route to this compound involves the chlorination of its corresponding carboxylic acid, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (HCl and SO₂), which are gaseous.[5][6]

Synthesis cluster_0 Synthesis of the Carbonyl Chloride Carboxylic_Acid 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid Carbonyl_Chloride 4-Bromo-1-methyl-1H- pyrazole-3-carbonyl chloride Carboxylic_Acid->Carbonyl_Chloride Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->Carboxylic_Acid

Caption: Synthesis of the key carbonyl chloride intermediate.

Protocol 1: Synthesis of this compound

Rationale: This protocol describes the conversion of a carboxylic acid to a more reactive acid chloride, which is a crucial step for subsequent amidation reactions. The use of a catalytic amount of dimethylformamide (DMF) accelerates the reaction via the formation of the Vilsmeier reagent in situ.

Materials:

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous toluene

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

  • Glassware (round-bottom flask, condenser, dropping funnel)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask, add 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and anhydrous toluene (10 mL per gram of carboxylic acid).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (2-3 drops).

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. The addition should be performed carefully due to the evolution of HCl and SO₂ gas.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude this compound is often used in the next step without further purification.

Application in Agrochemical Synthesis: The Formation of Pyrazole Carboxamides

The primary application of this compound in agrochemical synthesis is its reaction with various anilines to form pyrazole carboxamides. This amide bond formation is a robust and high-yielding reaction. The resulting pyrazole carboxamides are often potent fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][7]

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDHIs function by targeting Complex II of the mitochondrial respiratory chain in fungi.[2] By binding to the succinate dehydrogenase enzyme, they block the oxidation of succinate to fumarate, a critical step in the Krebs cycle and electron transport chain. This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.[2]

SDHI_Mechanism Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Binds to Fumarate Fumarate ETC Electron Transport Chain Fumarate->ETC Electrons passed to SDH->Fumarate Catalyzes oxidation to Pyrazole_Carboxamide Pyrazole Carboxamide (SDHI) Pyrazole_Carboxamide->SDH Inhibits ATP_Production ATP Production ETC->ATP_Production Drives

Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.

Protocol 2: Synthesis of a Model Pyrazole Carboxamide Fungicide

Rationale: This protocol outlines the coupling of this compound with a substituted aniline to form the corresponding N-aryl pyrazole carboxamide. The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

  • This compound (crude from Protocol 1)

  • Substituted aniline (e.g., 2-amino-4'-chloro-biphenyl) (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Carbonyl Chloride: Cool the solution to 0 °C in an ice bath. Prepare a solution of crude this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure pyrazole carboxamide.

Amide_Formation cluster_1 Amide Bond Formation for Agrochemical Synthesis Carbonyl_Chloride 4-Bromo-1-methyl-1H- pyrazole-3-carbonyl chloride Pyrazole_Carboxamide N-Aryl Pyrazole Carboxamide (Fungicide) Carbonyl_Chloride->Pyrazole_Carboxamide DCM, RT Aniline Substituted Aniline (e.g., 2-amino-4'-chloro-biphenyl) Aniline->Carbonyl_Chloride Base Base (e.g., TEA) Base->Carbonyl_Chloride

Caption: General scheme for the synthesis of pyrazole carboxamide fungicides.

Conclusion and Future Outlook

This compound is a cornerstone intermediate in the synthesis of a significant class of modern fungicides. The protocols detailed herein provide a robust framework for its preparation and subsequent utilization in the creation of potent pyrazole carboxamide agrochemicals. The modularity of the synthetic route, allowing for the introduction of diverse aniline moieties, continues to fuel the discovery of new fungicides with improved efficacy, broader spectrums of activity, and enhanced resistance management profiles. As the challenges in agriculture evolve, the versatility of this key building block will undoubtedly continue to be leveraged in the development of innovative solutions for crop protection.

References

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Synthesis and Characterization of new organic compounds from Cromoglicic acid and Study Some of Their Applications. ResearchGate. [Link]

  • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry. [Link]

  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry. [Link]

  • 4-Bromo-2-methyl-2H-pyrazole-3-carboxylic acid. Oakwood Chemical. [Link]

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Amerigo Scientific. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. PubChem. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

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Application Note: A Strategic Guide to the Synthesis and Evaluation of Novel Kinase Inhibitors Using 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the design, synthesis, and biochemical evaluation of novel protein kinase inhibitors utilizing the versatile chemical scaffold, 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride. We delve into the strategic rationale for using the pyrazole core, present detailed, field-proven protocols for chemical synthesis and enzymatic screening, and offer expert guidance on data interpretation and troubleshooting.

Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized targeted therapy.

Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold".[2][3][4] Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region—a conserved backbone segment that connects the N- and C-lobes of the kinase domain—make it an ideal foundation for inhibitor design.[1][5] Many successful kinase inhibitors, targeting a wide range of kinases such as CDKs, MAPKs, and JAKs, incorporate this core structure.[3][6][7]

The reagent This compound is a highly valuable starting material for building libraries of potential kinase inhibitors. The acid chloride moiety provides a reactive handle for facile amide bond formation with a diverse array of amines, while the bromo-substituent offers a vector for further chemical modification, for instance, via palladium-catalyzed cross-coupling reactions. This dual functionality allows for the rapid generation of a library of compounds with varied chemical properties to probe the structure-activity relationship (SAR) of a target kinase.

Strategic Rationale & Inhibitor Design

The design of a potent and selective kinase inhibitor requires a deep understanding of the ATP-binding pocket. A common strategy involves a modular design, where different chemical fragments are appended to a core scaffold to optimize interactions with specific sub-pockets.

  • Hinge-Binding Moiety: The N-methylpyrazole core is designed to function as the hinge-binder, forming one or two critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[1][5] This interaction is the primary anchor for the inhibitor.

  • Linker and Amide Group: The carbonyl group from the starting material forms a rigid amide linker upon reaction with an amine. This linker properly orients the substituents for interaction with other regions of the active site.

  • Solvent-Exposed Region: The amine fragment (R-NH₂) introduced via the amidation reaction will occupy the solvent-exposed region of the ATP pocket. By varying the chemical nature of this "R" group, one can modulate properties such as potency, selectivity, and solubility.

The overall design strategy is to create a library of compounds where the pyrazole core provides the essential anchor, and the diversity is introduced through the choice of amine coupling partners.

G cluster_0 Core Building Block cluster_1 Amine Diversity Elements cluster_2 Resulting Inhibitor Library Core 4-Bromo-1-methyl-1H- pyrazole-3-carbonyl chloride Reaction Amidation Reaction (Base, Solvent) Core->Reaction Electrophile Amine1 Anilines (R1-Ph-NH2) Amine1->Reaction Nucleophile Amine2 Benzylamines (R2-Bn-NH2) Amine2->Reaction Amine3 Heterocyclic Amines (R3-Het-NH2) Amine3->Reaction Inhibitor Novel Pyrazole-Amide Kinase Inhibitor Library Reaction->Inhibitor Product

Caption: Design strategy for library synthesis using a core pyrazole scaffold.

Synthetic Protocol: Parallel Amidation for Library Generation

This protocol describes a general method for the acylation of various primary and secondary amines with this compound. The reaction is typically high-yielding and can be performed in parallel to rapidly generate a compound library.

3.1. Materials and Reagents

  • This compound

  • A diverse set of primary or secondary amines (e.g., substituted anilines, benzylamines)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware, magnetic stirrers, and an inert atmosphere setup (Nitrogen or Argon)

  • Reagents for workup and purification (e.g., 1N HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

3.2. Step-by-Step Synthesis Protocol

Causality Note: The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive acid chloride. A non-nucleophilic base is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath. The base neutralizes the HCl formed, preventing protonation of the starting amine.

  • Acylation: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes. The slow addition helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1N HCl (to remove excess base and unreacted amine), saturated NaHCO₃ (to remove any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final pure amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Caption: Workflow for the synthesis of pyrazole-amide kinase inhibitors.

Biochemical Evaluation: ADP-Glo™ Kinase Assay

To determine the inhibitory potency (IC₅₀) of the newly synthesized compounds, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8]

4.1. Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is run, and inhibitors will decrease the amount of ADP produced. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP produced into ATP, and this newly synthesized ATP is measured using a luciferase/luciferin reaction. The luminescent signal is directly proportional to the kinase activity.[8][9]

4.2. Step-by-Step Assay Protocol (384-well format)

Self-Validation Note: It is critical to include proper controls in every assay plate. A "no enzyme" control establishes the background signal, while a "vehicle" (e.g., DMSO) control represents 100% kinase activity.[10]

  • Compound Plating: Prepare serial dilutions of the synthesized inhibitors in DMSO. Dispense a small volume (e.g., 50 nL) of each inhibitor concentration into the wells of a 384-well assay plate.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate mix in the appropriate kinase reaction buffer. Add 5 µL of this mix to all wells.

  • Inhibitor Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction: Prepare a 2X ATP solution in the reaction buffer. Initiate the reaction by adding 5 µL of the ATP solution to all wells. Mix and incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the degree of kinase inhibition.

G start Start plate_cpd 1. Dispense Inhibitor (Serial Dilution) start->plate_cpd add_kinase 2. Add 2X Kinase/ Substrate Mix plate_cpd->add_kinase pre_inc 3. Pre-incubate (15 min) add_kinase->pre_inc start_rxn 4. Add 2X ATP Initiate Reaction (60 min) pre_inc->start_rxn stop_rxn 5. Add ADP-Glo™ Reagent Stop Reaction & Deplete ATP (40 min) start_rxn->stop_rxn detect 6. Add Kinase Detection Reagent Generate Signal (30 min) stop_rxn->detect read 7. Read Luminescence detect->read end End read->end

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Data Analysis and Hypothetical Results

The raw luminescence units (RLU) are first converted to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))

The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.

Table 1: Hypothetical Inhibitory Activity and Selectivity Profile

Compound IDR-Group FragmentTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)
PZ-001 4-fluoroaniline55850>10,000
PZ-002 3-methoxyaniline1201,500>10,000
PZ-003 4-(morpholino)aniline152505,200
PZ-004 Pyridin-4-amine2503,400>10,000
Staurosporine (Control)5810

Data are hypothetical and for illustrative purposes only.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
SYNTHESIS
Low or no product yieldIncomplete reaction; hydrolysis of acid chloride; poor quality reagents.Ensure anhydrous conditions and inert atmosphere. Confirm reagent purity. Increase reaction time or temperature.
Multiple spots on TLCSide reactions (e.g., bis-acylation); impurities in starting materials.Purify starting amine. Use a less reactive base or lower temperature. Optimize stoichiometry.
Difficulty in purificationProduct co-elutes with impurities; product is insoluble.Screen different solvent systems for column chromatography. Consider recrystallization if the product is solid.[11]
KINASE ASSAY
High variability between replicatesPipetting errors; inadequate mixing; plate edge effects.[12]Calibrate pipettes. Ensure thorough but gentle mixing after each addition. Avoid using the outermost wells of the plate.
High background signal (low S/B ratio)Compound interference (autofluorescence/luminescence); reagent contamination.[10]Run a "no enzyme" control with the compound to check for direct interference. Use high-purity reagents.
IC₅₀ value is higher than expectedATP concentration is too high (for ATP-competitive inhibitors); inhibitor instability or insolubility.[10][12]Optimize the assay with ATP concentration at or near the Kₘ value. Check compound solubility in the final assay buffer; consider adding a small amount of detergent like Triton X-100 (e.g., 0.01%).[10]

Conclusion and Future Directions

This compound serves as an exceptional starting point for the rapid development of novel kinase inhibitors. The straightforward amidation chemistry allows for extensive exploration of the SAR in the solvent-exposed region of the kinase active site. The protocols provided herein offer a robust framework for synthesizing a library of pyrazole-amide derivatives and evaluating their inhibitory potency using a sensitive, luminescence-based assay.

Promising hits identified from this initial screen (e.g., compounds with low nanomolar IC₅₀ values and good selectivity) would advance to the next stages of the drug discovery pipeline. These include lead optimization to improve potency and pharmacokinetic properties, validation of the mechanism of action in cell-based assays, and eventual evaluation in preclinical in vivo models.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.[Link]

  • The pyrazole hinge binding moiety represents a privileged scaffold in the medicinal chemistry for the development of kinase inhibitors. MDPI.[Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications.[Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications.[Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH.[Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. NIH.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI.[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science.[Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.[Link]

  • HTRF® Kinase Assay Protocol | Download Table. ResearchGate.[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.[Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed.[Link]

  • (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate.[Link]

  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. YouTube.[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH.[Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC - NIH.[Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed.[Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.[Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH.[Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Direct Amidation of Tertiary N-Benzylamines. Organic Letters.[Link]

  • Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications.[Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.[Link]

  • Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.[Link]

  • Amide Formation from a Carboxylic Acid and an Amine. Organic Syntheses.[Link]

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Application Note: A Practical Guide to the Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-substituted 4-bromo-1-methyl-1H-pyrazole-3-carboxamides through the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride with primary amines. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its carboxamide derivatives are known to exhibit a wide range of biological activities.[1][2] This application note details the underlying reaction mechanism, provides a robust step-by-step experimental protocol, outlines expected outcomes, and offers a guide for troubleshooting common issues. The protocols described herein are designed for researchers, chemists, and professionals in the field of drug discovery and synthetic organic chemistry.

Introduction: The Significance of Pyrazole Carboxamides

The pyrazole ring system is a cornerstone in the design of bioactive molecules, with derivatives demonstrating analgesic, anti-inflammatory, antibacterial, and anticancer properties.[2] Specifically, the amide functionality at the 3-position of the pyrazole core serves as a versatile anchor for introducing molecular diversity, enabling the fine-tuning of pharmacological properties.

The reaction between an acyl chloride and a primary amine is a highly efficient and fundamental transformation for creating a stable amide bond.[3] This method, often a variant of the Schotten-Baumann reaction, is favored for its rapid reaction rates at or below room temperature and generally high yields.[4][5] The specific substrate, this compound, is an excellent electrophilic building block for generating libraries of novel pyrazole-based compounds for screening in drug development programs.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via a classic nucleophilic acyl substitution mechanism. This two-step addition-elimination pathway is reliable and well-understood.[6][7]

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of the primary amine (the nucleophile) attacks the highly electrophilic carbonyl carbon of the pyrazole acyl chloride.[3] The electron-withdrawing nature of both the chlorine atom and the pyrazole ring enhances the electrophilicity of this carbon.

  • Formation of the Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl π-bond, and in the process, the chloride ion—an excellent leaving group—is ejected.

  • Proton Transfer: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture to neutralize the HCl.[4] This is a critical step; without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Figure 1: Mechanism of Nucleophilic Acyl Substitution

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 4-bromo-1-methyl-1H-pyrazole-3-carboxamide on a 1.0 mmol scale.

Materials and Reagents
  • Reactants:

    • This compound (1.0 mmol, 1.0 eq)

    • Primary amine of choice (e.g., Benzylamine) (1.05 mmol, 1.05 eq)

  • Base:

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq)

  • Solvent:

    • Anhydrous Dichloromethane (DCM) (~10 mL)

  • Workup Solutions:

    • 1 M Hydrochloric Acid (HCl) or 1M Citric Acid

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Saturated aqueous Sodium Chloride (Brine)

  • Drying Agent:

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Oven-dried round-bottom flask (25 or 50 mL) with a magnetic stir bar

    • Septa and needles

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • TLC plates (silica gel) and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.05 mmol) and anhydrous DCM (5 mL). Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 mmol) to the stirring amine solution. Rationale: The excess base ensures complete neutralization of the HCl byproduct.

  • Acyl Chloride Preparation: In a separate dry vial, dissolve the this compound (1.0 mmol) in anhydrous DCM (5 mL).

  • Slow Addition: Add the acyl chloride solution dropwise to the cold, stirring amine/base mixture over 10-15 minutes. Rationale: Dropwise addition is crucial to control the exothermic nature of the reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane).[8] The reaction is complete when the starting acyl chloride spot has been consumed.

  • Quenching & Dilution: Once complete, dilute the reaction mixture with an additional 15-20 mL of DCM.

  • Aqueous Workup:

    • Transfer the diluted mixture to a separatory funnel.

    • Wash with 1 M HCl (2 x 15 mL) to remove the excess amine and triethylamine hydrochloride salt.[9]

    • Wash with saturated aqueous NaHCO₃ (1 x 15 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 15 mL) to remove residual water.[8]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) is often effective.[10]

    • Column Chromatography: If the product is an oil or recrystallization is ineffective, purify via silica gel flash chromatography.[11]

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Experimental Workflow Diagram A 1. Setup Combine Primary Amine, Base (TEA), and Anhydrous DCM in a flask. B 2. Cool to 0 °C Place flask in an ice bath. A->B C 3. Add Acyl Chloride Add a DCM solution of the acyl chloride dropwise over 10-15 min. B->C D 4. Reaction Warm to RT and stir for 1-4 hours. C->D E 5. Monitor Check reaction completion via TLC. D->E E->D If incomplete, continue stirring F 6. Workup Dilute with DCM. Sequentially wash with 1M HCl, Sat. NaHCO₃, and Brine. E->F If complete G 7. Isolate Organic Layer Dry with Na₂SO₄, filter. F->G H 8. Concentrate Remove solvent via rotary evaporation. G->H I 9. Purify Crude Product Recrystallization or Flash Chromatography. H->I J 10. Characterize Obtain NMR, MS, IR data of pure product. I->J

Caption: Figure 2: Experimental Workflow Diagram

Expected Outcomes and Data

The reaction is generally high-yielding, affording the desired amide products, which are often crystalline white or off-white solids.

Table 1: Representative Reaction Examples

Primary Amine (R-NH₂)Product NameExpected YieldTypical Physical State
BenzylamineN-benzyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamide85-95%White Crystalline Solid
AnilineN-phenyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamide80-90%Off-white Solid
CyclohexylamineN-cyclohexyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamide88-96%White Solid
4-FluoroanilineN-(4-fluorophenyl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide75-88%Pale Yellow Solid

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (~1650 cm⁻¹).

Troubleshooting Guide

Table 2: Common Problems and Solutions

ProblemPotential CauseRecommended Solution
Low or No Reaction 1. Inactive/degraded acyl chloride due to moisture exposure.[12] 2. Wet solvent or reagents. 3. Amine is a poor nucleophile (e.g., highly electron-deficient aniline).1. Use fresh or newly prepared acyl chloride. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase reaction temperature or time; consider a stronger, non-nucleophilic base.
Multiple Spots on TLC / Low Yield 1. Reaction was too fast/exothermic, causing side products. 2. Di-acylation if the primary amine has other nucleophilic sites. 3. Incomplete reaction.1. Ensure slow, dropwise addition at 0 °C. 2. Use protecting groups for other nucleophilic functionalities if present. 3. Allow the reaction to stir for a longer duration.
Difficult Workup (Emulsion) The amine salt byproduct can act as a surfactant.Add more brine to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product Lost During Purification The product is partially soluble in the recrystallization solvent or streaks on the silica column.1. Perform small-scale solvent screening for recrystallization. 2. For column chromatography, try adding 1% TEA to the eluent to reduce tailing of basic compounds.[10]

Safety Precautions

All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: Acyl chlorides are corrosive, lachrymatory, and react violently with water to release corrosive HCl gas.[13][14][15] Handle with extreme care under anhydrous conditions. Avoid inhalation of vapors and contact with skin and eyes.

  • Primary Amines: Many amines are corrosive and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • Triethylamine (TEA): Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.

References

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An improved method of amide synthesis using acyl chlorides. (2025). ResearchGate. Request PDF. Retrieved from [Link]

  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis - University of Richmond. Retrieved from [Link]

  • Direct Amidation of Tertiary N-Benzylamines. (2026). ACS Publications - Organic Letters. Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved from [Link]

  • Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 21.7 Nucleophilic Acyl Substitution. (2020). YouTube. Retrieved from [Link]

  • Reaction of Amines with Acyl Chlorides. (n.d.). SparkNotes. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • The Mechanisms of Nucleophilic Acyl Substitution. (2018). YouTube. Retrieved from [Link]

  • ICSC 0210 - ACETYL CHLORIDE. (n.d.). inchem.org. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. (2024). MDPI. Retrieved from [Link]

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - Acetyl Chloride. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Acid chloride reaction with amine. (2024). Reddit. Retrieved from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
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  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.). Google Patents.

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Application Notes and Protocols for the Solid-Phase Synthesis of Pyrazole-Based Compound Libraries Using Pyrazole Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging the Pyrazole Scaffold in Solid-Phase Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Solid-phase synthesis (SPS) has revolutionized the generation of large combinatorial libraries of small molecules for drug discovery, offering advantages in purification and automation.[3][4] The convergence of these two powerful technologies—the versatile pyrazole core and the efficiency of solid-phase synthesis—presents a robust platform for the rapid exploration of chemical space.

This guide provides a comprehensive overview and detailed protocols for the application of pyrazole acyl chlorides as key building blocks in the solid-phase synthesis of pyrazole-based compound libraries. We will delve into the rationale behind experimental choices, provide step-by-step methodologies, and discuss the critical aspects of resin selection, reaction monitoring, and product cleavage.

The Strategic Advantage of Pyrazole Acyl Chlorides in Solid-Phase Synthesis

Pyrazole acyl chlorides are highly reactive acylating agents, readily prepared from their corresponding carboxylic acids.[5][6] Their application in solid-phase synthesis allows for the efficient formation of stable amide bonds with resin-bound amines, leading to the generation of diverse pyrazole carboxamide libraries. This approach is particularly advantageous as it allows for the late-stage introduction of the pyrazole moiety, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

A related and noteworthy application is the in-situ formation of acyl pyrazoles on a solid support, which has been elegantly demonstrated in the context of native chemical ligation (NCL) for peptide synthesis.[7] In this strategy, a peptide hydrazide anchored to a resin is condensed with a 1,3-dicarbonyl compound to form a C-terminal acyl pyrazole. This activated intermediate then readily undergoes transthioesterification, highlighting the utility of the acyl pyrazole as a mild and chemoselective acylating species in a solid-phase context.[7]

Preparation of Pyrazole Acyl Chlorides: A Critical Prerequisite

The successful application of pyrazole acyl chlorides in solid-phase synthesis begins with their efficient preparation. The most common method involves the treatment of the corresponding pyrazole carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][8]

Protocol 1: Synthesis of Pyrazole-4-carbonyl chloride

This protocol describes a general procedure for the conversion of a pyrazole-4-carboxylic acid to its acyl chloride.

Materials:

  • Pyrazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole-4-carboxylic acid.

  • Add anhydrous DCM or toluene to suspend the acid.

  • If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride or oxalyl chloride to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or IR spectroscopy).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess chlorinating agent under reduced pressure.

  • The resulting crude pyrazole acyl chloride is typically used immediately in the next step without further purification.

Expert Insight: The choice between thionyl chloride and oxalyl chloride often depends on the scale and the desired purity of the acyl chloride. Oxalyl chloride is often preferred for smaller scale reactions as the byproducts (CO, CO₂, HCl) are gaseous and easily removed.

Solid-Phase Synthesis of Pyrazole Carboxamide Libraries

This section details the core application: the acylation of a resin-bound amine with a pre-formed pyrazole acyl chloride. We will use an amine-functionalized Merrifield resin as a representative solid support.

Workflow for Solid-Phase Synthesis of Pyrazole Carboxamides

workflow Resin Amine-Functionalized Resin (e.g., Amino-Merrifield) Swell Swell Resin (DCM or DMF) Resin->Swell Acylation Acylation with Pyrazole Acyl Chloride + Base (e.g., DIPEA) Swell->Acylation Wash1 Wash Resin (DMF, DCM, MeOH) Acylation->Wash1 Cleavage Cleavage from Resin (e.g., TFA Cocktail) Wash1->Cleavage Product Crude Pyrazole Carboxamide Cleavage->Product Purification Purification (e.g., HPLC) Product->Purification

Caption: General workflow for the solid-phase synthesis of pyrazole carboxamides.

Protocol 2: Acylation of Amino-Merrifield Resin with Pyrazole-4-carbonyl chloride

This protocol provides a step-by-step guide for the coupling of a pyrazole acyl chloride to a resin-bound amine.

Materials:

  • Amino-Merrifield resin (1.0 eq, typically 100-200 mesh, ~1.0 mmol/g loading)

  • Pyrazole-4-carbonyl chloride (3.0-5.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (5.0-7.0 eq)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Swelling: Place the Amino-Merrifield resin in the synthesis vessel. Add anhydrous DCM or DMF and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent.

  • Acylation:

    • Dissolve the pyrazole-4-carbonyl chloride in anhydrous DCM or DMF.

    • Add the solution of the pyrazole acyl chloride to the swollen resin.

    • Add the base (DIPEA or TEA) to the reaction vessel.

    • Agitate the mixture at room temperature for 4-16 hours.

  • Reaction Monitoring (Optional but Recommended):

    • Take a small sample of the resin beads and wash them thoroughly.

    • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

Expert Insight: The use of a significant excess of the acyl chloride and base is standard practice in solid-phase synthesis to drive the reaction to completion.[4] The choice of solvent can influence the reaction kinetics; DMF is generally a good solvent for swelling the resin and for the acylation reaction.

Cleavage and Purification

The final step in the synthesis is the cleavage of the pyrazole carboxamide from the solid support. For linkages to Merrifield or Wang resins, this is typically achieved using a strong acid such as trifluoroacetic acid (TFA).[9]

Protocol 3: TFA Cleavage of Pyrazole Carboxamides from the Resin

Materials:

  • Pyrazole-carboxamide functionalized resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin in a reaction vessel.

    • Allow the mixture to react at room temperature for 1-3 hours with occasional agitation.

  • Product Isolation:

    • Filter the reaction mixture to separate the resin beads.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

  • Precipitation:

    • Add the combined filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude product.

  • Purification:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the crude product with cold diethyl ether.

    • Dry the product under vacuum.

    • The crude pyrazole carboxamide can be further purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Trustworthiness and Self-Validation: The stability of the pyrazole ring and the newly formed amide bond to the acidic cleavage conditions is crucial. While the pyrazole core is generally stable, it is advisable to perform a small-scale test cleavage and analyze the product by LC-MS to ensure the integrity of the target molecule. The presence of electron-withdrawing or -donating groups on the pyrazole ring could potentially influence its stability.[10]

Data Presentation

The following table provides representative conditions and outcomes for the solid-phase synthesis of pyrazole carboxamides.

Pyrazole Acyl ChlorideResin-Bound AmineCoupling ConditionsCleavage CocktailPurity (Crude)
1-Methyl-1H-pyrazole-4-carbonyl chlorideAmino-Merrifield3 eq acyl chloride, 5 eq DIPEA in DMF, 12h, RTTFA/TIS/H₂O (95:2.5:2.5)>85%
1,3-Dimethyl-1H-pyrazole-4-carbonyl chlorideRink Amide Resin4 eq acyl chloride, 6 eq DIPEA in DCM, 16h, RTTFA/TIS/H₂O (95:2.5:2.5)>80%
1-Phenyl-1H-pyrazole-3-carbonyl chlorideAmino-Wang Resin3 eq acyl chloride, 5 eq TEA in DMF, 10h, RTTFA/TIS/H₂O (95:2.5:2.5)>90%

Applications in Drug Discovery

The solid-phase synthesis of pyrazole carboxamide libraries using pyrazole acyl chlorides is a powerful tool for:

  • Lead Generation: Rapidly generating large and diverse libraries for high-throughput screening to identify novel hits.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on both the pyrazole ring and the amine component to optimize potency, selectivity, and ADME properties.

  • Fragment-Based Drug Discovery: Synthesizing focused libraries of pyrazole-based fragments for screening against biological targets.

Conclusion

The use of pyrazole acyl chlorides in solid-phase synthesis provides a robust and efficient methodology for the construction of diverse pyrazole carboxamide libraries. By leveraging the principles of solid-phase organic chemistry and the privileged nature of the pyrazole scaffold, researchers can accelerate the discovery and development of new therapeutic agents. The protocols and insights provided in this guide serve as a foundation for the successful implementation of this powerful synthetic strategy.

References

  • Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(36), 11634–11639. [Link]

  • Faria, J. V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 896-936. [Link]

  • Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5011-5014. [Link]

  • LibreTexts Chemistry. (2023). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Retrieved from [Link]

  • Aygün, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity. [Link]

  • Kaur, N., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • El-Sayed, N. N. E., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5406. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]

  • Kappe, C. O., et al. (2009). Efficient Synthesis of Trisubstituted Pyrazoles and Isoxazoles Using a Traceless “Catch and Release” Solid-Phase Strategy. Journal of Combinatorial Chemistry, 11(4), 640–649. [Link]

  • Borrell, J. I., et al. (2004). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular Diversity, 8(2), 147-157. [Link]

  • Yılmaz, F., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 431-444. [Link]

  • Özer, İ., et al. (2006). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Heterocyclic Communications, 12(3-4), 237-242. [Link]

  • Educator.com. (2013, February 25). Peptide Synthesis: Merrifield Process | Biochemistry Tutorial [Video]. YouTube. [Link]

  • Aygün, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity. [Link]

  • Figshare. (2018). Collection - Solid-Phase Synthesis of Amino Acid Derived N-Unsubstituted Pyrazoles via Sydnones - Organic Letters. [Link]

  • Merrifield, B. (1985). Solid Phase Synthesis. Nobel Lecture. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Synthesis Optimization, Troubleshooting, and Best Practices

Welcome to the technical support guide for 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. As a key intermediate, the successful and high-yielding synthesis of this acid chloride is critical for the advancement of numerous drug discovery and development programs.

This guide provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental issues, and ensuring the quality and stability of your final product.

Synthesis Overview & Core Principles

The conversion of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid to its corresponding acid chloride is a fundamental activation step, preparing the molecule for subsequent nucleophilic acyl substitution reactions, such as amide or ester formation. The general transformation is achieved by treating the carboxylic acid with a suitable chlorinating agent.

G cluster_start Starting Material cluster_process Process cluster_end Product SM 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic Acid Activation Chlorination/ Activation SM->Activation Chlorinating Agent (e.g., (COCl)₂, SOCl₂) Anhydrous Solvent, Catalyst Workup Reagent & Solvent Removal Activation->Workup Reaction Completion Purification Purification (If Necessary) Workup->Purification Crude Product Product 4-Bromo-1-methyl-1H- pyrazole-3-carbonyl chloride Workup->Product Use Crude Directly (Common) Purification->Product Purity Check

Caption: General experimental workflow for the synthesis of the target acid chloride.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common questions and challenges encountered during the synthesis.

Q1: Which chlorinating agent is better: thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)?

This is a critical decision that impacts reaction conditions, work-up, and compatibility with other functional groups. While both are effective, oxalyl chloride is often preferred in modern research settings for its milder conditions and cleaner byproducts.[1][2]

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Rationale & Expert Insight
Reaction Conditions Typically requires heating (reflux).[3]Room temperature is often sufficient.[3]Milder conditions with oxalyl chloride prevent potential degradation of sensitive substrates.
Byproducts SO₂ (gas), HCl (gas)CO (gas), CO₂ (gas), HCl (gas)Both produce gaseous byproducts, which helps drive the reaction to completion. Oxalyl chloride's byproducts are generally considered "cleaner" and less reactive.[1][2]
Catalyst Can be run neat or with a catalyst (e.g., DMF).A catalytic amount of DMF is almost always used to form the reactive Vilsmeier intermediate.[3][4]The catalytic cycle with DMF significantly accelerates the reaction at lower temperatures.
Work-up Excess reagent removed by distillation (boiling point ~79 °C).[1]Excess reagent removed by evaporation under reduced pressure (boiling point ~62 °C).[1]The lower boiling point of oxalyl chloride makes it easier to remove from the product.
Cost & Scale Less expensive, often used for large-scale industrial synthesis.[1]More expensive, favored for research, fine chemical, and pharmaceutical applications.[1][2]For lab-scale synthesis where purity and mildness are key, the higher cost of oxalyl chloride is justified.

Recommendation: For laboratory-scale synthesis of this compound, oxalyl chloride with catalytic DMF is the superior choice due to its mild conditions, high selectivity, and straightforward work-up.

Q2: My reaction is sluggish or fails to go to completion. What went wrong?

Several factors can impede the reaction. A systematic check is crucial.

  • Moisture Contamination: This is the most common culprit. Acid chlorides are highly reactive towards water, and both thionyl chloride and oxalyl chloride are hydrolyzed by moisture.

    • Solution: Ensure your starting carboxylic acid is completely dry (e.g., dried under vacuum). Use anhydrous solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

  • Purity of Starting Material: Impurities in the 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid can interfere with the reaction.

    • Solution: Verify the purity of your starting material by NMR or melting point before starting the reaction. Recrystallize if necessary.

  • Insufficient Reagent: While a small excess is recommended, ensure you have used at least a stoichiometric amount of the chlorinating agent.

    • Solution: Use 1.2 to 1.5 equivalents of the chlorinating agent to ensure the reaction goes to completion.[4]

  • Ineffective Catalyst (DMF): The catalytic cycle is essential for the oxalyl chloride reaction.

    • Solution: Ensure you add a catalytic amount (1-2 drops) of anhydrous DMF. Using too much DMF is unnecessary and can complicate the work-up.

Q3: I'm observing a dark color change or significant side product formation. What is the cause?
  • Reaction Temperature Too High: Pyrazole rings can be susceptible to side reactions under harsh conditions. Excessive heating, especially with thionyl chloride, can lead to decomposition or dimerization. Some studies have noted unusual dehydrogenative homocoupling of pyrazole derivatives in refluxing thionyl chloride.[5]

    • Solution: Switch to the milder oxalyl chloride/DMF system at room temperature. If using thionyl chloride, maintain the minimum temperature required for the reaction to proceed.

  • Excessive DMF Catalyst: While catalytic DMF is beneficial, using it in stoichiometric amounts can lead to side reactions with the Vilsmeier reagent itself.

    • Solution: Use only a catalytic quantity (e.g., one drop from a pipette per mmol of acid).

  • Friedel-Crafts Type Reactions: Highly electron-rich aromatic systems can undergo acylation with oxalyl chloride, even without a Lewis acid.[6] While the pyrazole ring is not as reactive as an indole, this highlights the potential for unexpected side reactions.

    • Solution: Stick to the optimized, mild conditions. Avoid a large excess of the chlorinating agent if your substrate has other sensitive aromatic rings.

Q4: Can you explain the role of catalytic DMF in the reaction with oxalyl chloride?

The use of catalytic DMF with oxalyl chloride is a classic example of generating a more reactive species in situ. The process proceeds via a Vilsmeier-Haack type mechanism.

  • DMF (a nucleophilic amide) attacks oxalyl chloride.

  • This intermediate collapses, releasing CO, CO₂, and a chloride ion to form the highly electrophilic Vilsmeier reagent (chloro-dimethyliminium chloride).

  • The carboxylic acid's carbonyl oxygen attacks the Vilsmeier reagent.

  • A subsequent intramolecular rearrangement and attack by the chloride ion on the carbonyl carbon forms the desired acid chloride, regenerating the DMF catalyst.

G DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier + (COCl)₂ Oxalyl Oxalyl Chloride ((COCl)₂) Oxalyl->Vilsmeier Intermediate Activated O-Acyl Intermediate Vilsmeier->Intermediate + R-COOH Acid Carboxylic Acid (R-COOH) Acid->Intermediate Product Acid Chloride (R-COCl) Intermediate->Product + Cl⁻ Product->DMF Regenerates Catalyst

Caption: Catalytic cycle showing the formation of the Vilsmeier reagent.

Q5: How should I handle, store, and assess the quality of the final product?

This compound is a reactive chemical intermediate and must be handled accordingly.

  • Handling: As an acid chloride, it is corrosive and moisture-sensitive.[7] Always handle it in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). It will react with atmospheric moisture to release HCl gas.

  • Storage: The crude product is often used immediately in the next step without purification.[4] If storage is necessary, it must be kept in a tightly sealed container under an inert atmosphere (N₂ or Ar) at a low temperature (e.g., 4 °C) to minimize decomposition.

  • Quality Control:

    • Infrared (IR) Spectroscopy: The most straightforward method. Look for the disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretch for the acid chloride at a higher wavenumber (typically ~1750-1800 cm⁻¹).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the integrity of the pyrazole ring structure. The acidic proton from the carboxylic acid will disappear.

Detailed Experimental Protocols

Protocol 1: Preferred Method using Oxalyl Chloride (Lab Scale)

This protocol is recommended for its mild conditions and high yield.[3][4]

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and purged with nitrogen, suspend 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Catalyst Addition: Add one catalytic drop of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise via syringe.

  • Reaction: Vigorous gas evolution (CO, CO₂, HCl) will be observed. Allow the mixture to slowly warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the gas evolution ceases and the initial suspension becomes a clear solution.

  • Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum line is protected with a trap to handle the acidic gases.

  • Product Isolation: The resulting crude this compound is often obtained as a solid or oil and is typically of sufficient purity to be used directly in the subsequent reaction.

Protocol 2: Alternative Method using Thionyl Chloride

This method is a viable alternative, particularly if cost is a primary concern.[3][8]

  • Preparation: In a round-bottom flask equipped with a stir bar and a reflux condenser (with a gas outlet connected to a scrubber), add 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq), which can serve as both the reagent and the solvent. Alternatively, use a high-boiling anhydrous solvent like toluene and 2-3 equivalents of SOCl₂.

  • Reaction: Heat the mixture to a gentle reflux (around 70-80 °C) for 2-4 hours. Monitor the reaction until gas evolution (SO₂, HCl) subsides.

  • Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation or under reduced pressure. Chasing with an anhydrous solvent like toluene can help remove the last traces of SOCl₂.

  • Product Isolation: The crude acid chloride is obtained and should be used promptly.

References

  • Hüttel, R., et al. (n.d.). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Taylor & Francis Online. Available at: [Link]

  • Saripinar, E., et al. (2005). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. Available at: [Link]

  • Bousquet, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Hopemax. (2023). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Hopemax Chemical. Available at: [Link]

  • Chem-Station. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Chem-Station. Available at: [Link]

  • Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Center for Biotechnology Information (PMC). Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • SciSpace. (2020). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. Available at: [Link]

  • Reddit. (2015). Can oxalyl chloride be used in great excess? (acid chloride synthesis). Reddit. Available at: [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Available at: [Link]

  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • ACS Publications. (2004). Coordination chemistry of pyrazole-derived ligands. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2020). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Center for Biotechnology Information (PMC). Available at: [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • AHH Chemical. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. AHH Chemical. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (2015). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

  • ResearchGate. (2006). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Bromo-1-methyl-1H-pyrazole-3-carboxamides and Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products derived from 4-bromo-1-methyl-1H-pyrazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of pyrazole carboxamides and esters synthesized from this key intermediate.

Introduction

This compound is a versatile building block in medicinal chemistry. Its reactions with nucleophiles, primarily amines and alcohols, yield the corresponding carboxamides and esters, which are often precursors to biologically active molecules. However, the purification of these products can present several challenges, from removing unreacted starting materials and byproducts to dealing with difficult physical properties of the desired compound. This guide provides practical, field-proven insights to help you navigate these challenges and obtain your target compounds in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing carboxamides and esters from this compound?

A1: The impurity profile can vary depending on the specific reaction conditions, but several common impurities are frequently encountered:

  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid: This is the hydrolysis product of the starting acyl chloride. It can form if there is residual moisture in the reaction solvent, reagents, or glassware.

  • Unreacted Amine or Alcohol: If the reaction does not go to completion, you will have residual nucleophile in your crude product.

  • Triethylamine Hydrochloride (or other amine salts): If a tertiary amine base like triethylamine (TEA) is used to scavenge the HCl byproduct, its corresponding salt will be a major impurity.[1]

  • Side-reaction Products: Depending on the complexity of your nucleophile, side reactions can occur. For instance, with polyfunctional amines or alcohols, you might see reactions at other sites.

  • Colored Impurities: These can arise from the degradation of starting materials or products, particularly if the reaction is heated for an extended period.

Q2: What are the primary purification techniques for products derived from this compound?

A2: The two most effective and commonly used purification techniques for these types of compounds are:

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. For pyrazole derivatives, silica gel is the most common stationary phase, often used with a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane.[2]

  • Recrystallization: This is an excellent method for purifying solid compounds. The choice of solvent is critical and depends on the solubility profile of your product and its impurities. Common solvents for pyrazole derivatives include ethanol, methanol, and mixtures of ethanol and water.[3]

Q3: How do I choose between column chromatography and recrystallization?

A3: The choice depends on several factors:

  • Physical State of the Product: Recrystallization is only suitable for solid products. If your product is an oil, column chromatography is the preferred method.

  • Purity of the Crude Product: If your crude product is relatively clean (e.g., >80% pure) and solid, recrystallization can be a very efficient way to obtain highly pure material. If the crude product is a complex mixture with multiple impurities, column chromatography is generally necessary to isolate the desired compound.

  • Polarity Difference of Impurities: If the impurities have significantly different polarities from your product, column chromatography will be very effective. If the impurities have very similar polarities, a high-resolution technique like HPLC might be necessary, or you may need to explore specialized recrystallization techniques.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your 4-bromo-1-methyl-1H-pyrazole-3-carboxamide or ester products.

Issue 1: My final product is an oil and will not solidify.

Cause: The presence of residual solvent or impurities can depress the melting point of your compound, causing it to be an oil at room temperature. The compound itself may also be a low-melting solid or an oil.

Solutions:

  • High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed. After using a rotary evaporator, place the sample under a high vacuum for several hours to remove any remaining traces of solvent.

  • Trituration: If you suspect your product is a solid that is simply "oiling out" due to impurities, you can try trituration. This involves adding a solvent in which your product is insoluble (or sparingly soluble) but the impurities are soluble. Stirring or sonicating the mixture can induce crystallization of your product. Good starting solvents for trituration of pyrazole derivatives are hexanes, diethyl ether, or a mixture of the two.

  • Column Chromatography: If the above methods fail, column chromatography is the most effective way to purify an oily product from soluble impurities.

Issue 2: I see a significant amount of the starting carboxylic acid in my crude product's NMR.

Cause: This is due to the hydrolysis of the this compound.

Solutions:

  • Aqueous Basic Wash: During the workup, wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will be extracted into the aqueous layer. Repeat the wash 2-3 times to ensure complete removal.

  • Acidic Wash (for basic products): If your product is basic (e.g., contains a free amine), an acidic wash is not recommended as it will protonate your product and pull it into the aqueous layer. In this case, rely on the basic wash to remove the acidic impurity.

  • Column Chromatography: The carboxylic acid is typically more polar than the corresponding amide or ester. Therefore, it will have a lower Rf value on a silica gel TLC plate and can be separated by column chromatography.

Issue 3: My purified product has a persistent color (e.g., yellow or brown).

Cause: Colored impurities are often highly conjugated or degradation products.

Solutions:

  • Charcoal Treatment: Dissolve your product in a suitable organic solvent. Add a small amount of activated charcoal (typically 1-5% by weight) and stir for 15-30 minutes at room temperature. The colored impurities will adsorb onto the surface of the charcoal. Filter the mixture through a pad of Celite® to remove the charcoal. The Celite is important to prevent fine charcoal particles from passing through the filter paper. You can then obtain your product by removing the solvent or by recrystallization.

  • Recrystallization: Often, colored impurities have different solubility profiles than the desired product and will remain in the mother liquor during recrystallization.

  • Silica Gel Plug: If the colored impurities are very polar, you can pass a solution of your product through a short plug of silica gel in a pipette or funnel. The polar colored impurities will stick to the silica, while your less polar product will elute.

Issue 4: I am having trouble removing the triethylamine hydrochloride salt.

Cause: Triethylamine hydrochloride is the salt formed when triethylamine is used to scavenge HCl.

Solutions:

  • Aqueous Wash: Triethylamine hydrochloride is highly soluble in water. Washing the organic layer with water or brine during the workup is usually sufficient to remove it.[1]

  • Filtration: If your reaction is performed in a solvent in which triethylamine hydrochloride is not very soluble (like diethyl ether or THF), the salt will precipitate out and can be removed by filtration before the aqueous workup.[1]

  • Solvent Swap and Filtration: If your reaction is in a solvent where the salt is soluble (like dichloromethane), you can remove the solvent under reduced pressure and then add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether or ethyl acetate). The salt will precipitate and can be filtered off.[1]

Experimental Protocols

Protocol 1: General Work-up and Purification of a 4-Bromo-1-methyl-1H-pyrazole-3-carboxamide

Objective: To isolate and purify the amide product from the reaction of this compound and an amine.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl (aq))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes)

Procedure:

  • Quenching and Initial Washes:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess amine)

      • Saturated NaHCO₃ (to remove 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid)

      • Brine (to reduce the amount of dissolved water in the organic layer)

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Option A: Column Chromatography

      • Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Aim for an Rf of 0.2-0.4 for your product.

      • Pack a silica gel column with the chosen non-polar solvent.

      • Dissolve the crude product in a minimal amount of the reaction solvent and adsorb it onto a small amount of silica gel.

      • Load the dry silica onto the column.

      • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

      • Collect fractions and analyze them by TLC.

      • Combine the pure fractions and remove the solvent under reduced pressure.

    • Option B: Recrystallization

      • Choose a suitable solvent or solvent pair. The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures.

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If the solution is colored, you can perform a hot filtration after adding charcoal and Celite®.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of the cold recrystallization solvent.

      • Dry the crystals under vacuum.

Data Presentation

Table 1: Typical Solvent Systems for Purification

Purification MethodCompound ClassTypical Solvents/Mobile PhasesNotes
Column Chromatography Pyrazole Carboxamides & EstersHexanes/Ethyl Acetate (gradient)A shallow gradient is often effective for separating closely related compounds.
Dichloromethane/Methanol (gradient)For more polar compounds.
Recrystallization Pyrazole Carboxamides & EstersEthanol or IsopropanolGood general-purpose solvents.
Ethanol/WaterUseful if the compound is too soluble in pure ethanol.
Ethyl Acetate/HexanesA good solvent pair for less polar compounds.

Visualization of Workflows

General Purification Workflow

G cluster_0 Reaction Work-up cluster_1 Purification Crude Crude Reaction Mixture Wash Aqueous Washes (Acid, Base, Brine) Crude->Wash Dry Dry Organic Layer (Na2SO4 or MgSO4) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Decision Solid or Oil? Crude_Product->Decision Recrystallize Recrystallization Decision->Recrystallize Solid Column Column Chromatography Decision->Column Oil Pure_Solid Pure Solid Product Recrystallize->Pure_Solid Pure_Oil Pure Oily Product Column->Pure_Oil

Caption: General workflow for the work-up and purification of products from this compound.

Troubleshooting Workflow for Oily Products

G Start Product is an Oil High_Vac Dry under High Vacuum Start->High_Vac Check_Solid Does it solidify? High_Vac->Check_Solid Triturate Triturate with non-polar solvent Check_Solid->Triturate No Success Pure Solid Product Check_Solid->Success Yes Check_Solid2 Does it solidify? Triturate->Check_Solid2 Column Column Chromatography Check_Solid2->Column No Check_Solid2->Success Yes Success2 Pure Product (may be an oil) Column->Success2

Caption: Troubleshooting steps for a product that is an oil after initial work-up.

References

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization. Department of Chemistry. [Link]

  • ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?[Link]

  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. [Link]

  • MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. [Link]

  • ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?[Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • El-Remaily, M. A. A. A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • Kleiziene, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

Sources

Common side reactions with 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PYR-4B1M-AC-V1 Last Updated: January 17, 2026

Welcome to the technical support resource for 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this highly reactive building block. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this molecule and what precautions are essential for storage and handling?

A1: this compound is a heterocyclic acyl chloride. The carbonyl chloride group is a potent electrophile, making the molecule an excellent acylating agent for various nucleophiles, including amines, alcohols, and thiols.[1] However, this high reactivity also makes it extremely sensitive to moisture.

Key Handling & Storage Protocols:

  • Storage: Store the reagent at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. Use of a desiccator is highly recommended.

  • Handling: Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Operations should be conducted under strictly anhydrous conditions.

  • Dispensing: Briefly flush the container with a dry inert gas before and after dispensing the reagent to minimize exposure to atmospheric moisture. Use oven-dried glassware and anhydrous solvents for all reactions.

Q2: Which solvents are recommended for reactions involving this acyl chloride?

A2: The choice of solvent is critical to prevent unwanted side reactions. Only anhydrous, aprotic solvents should be used.

Recommended SolventsIncompatible Solvents (Avoid)Rationale for Avoidance
Dichloromethane (DCM)Water, Methanol, EthanolProtic solvents act as nucleophiles, leading to hydrolysis or solvolysis.
Tetrahydrofuran (THF)Dimethyl sulfoxide (DMSO)Can be difficult to dry completely and may contain water.
TolueneDimethylformamide (DMF)Can contain amine impurities or water; may react under harsh conditions.
1,4-DioxaneAcetonitrile (MeCN)While aprotic, it is hygroscopic and difficult to keep rigorously dry.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My reaction yield is low, and LC-MS analysis shows a major byproduct with a mass corresponding to the starting material +18 amu.

Likely Cause: Hydrolysis

This is the most common side reaction. The acyl chloride readily reacts with trace amounts of water in your solvent, on your glassware, or from the atmosphere to form the corresponding carboxylic acid (4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid). This byproduct is often more polar than the desired product and is inactive in the intended acylation reaction, thus consuming your starting material and reducing the yield.

Hydrolysis Start 4-Bromo-1-methyl-1H- pyrazole-3-carbonyl chloride Desired Desired Amide Product Start->Desired Desired Pathway Side Side Product: Carboxylic Acid Start->Side Side Reaction (Hydrolysis) Nuc Nucleophile (R-NH2) Nuc->Desired H2O Trace H₂O H2O->Side

Caption: Desired acylation pathway vs. competing hydrolysis side reaction.

Mitigation Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: All glassware (flasks, syringes, stir bars) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.

  • Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF) or use commercially available anhydrous solvents packaged under an inert atmosphere.

  • Reaction Setup: Assemble the reaction apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. Maintain this inert atmosphere throughout the entire experiment.

  • Reagent Handling: Ensure all other reagents, especially amine nucleophiles or bases, are anhydrous. Liquid amines can be dried over KOH or BaO pellets before use.

Problem 2: The reaction is slow, and besides the hydrolyzed byproduct, I am observing the formation of a symmetrical anhydride.

Likely Cause: Insufficient Nucleophilicity & Anhydride Formation

If your primary nucleophile (e.g., a sterically hindered amine) reacts slowly, the acyl chloride has more time to react with other species. If hydrolysis occurs, the resulting carboxylic acid can be activated by another molecule of the acyl chloride to form a symmetrical anhydride. This anhydride is also an acylating agent, but it is generally less reactive than the acyl chloride and may or may not react with your intended nucleophile, leading to a complex product mixture.

Anhydride_Formation cluster_main Anhydride Formation Pathway AcylCl Acyl Chloride (R-COCl) Anhydride Symmetrical Anhydride (R-CO-O-CO-R) AcylCl->Anhydride Reacts with Acid Carboxylic Acid (R-COOH) (from hydrolysis) Acid->Anhydride Base Base (e.g., Et3N) Base->Anhydride Catalyzes

Caption: Pathway for symmetrical anhydride formation.

Troubleshooting Strategies:

  • Choice of Base: If using a tertiary amine base like triethylamine (Et₃N), it can facilitate anhydride formation by deprotonating the carboxylic acid byproduct. Consider switching to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA, Hünig's base) or 2,6-lutidine, which are less likely to participate in side reactions.

  • Activation Strategy: For challenging acylations with weak or hindered nucleophiles, it may be more efficient to intentionally hydrolyze the acyl chloride to the carboxylic acid and then use standard peptide coupling reagents (e.g., HATU, HBTU, EDC) to form the desired amide bond. This two-step, one-pot procedure provides a more controlled reaction environment.

Problem 3: My crude product mixture is complex, and I suspect a reaction with my tertiary amine base.

Likely Cause: Acylammonium Salt Formation and Subsequent Reactions

While less common, highly reactive acyl chlorides can react with tertiary amine bases (like triethylamine or even pyridine/DMAP if used as catalysts) to form a reactive acylammonium intermediate. This intermediate can then react with other nucleophiles or, in some cases, undergo rearrangement or decomposition pathways, particularly upon heating, leading to a complex mixture of byproducts.

Mitigation Strategies:

  • Lower Reaction Temperature: Perform the acylation at 0°C or even -20°C. This slows the rate of side reactions, including the formation of the acylammonium salt, allowing the desired reaction with the primary nucleophile to dominate.

  • Use a Proton Sponge: For reactions that are particularly sensitive to the choice of base, consider using a proton sponge like 1,8-Bis(dimethylamino)naphthalene. These are highly basic but sterically hindered and non-nucleophilic, minimizing direct interaction with the acyl chloride.

References

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society. Available at: [Link]

  • Ilhan, I. Ö., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]

  • Sharma, V., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available at: [Link]

Sources

Improving yields in 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

A Guide to Improving Yields and Overcoming Synthetic Challenges

Welcome to the technical support guide for this compound. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, mastering its preparation and subsequent reactions is critical for success. This guide, structured by Senior Application Scientists, moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Section 1: Synthesis of the Acyl Chloride from Carboxylic Acid

The conversion of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid to its corresponding acyl chloride is the foundational step. Yield and purity at this stage directly impact all downstream applications.

FAQ: Choosing the Right Chlorinating Agent

Question: What are the most common and effective reagents for converting 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid to the acyl chloride?

Answer: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the two most prevalent reagents for this transformation.[1][2] While both are effective, they have distinct advantages and disadvantages that make them suitable for different applications. The choice often depends on the scale of the reaction, the sensitivity of the substrate, and the purity requirements of the final product.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Typical Conditions Neat or in a non-polar solvent (e.g., Toluene, DCM), often requires reflux.[3]In a non-polar solvent (e.g., DCM), with a catalytic amount of DMF, often at 0 °C to room temperature.[3]
Byproducts Sulfur dioxide (SO₂) and hydrogen chloride (HCl), both gaseous.[4]Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), all gaseous.[2]
Advantages Low cost, making it ideal for large-scale synthesis. Gaseous byproducts simplify initial purification.[5]Milder reaction conditions are suitable for substrates with acid-sensitive functional groups.[6] Generally provides higher purity products as it is easier to remove excess reagent.[2][6]
Disadvantages Higher reaction temperatures can lead to side reactions.[6] Commercial grades may contain impurities (e.g., sulfur chlorides) that can poison catalysts in subsequent steps.[5][7]Higher cost. The required DMF catalyst can react with thionyl chloride to form a carcinogenic byproduct, dimethyl carbamoyl chloride.[5]
Troubleshooting Guide: Acyl Chloride Formation

Question: My yield for the conversion of the carboxylic acid to the acyl chloride is consistently low. What are the likely causes and how can I fix this?

Answer: Low yields in this step are a common frustration. The root cause is almost always related to one of three areas: incomplete reaction, product decomposition (hydrolysis), or mechanical loss during workup.

start Low Yield of Acyl Chloride Observed check_sm Analysis of Crude Reaction: Is starting carboxylic acid present? start->check_sm check_moisture Review Experimental Setup: Were anhydrous conditions strictly maintained? check_sm->check_moisture No incomplete Problem: Incomplete Conversion check_sm->incomplete Yes check_reagent Review Reagent & Conditions: Was reagent fresh? Was temperature/time sufficient? check_moisture->check_reagent Yes hydrolysis Problem: Product Hydrolysis check_moisture->hydrolysis No sol_reagent Solution: 1. Use fresh/distilled SOCl₂ or (COCl)₂. 2. Increase reagent stoichiometry (1.5-2.0 eq). 3. Increase reaction time or temperature. check_reagent->sol_reagent No incomplete->check_reagent sol_moisture Solution: 1. Flame-dry all glassware. 2. Use freshly distilled, anhydrous solvents. 3. Run reaction under an inert atmosphere (N₂ or Ar). hydrolysis->sol_moisture

Caption: Troubleshooting decision tree for low acyl chloride yield.

Detailed Causes & Solutions:

  • Moisture Contamination: Acyl chlorides are extremely reactive towards water, readily hydrolyzing back to the starting carboxylic acid.[8][9] This is the most common cause of failure.

    • Expertise & Trustworthiness: Even atmospheric moisture is sufficient to cause significant hydrolysis. Every component of the reaction must be scrupulously dry.

    • Solution: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle all reagents under an inert atmosphere.[10]

  • Poor Reagent Quality or Insufficient Stoichiometry: The chlorinating agent itself can be a source of problems.

    • Expertise & Trustworthiness: Thionyl chloride, in particular, can hydrolyze in the bottle over time if not stored properly, reducing its effective concentration.[11] An incomplete reaction will leave starting material behind.

    • Solution: Use a fresh bottle of the chlorinating agent or distill older reagents before use.[7] It is common practice to use a slight excess of the reagent (e.g., 1.5 - 2.0 equivalents) to ensure the reaction goes to completion.

  • Suboptimal Reaction Conditions:

    • Expertise & Trustworthiness: The conversion requires sufficient thermal energy and time. Reactions with thionyl chloride are often heated to reflux for several hours.[3] If the temperature is too low or the reaction time too short, a significant amount of starting material will remain.

    • Solution: Ensure the reaction is heated to the appropriate temperature (reflux for thionyl chloride) and monitored for completion. For monitoring, see the discussion in Section 2, as direct TLC analysis is not recommended.[12]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment.[13][14]

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a Nitrogen atmosphere, add 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (e.g., 5.0 g, 22.8 mmol).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (e.g., 16.7 mL, 228 mmol, 10 eq) to the flask. Note: Using SOCl₂ as the solvent is a common procedure, ensuring a large excess.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 3-4 hours. The solid carboxylic acid should fully dissolve.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporator). Caution: The vapors are corrosive. To ensure complete removal, co-evaporate the residue with an anhydrous solvent like toluene (2 x 20 mL).[7]

  • Product: The resulting crude this compound is typically a yellow to brown oil or low-melting solid. It is often used directly in the next step without further purification due to its reactivity.

Section 2: Improving Yields in Downstream Amide Coupling Reactions

The primary use of this compound is as an acylating agent, most commonly in the formation of amides.

FAQ: Handling and Storage

Question: What are the essential safety and storage procedures for this compound?

Answer: Due to its high reactivity, proper handling is paramount for both safety and experimental success.

  • Handling: Always handle the compound in a well-ventilated fume hood.[8] Wear chemical-resistant gloves, safety goggles, and a lab coat.[14] The compound is corrosive and lachrymatory (tear-inducing) due to its reaction with moisture to produce HCl gas.[8][9]

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar).[8][13] Keep it in a cool, dry, and well-ventilated area away from water, alcohols, amines, and strong bases.[13][15]

Troubleshooting Guide: Amide Coupling

Question: My amide coupling reaction using the acyl chloride has a low yield. I see multiple spots on the TLC plate, including what looks like my starting carboxylic acid. What's going wrong?

Answer: This scenario points to several potential issues, often stemming from the quality of the acyl chloride or the conditions of the coupling reaction itself. The pyrazole ring itself is generally stable, but the acyl chloride functional group is highly sensitive.[16][17]

acyl_chloride R-CO-Cl (Acyl Chloride) intermediate Tetrahedral Intermediate acyl_chloride->intermediate Nucleophilic Attack water H₂O (Water) water->intermediate acid R-COOH (Carboxylic Acid) intermediate->acid Collapse, -Cl⁻ hcl HCl intermediate->hcl Proton Transfer

Caption: Hydrolysis of the acyl chloride back to the carboxylic acid.

ProblemUnderlying Cause(s)Recommended Solution
Starting Carboxylic Acid is Reformed The acyl chloride was hydrolyzed either before or during the amide coupling reaction. This happens if the acyl chloride was exposed to moisture or if the amine or solvent contained water.[12]Ensure the acyl chloride is freshly prepared and handled under strict anhydrous conditions. Use anhydrous solvents and ensure the amine nucleophile is dry.
Reaction is Sluggish or Incomplete The amine nucleophile may be too weak, or the reaction temperature is too low. Steric hindrance on the amine can also slow the reaction.For weakly nucleophilic amines (e.g., anilines), consider slightly elevated temperatures. Ensure a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) is present to scavenge the HCl byproduct, which can otherwise protonate the amine, rendering it non-nucleophilic.[8]
Multiple Unidentified Byproducts The reaction may be too vigorous, or the acyl chloride may be impure. High temperatures can cause decomposition. Impurities from the chlorination step can lead to side reactions.[5]Add the acyl chloride solution slowly to a cooled (0 °C) solution of the amine and base. This controls the exotherm of the reaction. Use freshly prepared acyl chloride.

Question: How can I reliably monitor the progress of my reactions involving this acyl chloride?

Answer: Direct monitoring by Thin Layer Chromatography (TLC) is often misleading. The highly reactive acyl chloride can react with the silica gel on the TLC plate, either streaking or showing up as the hydrolyzed carboxylic acid.[12][18]

  • Authoritative Protocol for Reaction Monitoring:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a dry syringe.

    • Immediately quench the aliquot in a separate vial containing ~0.5 mL of methanol or ethanol. This rapidly converts the unreacted acyl chloride into its corresponding stable methyl or ethyl ester.[12]

    • Analyze the quenched sample by TLC. The disappearance of the starting carboxylic acid (from the initial step) and the appearance of a new, less polar ester spot confirms the formation of the acyl chloride. In the subsequent amidation, the disappearance of this in situ formed ester spot (relative to the amine) indicates the progress of the amide formation.

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Numerade. (n.d.). Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride?. Numerade. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Organic Chemistry Portal. [Link]

  • Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]

  • Protheragen. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Protheragen. [Link]

  • Bentham Science. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. NJ.gov. [Link]

  • ResearchGate. (2017). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?. ResearchGate. [Link]

  • YouTube. (2021). Acids to Acyl Chlorides, Part 1. YouTube. [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. WCU. [Link]

  • National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. NIH. [Link]

  • Profolus. (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Profolus. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Chemos. [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity!. Sciencemadness. [Link]

Sources

Technical Support Center: A Guide to the Stability and Storage of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this highly reactive intermediate. As a key building block in the synthesis of complex molecules, its integrity is paramount to achieving reproducible and high-yield results. This guide provides in-depth, experience-based insights into its stability, proper storage, and troubleshooting common issues encountered in the lab.

Section 1: Core Chemical Properties & Stability Profile

Q: What is this compound and why is it so reactive?

A: this compound is a heterocyclic compound featuring a pyrazole ring functionalized with a highly reactive acyl chloride group. Its reactivity stems from the fundamental principles of organic chemistry. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[1] This creates a strong dipole, rendering the carbonyl carbon extremely electron-deficient (electrophilic) and thus a prime target for attack by nucleophiles—any molecule with a lone pair of electrons, such as water, alcohols, or amines.[1][2] This inherent reactivity makes it an excellent acylating agent but also demands meticulous handling and storage to prevent unwanted degradation.[3]

Q: What is the primary degradation pathway for this compound?

A: The most common and rapid degradation pathway is hydrolysis. Acyl chlorides react vigorously and exothermically with water, even atmospheric moisture, in a nucleophilic acyl substitution reaction.[2][3][4] This process irreversibly converts the acyl chloride into the corresponding, and often less reactive, carboxylic acid (4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid) and generates corrosive hydrogen chloride (HCl) gas.[4] This reaction is often instantaneous and is the root cause of most stability issues.[3]

Hydrolysis_Pathway cluster_products Products AcylChloride 4-Bromo-1-methyl-1H- pyrazole-3-carbonyl chloride Intermediate Tetrahedral Intermediate (Unstable) AcylChloride->Intermediate + H₂O (Nucleophilic Attack) Water H₂O (Water) CarboxylicAcid 4-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid (Degradation Product) Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl (Gas) Intermediate->HCl Proton Transfer & Elimination

Caption: Hydrolysis pathway of this compound.

Section 2: Recommended Storage and Handling Protocols

Q: How should I store this reagent for maximum long-term stability?

A: Proper storage is non-negotiable for preserving the reagent's integrity. The primary goal is the strict exclusion of moisture. We recommend adhering to the following multi-layered protocol for long-term storage.

Table 1: Recommended Storage Conditions

Parameter Recommendation Rationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). Prevents exposure to atmospheric moisture, which is the primary cause of hydrolysis.[1]
Container Use a tightly sealed glass bottle with a PTFE-lined cap. For extra protection, seal the cap with paraffin film. Ensures a robust physical barrier against moisture ingress.[5] PTFE is chemically resistant to potential HCl off-gassing.
Temperature Store in a cool, refrigerated (2-8°C) environment.[6] Reduces the rate of any potential decomposition reactions and lowers the vapor pressure of the compound.
Location Store in a dedicated desiccator cabinet within the refrigerator. The desiccant provides a secondary layer of protection, creating an ultra-dry micro-environment for the container.

| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold reagent upon opening, which would cause immediate surface degradation. |

Q: What are the essential safety precautions when handling this compound?

A: Due to its reactivity and hazardous nature, strict safety protocols must be followed. This compound is known to cause severe skin burns, eye damage, and respiratory irritation.[7][8]

Experimental Protocol: Safe Handling Workflow

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to contain corrosive vapors and dust.[9]

  • Personal Protective Equipment (PPE): Wear the following mandatory PPE:

    • Chemical splash goggles and a face shield.[5][9]

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).

    • A flame-resistant lab coat.[9]

  • Dispensing: Use dry glassware and stainless steel or PTFE-coated spatulas. Dispense the required amount quickly and efficiently to minimize exposure to air.

  • Reaction Setup: All reactions should be performed under anhydrous conditions. Ensure glassware is oven- or flame-dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen).[1]

  • Spill & Waste Management: Keep a container of sodium bicarbonate or other suitable neutralizing agent nearby for immediate spill control. All waste must be quenched carefully (see FAQ section) and disposed of according to institutional and local regulations.[5]

Section 3: Troubleshooting Guide

Q: My reaction yield is low, and the results are inconsistent. Could the reagent have degraded?

A: Yes, reagent degradation is a very common cause of poor yields in reactions involving sensitive acyl chlorides. The presence of the hydrolyzed carboxylic acid impurity not only reduces the molar equivalents of active reagent but can also interfere with certain reaction mechanisms.

Table 2: Troubleshooting Common Issues

Observation Potential Cause Recommended Action & Explanation
White solid appears "clumpy" or "sticky" Partial Hydrolysis: The resulting carboxylic acid is often more polar and hygroscopic, leading to changes in morphology. Discard the reagent or consider purification. The reagent should be a free-flowing solid or clear liquid.
White smoke/fumes observed upon opening the bottle Reaction with Atmospheric Moisture: The fumes are a visible aerosol of HCl gas forming as the acyl chloride instantly reacts with humidity in the air.[3] This is a clear sign of high reactivity. Minimize the time the bottle is open. If possible, handle it within a glovebox for critical applications.
Reagent dissolves poorly in anhydrous non-polar solvents (e.g., DCM, Toluene) Presence of Carboxylic Acid: The hydrolyzed product is significantly less soluble in non-polar organic solvents than the parent acyl chloride. This indicates significant degradation. The reagent is likely unsuitable for use. A fresh bottle should be used for optimal results.

| Reaction requires more than one equivalent of base to proceed | In-situ HCl Generation: Degradation of the acyl chloride produces HCl. This acid will neutralize the base added for the primary reaction, effectively reducing its concentration. | Perform a quality check on the reagent. If it must be used, consider adding an additional equivalent of a non-nucleophilic base (e.g., triethylamine) to scavenge the excess acid. |

Q: How can I perform a quality check on a suspicious bottle of the reagent?

A: For a definitive answer, analytical characterization is best.

  • FT-IR Spectroscopy: Look for a broad O-H stretch appearing around 2500-3300 cm⁻¹, which is characteristic of a carboxylic acid dimer and absent in a pure acyl chloride.

  • ¹H NMR Spectroscopy: Dissolve a small sample in a dry deuterated solvent (e.g., CDCl₃). The presence of a broad singlet far downfield (>10 ppm) is indicative of the carboxylic acid proton. Compare the integration of this peak to the characteristic pyrazole and methyl peaks to quantify the extent of degradation.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I store this reagent as a stock solution? A: This is strongly discouraged for long-term storage. While you can prepare a solution in a dry, aprotic solvent (e.g., dichloromethane, anhydrous THF, toluene) for immediate or same-day use, the risk of degradation increases over time due to trace moisture in the solvent or ingress from the atmosphere. Never store in protic solvents like methanol or ethanol, as it will rapidly convert to the corresponding methyl or ethyl ester.[2]

Q: What are the typical byproducts if the reagent degrades? A: The primary and most common byproduct is 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid from hydrolysis. If exposed to alcohols or amines, the corresponding esters or amides will form.[10]

Q: How do I properly quench and dispose of this reagent and its empty bottle? A: Excess reagent and residues must be neutralized before disposal.

  • Prepare a stirred solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a beaker, ideally in an ice bath to control the exothermic reaction.

  • Slowly and portion-wise, add the excess acyl chloride to the basic solution. Be prepared for vigorous gas evolution (CO₂ and HCl).

  • For empty bottles, carefully rinse them with an inert solvent like acetone, and add the rinsate to the quenching solution.

  • Once the reaction has ceased, neutralize the solution with acid or base as needed and dispose of it as aqueous waste according to your institution's guidelines.[5]

References

  • ChemistryStudent. Acyl Chlorides (A-Level). [Link]

  • Chemsrc. 4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9. [Link]

  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • YouTube. Preparations and Reactions of Acyl Chlorides. [Link]

  • Chemistry LibreTexts. Preparation of Acyl Chlorides. [Link]

  • Tuttee Academy. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... [Link]

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride. [Link]

Sources

Overcoming low reactivity with 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent. Our goal is to help you overcome challenges related to its reactivity and ensure the success of your synthetic endeavors.

Understanding the Reactivity of this compound

This compound is a heterocyclic acyl chloride. In principle, it should behave as a typical acyl chloride, which are among the most reactive carboxylic acid derivatives.[1][2] The high reactivity stems from the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2][3] The resulting chloride anion is an excellent leaving group, further facilitating the reaction.[3]

However, the electronic properties of the pyrazole ring system can modulate this reactivity. The presence of nitrogen atoms and a bromine substituent can influence the electron density at the carbonyl carbon. Despite this, the compound is generally expected to be quite reactive. Therefore, reports of "low reactivity" are often due to suboptimal reaction conditions, substrate-specific issues, or degradation of the reagent.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using this compound in a question-and-answer format.

FAQ 1: My acylation reaction is sluggish or not proceeding to completion. What are the likely causes?

Answer:

Several factors can contribute to a slow or incomplete reaction. Let's break down the potential causes and solutions:

  • Reagent Quality: Acyl chlorides are sensitive to moisture.[2] Exposure to atmospheric humidity can lead to hydrolysis back to the less reactive carboxylic acid.

    • Troubleshooting:

      • Always use a fresh bottle of the acyl chloride or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon).

      • If you suspect hydrolysis, you can consider converting the potentially formed carboxylic acid back to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This should be done with caution and under anhydrous conditions.[4]

  • Nucleophile Reactivity: The nature of your nucleophile is critical.

    • Steric Hindrance: If your amine or alcohol is sterically bulky, the approach to the electrophilic carbonyl carbon can be impeded.

    • Electronic Effects: Electron-withdrawing groups on your nucleophile will decrease its nucleophilicity. For example, anilines with nitro groups are significantly less reactive than simple anilines.

    • Troubleshooting:

      • Increase the reaction temperature.

      • Prolong the reaction time.

      • Consider using a stronger, non-nucleophilic base to deprotonate the nucleophile, thereby increasing its reactivity.

      • For particularly challenging couplings, switching to a more potent coupling agent might be necessary, though this moves away from using the acyl chloride directly.

  • Inadequate Base: A base is typically used to scavenge the HCl generated during the reaction.[2] If the base is not strong enough or present in sufficient quantity, the reaction mixture will become acidic, protonating the nucleophile and reducing its reactivity.

    • Troubleshooting:

      • Use at least a stoichiometric equivalent of a suitable base. For many reactions, 1.1 to 1.5 equivalents are recommended.

      • Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA, Hünig's base), or pyridine. For less reactive nucleophiles, a stronger base might be required.

      • Ensure the base is dry and of high purity.

  • Solvent Choice: The solvent can influence reaction rates.

    • Troubleshooting:

      • Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.

      • Ensure your solvent is anhydrous.

Workflow for Diagnosing Low Reactivity

Below is a systematic workflow to diagnose and resolve issues of low reactivity.

Sources

Technical Support Center: Scale-Up of Reactions Involving 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the scale-up of chemical reactions utilizing 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of moving from bench-scale synthesis to larger-scale production.

Section 1: Reagent Properties, Handling, and Safety

The successful scale-up of any process begins with a thorough understanding of the starting materials. This compound is a highly reactive acylating agent, and its handling requires careful consideration, especially at larger quantities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with this compound and how should they be managed at scale?

A1: this compound is a hazardous substance that requires strict safety protocols. As an acyl chloride, it is corrosive and reacts violently with water and other nucleophiles.[1][2] Key hazards include:

  • Corrosivity: Causes severe skin burns and eye damage.[3]

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4]

  • Reactivity: Reacts with moisture in the air to release hydrogen chloride (HCl) gas, which is corrosive and a respiratory irritant.[1][5]

Management Strategy for Scale-Up:

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side-shields, a face shield, and impervious clothing.[6][7]

  • Ventilation: All handling must occur in a well-ventilated area, preferably within a fume hood or a contained ventilation system.[7][8]

  • Inert Atmosphere: Store and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[7][8]

  • Emergency Preparedness: Ensure eyewash stations and safety showers are readily accessible.[7] Have appropriate spill kits containing neutralizers for acidic compounds.

Q2: What are the optimal storage conditions to ensure the long-term stability and reactivity of the acyl chloride?

A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as bases and strong oxidizing agents.[8] The container must be kept tightly closed. For long-term storage, refrigeration under an inert atmosphere is recommended.

Troubleshooting Guide

Issue: The acyl chloride has a yellowish or brownish tint, or has partially solidified. Can it still be used?

Root Cause Analysis & Solution: A color change often indicates some level of degradation, likely due to exposure to moisture or air, leading to the formation of the corresponding carboxylic acid and HCl. Solidification could be due to the formation of the higher-melting carboxylic acid dimer or other impurities.

  • Analytical Assessment: Before use, it is critical to assess the purity of the reagent. A simple ¹H NMR can quickly determine the extent of hydrolysis by integrating the peaks corresponding to the acyl chloride versus the carboxylic acid. A titration method can also quantify the amount of active acyl chloride.

  • Decision Point: If the purity is below the required specification for your process (e.g., <95%), using the material is not recommended as it will introduce impurities and affect reaction stoichiometry, potentially leading to downstream purification challenges.

  • Purification (Small Scale): For small quantities, purification by distillation under high vacuum may be possible, but this is often impractical and hazardous at a larger scale. It is generally more cost-effective and safer to procure a fresh batch of the reagent.

Section 2: Navigating Scale-Up Reaction Challenges

Transitioning an acylation reaction from grams to kilograms introduces challenges related to mass transfer, heat management, and reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent side reactions when using this acyl chloride in acylation reactions, and how can they be mitigated during scale-up?

A1: The primary side reactions are hydrolysis and reactions with the solvent or base. The pyrazole ring itself is generally stable to oxidation but can be susceptible to certain electrophilic substitutions at the C4 position if it is not already substituted.[9][10]

Side ReactionCauseMitigation Strategy at Scale
Hydrolysis Reaction with trace water in solvents, reagents, or from the atmosphere.[11]Rigorously dry all solvents and reagents. Run the reaction under a strict inert atmosphere (N₂ or Ar).
Reaction with Amine Base If using an amine (e.g., triethylamine) as an acid scavenger, it can be acylated, consuming the reagent.Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃. Add the acyl chloride slowly to a solution of the substrate and base to maintain a low instantaneous concentration.
Debromination Loss of the bromine atom from the pyrazole ring.This is less common for aryl bromides under acylation conditions but can be promoted by certain catalysts or highly reductive conditions.[12] Ensure the reaction environment is not unintentionally reductive.
Polysubstitution In Friedel-Crafts type reactions, multiple acylations on an aromatic substrate can occur.[13]Use a 1:1 stoichiometry and control the temperature carefully. The initial acylation deactivates the aromatic ring, which usually prevents further reaction.[14]
Troubleshooting Guide

Issue: The reaction is incomplete or proceeds much slower at a larger scale compared to the lab-scale experiment.

Root Cause Analysis & Solution: This is a classic scale-up problem often related to inadequate mixing or poor temperature control.

  • Mixing Efficiency: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high concentration, which can cause side reactions, and "dead zones" where the reaction does not proceed.

    • Solution: Ensure the reactor's impeller design and agitation speed are sufficient for the viscosity and volume of the reaction mixture. Consider using baffles to improve turbulence and mixing.[15]

  • Rate of Addition: Adding reagents too quickly on a large scale can lead to an accumulation of unreacted starting material and a sudden exotherm that can be difficult to control.

    • Solution: The rate of addition for the acyl chloride should be scaled appropriately. A good starting point is to maintain the same addition time as the lab-scale experiment. Use a syringe pump or a dosing pump for controlled addition.[15]

  • Temperature Control: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. An uncontrolled exotherm can lead to side reactions or decomposition.

    • Solution: Monitor the internal reaction temperature closely. Use a reactor with an efficient cooling jacket and ensure the heat transfer fluid is at an appropriate temperature to manage the exotherm.

Workflow for Troubleshooting a Failed Scale-Up Reaction

Caption: Troubleshooting decision tree for a failed scale-up reaction.

Section 3: Downstream Processing: Work-up and Purification

The work-up and purification steps are as critical as the reaction itself and often present their own set of challenges during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a robust and scalable work-up procedure for quenching a reaction involving this acyl chloride?

A1: A controlled quench is essential to safely neutralize any unreacted acyl chloride and HCl byproduct.

  • Controlled Quench: Slowly add the reaction mixture to a cooled, stirred solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). Caution: This is an exothermic process and will evolve CO₂ gas. Ensure the quench vessel is large enough and has adequate venting.

  • Solvent Extraction: After the quench, perform a standard liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washes: Wash the combined organic layers with water and then brine to remove inorganic salts.[16]

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Guide

Issue: An emulsion formed during the aqueous work-up, making phase separation difficult and leading to product loss.

Root Cause Analysis & Solution: Emulsions are common when fine solid byproducts are present or when the densities of the aqueous and organic phases are too similar.

  • Add Brine: Adding a saturated solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength and density of the aqueous phase.[17]

  • Filtration: If the emulsion is caused by fine solids, filtering the entire mixture through a pad of celite can help break it up.

  • Solvent Modification: Adding a small amount of a different solvent can sometimes disrupt the emulsion. For example, if using ethyl acetate, adding some toluene might help.

  • Centrifugation: For smaller, high-value batches, centrifugation is a very effective method for separating stubborn emulsions.

Section 4: Analytical Quality Control

Robust analytical methods are essential for monitoring the reaction, controlling the process, and ensuring the final product meets the required specifications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for in-process control (IPC) and final product release?

A1: A combination of chromatographic and spectroscopic techniques is recommended.

Analysis StageRecommended TechniquePurpose
Starting Material QC ¹H NMR, HPLCConfirm identity and purity of the acyl chloride.
In-Process Control (IPC) TLC, HPLC, UPLC[18][19]Monitor the consumption of starting materials and the formation of the product.
Work-up & Purification TLC, HPLCTrack the product through extraction and purification steps.
Final Product Release ¹H NMR, ¹³C NMR, LC-MS, Elemental AnalysisConfirm the structure, purity, and identity of the final compound.[16][20]
Generic Experimental Protocol: Acylation of an Amine

This protocol provides a general, scalable procedure for the acylation of a primary or secondary amine.

Safety: This reaction should be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Reagents:

  • Amine (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Set up a clean, dry, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.

  • Charge Reagents: Charge the reactor with the amine and anhydrous DCM. Begin stirring and cool the solution to 0-5 °C using the reactor jacket.

  • Base Addition: Add DIPEA to the cooled solution.

  • Acyl Chloride Addition: Dissolve the this compound in anhydrous DCM and charge it to the addition funnel. Add the acyl chloride solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.

  • Quench: Slowly transfer the reaction mixture to a separate vessel containing chilled, saturated aq. NaHCO₃ solution with vigorous stirring.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Reaction Pathway and Common Side Reactions

ReactionPathways Reagents Acyl Chloride + Amine + Base DesiredProduct Desired Amide Product Reagents->DesiredProduct Main Reaction Path Hydrolysis Side Product: Carboxylic Acid Reagents->Hydrolysis Hydrolysis Side Reaction Water H₂O (Trace Moisture)

Caption: Desired reaction pathway versus the common hydrolysis side reaction.

References

  • Bentham Science Publishers. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Retrieved from [Link]

  • PubMed. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction - Failed Reaction: FAQ. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Save My Exams. (n.d.). Acyl Chlorides - Formation of amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

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Technical Support Center: Monitoring 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to effectively track your reaction progress. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can confidently troubleshoot and adapt these methods to your specific synthetic context.

I. Understanding the Molecule: Key Considerations

This compound is a reactive acyl chloride. Its reactivity is central to its utility in synthesis, but also presents the primary challenge in reaction monitoring.

  • High Reactivity: The carbonyl chloride moiety is highly electrophilic and will readily react with nucleophiles.

  • Moisture Sensitivity: Exposure to water, even atmospheric moisture or residual water in solvents, will lead to rapid hydrolysis back to the corresponding carboxylic acid (4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid). This is a critical consideration for sample preparation and analysis.[1][2]

  • TLC Plate Interaction: The acidic nature of standard silica gel plates can promote the degradation of acyl chlorides directly on the plate, leading to streaking and inaccurate results.[2]

II. Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a streak from the baseline for my reaction mixture, but my starting material spot is clean. What's happening?

A1: This is a classic sign of your starting material, the acyl chloride, degrading on the silica gel plate.[1][2] The acidic silica surface can catalyze the hydrolysis of the reactive acyl chloride to the more polar carboxylic acid. The carboxylic acid, being highly polar, streaks up the plate. You are essentially running a reaction on your TLC plate.

Q2: I don't see my product spot on the TLC, even though I expect the reaction to be working. Why?

A2: There are several possibilities:

  • Co-elution: Your product may have a very similar Rf to your starting material or another component in the reaction mixture. Try a different mobile phase to improve separation.

  • Poor Visualization: Your product may not be UV-active or may not stain well with the chosen visualization method. Try alternative staining techniques.[3]

  • Low Concentration: The concentration of your product may be too low to be detected by TLC.

  • Reaction Failure: The reaction may not be proceeding as expected.

Q3: In my LC-MS analysis, I see the mass of the hydrolyzed carboxylic acid, but not my acyl chloride starting material. Why?

A3: This is common due to the high reactivity of the acyl chloride. The time it takes to prepare the sample and run the analysis, especially in the presence of protic solvents like water or methanol in the mobile phase, is often sufficient for complete hydrolysis to occur. The LC-MS is likely giving you an accurate picture of what is in your vial at the time of analysis, not necessarily what was in the reaction flask.

Q4: My LC-MS shows multiple peaks with the same mass as my expected product. What could be the cause?

A4: This could be due to the formation of isomers during your reaction. Alternatively, if you are seeing this with your starting material, it could be due to on-column degradation or the presence of impurities in your starting material.

III. Troubleshooting Guide: Thin-Layer Chromatography (TLC)

Issue 1: Streaking of the Acyl Chloride Starting Material
  • Root Cause: Hydrolysis of the acyl chloride on the acidic silica gel plate.[2]

  • Solutions:

    • Work Quickly: Spot the TLC plate quickly and place it in the developing chamber immediately to minimize contact time with the atmosphere.

    • Use a Less Polar Mobile Phase: A less polar mobile phase will move the less polar acyl chloride up the plate faster, reducing the contact time with the silica.

    • Alternative: Derivatization: A highly reliable method is to quench a small aliquot of the reaction mixture with a nucleophile like methanol or a simple amine (e.g., benzylamine).[2] This converts the highly reactive acyl chloride into a more stable methyl ester or amide, which is much easier to analyze by TLC. You would then monitor the disappearance of the stable derivative of the starting material and the appearance of the product.

Protocol: TLC Monitoring via Methanol Quench
  • Withdraw a small aliquot (e.g., 1-2 drops) from the reaction mixture using a glass capillary.

  • Add this aliquot to a small vial containing a few drops of methanol.

  • Vortex the vial for a few seconds.

  • Spot the resulting solution on your TLC plate alongside your starting material (also quenched with methanol for a proper comparison) and a co-spot.

  • Develop and visualize the plate.

Issue 2: Poor Separation of Spots (Similar Rf Values)
  • Root Cause: The chosen mobile phase does not have the optimal polarity to differentiate between the components of your reaction mixture.[4]

  • Solutions:

    • Systematic Solvent Screening: The selection of a mobile phase is often a process of trial and error.[4] A good starting point for many organic reactions is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4]

    • Adjusting Polarity:

      • If your spots are all near the baseline (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[5]

      • If your spots are all near the solvent front (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).[5]

    • Try Different Solvent Systems: If adjusting the polarity of one system doesn't work, try a different combination, such as dichloromethane/methanol or toluene/acetone.

Compound Polarity Suggested Starting Mobile Phase (Silica Gel) Rationale
Non-polar to moderately polar7:3 Hexane:Ethyl AcetateA versatile starting point for many organic transformations.
Polar9:1 Dichloromethane:MethanolEffective for more polar compounds.
Basic (e.g., amine products)95:5:0.5 Dichloromethane:Methanol:TriethylamineThe triethylamine helps to de-acidify the silica plate and prevent streaking of basic compounds.
Issue 3: Spots are Not Visible
  • Root Cause: The compounds are not UV-active, or the chosen stain is not reacting with the functional groups present.[3][6]

  • Solutions:

    • UV Light: The pyrazole ring is aromatic and should be visible under a UV lamp (254 nm) on a fluorescent TLC plate.[7] This is the first and easiest method to try.

    • Iodine Staining: Place the developed TLC plate in a chamber with a few crystals of iodine.[3][7] Most organic compounds will absorb the iodine vapor and appear as brown spots.[3][7] This is a good general-purpose stain.

    • Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols, aldehydes, and some double bonds. It will appear as yellow spots on a purple background.

    • p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different functional groups upon heating.[3]

TLC Troubleshooting Workflow

Caption: Troubleshooting workflow for common TLC issues.

IV. Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)

Issue 1: No Signal or Very Weak Signal for the Analyte
  • Root Cause: This can be a complex issue with origins in either the LC or the MS system.[8][9][10]

  • Solutions:

    • Check the LC System: Ensure there is flow and pressure. A lack of flow could be due to an air bubble in the pump or a leak.[8][9]

    • Confirm Sample Preparation: Re-prepare the sample. The initial sample may have been too dilute or may have degraded. For the acyl chloride, quenching a fresh aliquot from the reaction into a stable derivative (e.g., with a primary amine to form a stable amide) immediately before dilution and injection can provide a more reliable measurement of the starting material's consumption.

    • MS Settings:

      • Ionization Mode: this compound and its derivatives (amides, esters, carboxylic acid) have nitrogen atoms that can be protonated. Therefore, positive electrospray ionization (ESI+) is the recommended mode.[11][12]

      • Source Parameters: Ensure that the ion source temperature and gas flows are appropriate.[8][9] If the settings are too harsh, it could cause fragmentation in the source.

      • Mass Range: Check that the mass range being scanned includes the m/z of your expected ions.

Protocol: Sample Preparation for LC-MS via Amine Quench
  • Prepare a stock solution of a simple primary amine (e.g., propylamine) in a suitable solvent like acetonitrile.

  • In a clean LC-MS vial, add a small volume of the amine stock solution.

  • Withdraw a small aliquot from the reaction mixture and add it to the LC-MS vial.

  • Cap and vortex the vial.

  • Dilute the quenched sample with the mobile phase to an appropriate concentration for LC-MS analysis.

  • This procedure converts the remaining acyl chloride into a stable amide, allowing for accurate quantification of its disappearance.

Issue 2: Seeing the Hydrolyzed Carboxylic Acid Instead of the Acyl Chloride
  • Root Cause: The acyl chloride is highly susceptible to hydrolysis by water in the mobile phase or during sample preparation.

  • Solutions:

    • Acceptance and Interpretation: In many cases, monitoring the disappearance of the hydrolyzed starting material (the carboxylic acid) and the appearance of the product is a valid way to track the reaction. The key is consistency in your sample preparation and analysis time.

    • Aprotic Mobile Phase: While challenging, using a mobile phase with minimal water content can help preserve the acyl chloride for a short period. However, this may compromise chromatographic performance on reversed-phase columns.

    • Derivatization: As mentioned previously, quenching the reaction aliquot with an amine to form a stable amide is the most robust method to accurately monitor the consumption of the acyl chloride.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
  • Root Cause: A variety of factors can contribute to poor peak shape, including column degradation, sample overload, or incompatibility between the sample solvent and the mobile phase.[13]

  • Solutions:

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase.[13] Injecting a sample in a much stronger solvent can cause peak distortion.

    • Reduce Injection Volume/Concentration: Injecting too much sample can overload the column, leading to broad or tailing peaks.[13] Dilute your sample and reinject.

    • Check for Column Contamination: If the peak shape degrades over time, your column may be contaminated. Flush the column according to the manufacturer's instructions.[13]

    • Mobile Phase Additives: For carboxylic acids or amines, adding a small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to the mobile phase can improve peak shape by ensuring the analyte is in a single ionic state.

LC-MS Parameters Starting Point Recommendation Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good for retaining a wide range of organic molecules.
Mobile Phase A Water with 0.1% Formic AcidThe acid helps with protonation for ESI+ and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 5-10 minutesA standard screening gradient.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI Positive (ESI+)Pyrazole nitrogens are readily protonated.
Interpreting Mass Spectra
  • Isotope Pattern: A key feature of this compound and its derivatives will be the characteristic isotope pattern of bromine. Bromine has two major isotopes, 79Br and 81Br, in an approximately 1:1 ratio.[14] This means you will see two peaks in your mass spectrum for any bromine-containing fragment, separated by 2 m/z units and of nearly equal intensity.[14] This is a powerful diagnostic tool.

  • Expected Fragmentation: In tandem MS (MS/MS), pyrazoles often fragment via the loss of HCN or N2 from the ring.[15][16] For amide derivatives, a common fragmentation pathway is the cleavage of the amide bond.

LC-MS Troubleshooting Workflow

Caption: Troubleshooting workflow for common LC-MS issues.

V. Concluding Remarks

Monitoring reactions of a reactive species like this compound requires careful consideration of its inherent instability. By understanding the potential for hydrolysis and on-plate degradation, and by employing strategies such as derivatization, you can obtain reliable and reproducible data from both TLC and LC-MS. Always remember that these analytical techniques provide a snapshot of your sample at the moment of analysis; thoughtful sample preparation is key to ensuring that this snapshot accurately reflects the state of your reaction.

References

  • In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. (2024). RSC Publishing.
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (n.d.). PubMed.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). NIH.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • LCMS Troubleshooting Tips. (n.d.). Shimadzu Scientific Instruments.
  • using thin-layer chromatography (TLC) to monitor cinnamoyl chloride reaction progress. (n.d.). Benchchem.
  • TLC Visualization Methods. (n.d.). Unknown Source.
  • TLC Material Selection. (2025). Molpure.
  • Analyzing acid chlorides ?. (n.d.). ECHEMI.
  • I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?. (2016). ResearchGate.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments.
  • TLC stains for Acyl halides. (2024). Reddit.
  • How i will select mobile phase solevent system for TLC?. (2021). ResearchGate.
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. (n.d.). Wsu.
  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts.
  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog.
  • Tips & Tricks for Thin-Layer Chromatography. (n.d.). Sigma-Aldrich.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Unknown Source.
  • 5.7: Visualizing TLC Plates. (2025). Chemistry LibreTexts.
  • LC-MS Troubleshooting. (n.d.). Element Lab Solutions.
  • LC-MS Troubleshooting: From Frustration to Fix. (2025). LCGC International.
  • TLC Visualization Methods - Theory pages. (n.d.). Labster.
  • 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBONYL CHLORIDE SDS, 175277-00-6 Safety Data Sheets. (n.d.). ECHEMI.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.
  • TLC Visualization Reagents. (n.d.). EPFL.
  • Electrospray ionization. (n.d.). Wikipedia.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). NIH.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
  • 4-bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride | C4H4BrClN2O2S | CID 21804425. (n.d.). PubChem.
  • 4-Bromo-3-chloro-1-methyl-1H-pyrazole. (n.d.). ChemScene.
  • An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.
  • 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier. (n.d.). Punagri.
  • mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8. (n.d.). Sigma-Aldrich.
  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry (IJC).
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
  • 4-bromo-1H-pyrazole-3-carbonyl chloride | 1006471-28-8. (n.d.). Sigma-Aldrich.
  • COURSE: B. PHARMACY, 4 Sem Module-4: SYNTHESIS, REACTIONS AND MEDICINAL USES OF. (n.d.). COP Bela.
  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025). ResearchGate.

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Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride. Our focus is on providing practical, field-tested solutions to impurity issues, ensuring the integrity and success of your subsequent research.

Introduction: The Challenge of Purity in Acyl Chloride Synthesis

This compound is a critical building block in medicinal chemistry, valued for its role in creating complex molecular scaffolds. Its synthesis, typically a two-stage process involving the formation of the pyrazole core followed by conversion of a carboxylic acid to the highly reactive acyl chloride, is fraught with potential pitfalls. The primary challenge lies in the inherent instability and reactivity of the final product, which can readily hydrolyze or contain persistent impurities from the preceding steps. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these common purification hurdles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My final product is a discolored oil or a sticky, low-melting solid, not the expected crystalline material. What is the most probable cause?

A: This is the most frequently reported issue and almost always points to the presence of unreacted 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid . The carboxylic acid impurity disrupts the crystal lattice of the acyl chloride, preventing proper solidification. Its higher polarity also contributes to the "sticky" texture. Another, less common cause, is residual solvent or byproducts from the chlorination agent.

Causality: The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is an equilibrium-driven process.[1][2] Incomplete reaction, insufficient reagent, or suboptimal reaction temperature can leave a significant amount of the starting acid in the crude product.

Q2: How can I definitively identify the presence and quantity of the starting carboxylic acid impurity?

A: A multi-pronged analytical approach is recommended for unambiguous identification.

  • FT-IR Spectroscopy: This is a rapid and effective first-pass analysis. The key diagnostic signal for the carboxylic acid is a very broad O-H stretching band from approximately 2500-3300 cm⁻¹. In a pure acyl chloride sample, this band will be completely absent. You will also observe a shift in the carbonyl (C=O) stretching frequency.

CompoundFunctional GroupTypical C=O Stretch (cm⁻¹)
Carboxylic AcidR-COOH1700-1725
Acyl ChlorideR-COCl1770-1815
  • ¹H NMR Spectroscopy: The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield, often >12 ppm. This signal is easily distinguishable and will be absent in the pure product. The protons on the pyrazole ring adjacent to the carbonyl group may also exhibit a slight upfield or downfield shift between the acid and the acyl chloride.

  • HPLC Analysis (Derivatization Method): Direct analysis of the highly reactive acyl chloride can be challenging for routine HPLC. A robust and reliable method involves derivatization. By quenching a small aliquot of the reaction mixture or final product in anhydrous methanol, the acyl chloride is quantitatively converted to the stable methyl ester (4-Bromo-1-methyl-1H-pyrazole-3-carboxylate). The unreacted carboxylic acid remains unchanged. This mixture can then be easily separated and quantified on a standard C18 reverse-phase column, as the ester is significantly less polar than the acid.[3]

Q3: What is the most effective protocol for removing the residual carboxylic acid from my crude this compound?

A: The choice of method depends on the scale and available equipment, but the underlying principle is to exploit the polarity difference between the acyl chloride and the carboxylic acid.

Recrystallization is highly effective for removing polar impurities like the parent carboxylic acid. The key is to use a non-polar solvent system.

Experimental Protocol: Recrystallization

  • Solvent Selection: Place the crude solid in a flask under an inert atmosphere (e.g., Nitrogen or Argon). Add a minimal amount of a dry, non-polar solvent in which the acyl chloride is soluble when hot but sparingly soluble at room temperature. Good starting choices are hexanes, heptane, or a mixture of dichloromethane/hexanes .

  • Dissolution: Gently warm the mixture until the solid completely dissolves. Avoid excessive heating, which can promote degradation.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing it in an ice bath or freezer (-20 °C).

  • Isolation: Collect the purified crystals by filtration, ensuring the apparatus is dry. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

This is a faster, less material-intensive method suitable for removing smaller amounts of impurities.

Experimental Protocol: Trituration

  • Place the crude solid in a flask under an inert atmosphere.

  • Add a small volume of a cold, dry, non-polar solvent in which the acyl chloride is poorly soluble (e.g., cold hexanes).

  • Stir the slurry vigorously for 15-30 minutes. The carboxylic acid will preferentially dissolve in the solvent.

  • Filter the solid, wash with another small portion of cold solvent, and dry under high vacuum.

Q4: My product has a strong, sharp odor and fumes in the air. How do I remove residual chlorinating agent, specifically thionyl chloride (SOCl₂)?

A: This indicates excess thionyl chloride remains. Its presence can interfere with subsequent reactions. The most effective removal method is azeotropic distillation under reduced pressure.

Causality: Thionyl chloride has a boiling point of 76 °C. While it is volatile, it can be difficult to remove completely from a viscous crude product just by applying a vacuum.

Experimental Protocol: Azeotropic Removal of SOCl₂

  • To your crude product flask, add a volume of dry toluene (or another suitable inert solvent like benzene) approximately equal to the volume of the crude material.

  • Connect the flask to a rotary evaporator.

  • Concentrate the mixture under reduced pressure. The toluene forms a lower-boiling azeotrope with the thionyl chloride, facilitating its removal.

  • Repeat the process 2-3 times by adding fresh dry toluene and re-concentrating.

  • After the final concentration, place the flask under high vacuum for at least one hour to remove the last traces of toluene and SOCl₂.

Q5: How do I prevent hydrolysis of the acyl chloride during workup and storage?

A: Acyl chlorides react vigorously with water to hydrolyze back to the corresponding carboxylic acid.[4][5][6] Preventing this is critical and requires stringent adherence to anhydrous techniques.

G cluster_prep Preparation cluster_reaction Reaction & Workup cluster_storage Storage glassware Oven-Dry All Glassware atmosphere Maintain Inert Atmosphere (N₂ or Argon) glassware->atmosphere solvents Use Anhydrous Solvents solvents->atmosphere reagents Ensure Dry Reagents reagents->atmosphere workup Avoid Aqueous Workup atmosphere->workup filter Filter Under N₂ Pressure workup->filter container Store in Tightly Sealed Container with Septum filter->container location Use a Desiccator or Dry Box container->location

Q6: After initial purification, my product is still off-color (yellow to brown). How can I improve its appearance?

A: Color often arises from minor, highly conjugated byproducts or thermal decomposition. These can often be removed by treatment with activated charcoal followed by recrystallization.

Experimental Protocol: Decolorization

  • Dissolve the crude, colored acyl chloride in a minimal amount of a suitable dry solvent (e.g., dichloromethane or ethyl acetate).

  • Add a very small amount of activated charcoal (typically 1-2% by weight of your compound).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Prepare a small plug of Celite or silica gel in a pipette or funnel.

  • Filter the solution through the plug to remove the charcoal.

  • Rinse the plug with a small amount of fresh solvent.

  • Remove the solvent from the filtrate under reduced pressure and proceed with recrystallization as described in Q3.

Summary Troubleshooting Logic

This decision tree provides a systematic approach to diagnosing and solving purity issues with your this compound synthesis.

G start Crude Product Analysis q1 Is product an oil/ sticky solid? start->q1 a1_yes High likelihood of residual carboxylic acid. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Broad OH peak in IR? >12 ppm peak in NMR? a1_yes->q2 q3 Product has sharp odor or fumes? a1_no->q3 a2_yes Confirm: Carboxylic Acid Present. Proceed to Purification. q2->a2_yes Yes a2_no Acid impurity is minimal or absent. q2->a2_no No purify Purification Step: Recrystallize from Hexanes or Triturate. a2_yes->purify a2_no->q3 purify->q3 a3_yes Remove SOCl₂ via Toluene Azeotrope. q3->a3_yes Yes a3_no Final Purity Check q3->a3_no No a3_yes->a3_no end Pure Crystalline Product a3_no->end

References

  • Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

  • Preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

  • Reactions of Acyl Chlorides with Water. (2023). Chemistry LibreTexts. [Link]

  • Relative Ease of Hydrolysis. (2024). Save My Exams. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Asian Journal of Chemistry.
  • What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? (2012). ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. While classical acylating agents such as benzoyl chloride and acetic anhydride are ubiquitous, the demand for reagents with tunable reactivity and specialized applications has led to the exploration of more complex heterocyclic scaffolds. Among these, 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride emerges as a noteworthy contender, offering a unique combination of reactivity and functionality.

This guide provides an in-depth comparison of this compound with other classes of acylating agents. We will delve into the mechanistic underpinnings of their reactivity, present a framework for rational reagent selection, and provide detailed experimental protocols for practical application.

The Landscape of Acylating Agents: A Reactivity Spectrum

Acylating agents are broadly classified based on the nature of the leaving group attached to the carbonyl carbon. This leaving group's ability to stabilize a negative charge is the primary determinant of the agent's reactivity. A more stable leaving group corresponds to a more reactive acylating agent.

The generally accepted hierarchy of reactivity is as follows:

Acyl Chlorides > Acid Anhydrides > Activated Esters > Amides

This trend is a direct consequence of the leaving group's basicity; weaker bases are better leaving groups. The chloride ion is a very weak base, making acyl chlorides highly reactive, while the amide anion is a strong base, rendering amides the least reactive in this series.

G cluster_0 Decreasing Reactivity Acyl Halides\n(e.g., R-COCl) Acyl Halides (e.g., R-COCl) Acid Anhydrides\n(e.g., (RCO)2O) Acid Anhydrides (e.g., (RCO)2O) Acyl Halides\n(e.g., R-COCl)->Acid Anhydrides\n(e.g., (RCO)2O) Activated Esters\n(e.g., NHS Esters) Activated Esters (e.g., NHS Esters) Acid Anhydrides\n(e.g., (RCO)2O)->Activated Esters\n(e.g., NHS Esters) Carboxylic Acids\n(with coupling agents) Carboxylic Acids (with coupling agents) Activated Esters\n(e.g., NHS Esters)->Carboxylic Acids\n(with coupling agents) Amides\n(e.g., R-CONR'2) Amides (e.g., R-CONR'2) Carboxylic Acids\n(with coupling agents)->Amides\n(e.g., R-CONR'2)

This compound: A Profile

This compound is a specialized acylating agent that belongs to the highly reactive acyl chloride class. Its unique structure, featuring a substituted pyrazole ring, imparts specific electronic properties that can be advantageous in certain synthetic contexts.

Key Structural Features and Their Influence:

  • Acyl Chloride Moiety: The presence of the carbonyl chloride group places this reagent at the high end of the reactivity spectrum, enabling acylation of a wide range of nucleophiles, including less reactive amines and alcohols.

  • Pyrazole Ring: The pyrazole ring is an electron-rich aromatic heterocycle. However, the two nitrogen atoms exert an electron-withdrawing inductive effect on the carbonyl carbon, further enhancing its electrophilicity.

  • Methyl Group at N1: The methyl group is an electron-donating group, which slightly modulates the electronic properties of the pyrazole ring.

  • Bromo Group at C4: The bromine atom is an electron-withdrawing group via induction, which can further increase the reactivity of the acyl chloride. It also serves as a valuable synthetic handle for subsequent cross-coupling reactions, allowing for further molecular diversification.

Comparative Analysis with Other Acylating Agents

The decision to use this compound over more conventional acylating agents depends on a careful consideration of the specific synthetic challenge.

Acylating Agent ClassRepresentative ExampleRelative ReactivityAdvantagesDisadvantages
Aliphatic/Aromatic Acyl Chlorides Acetyl chloride, Benzoyl chlorideVery HighReadily available, high reactivity, broad substrate scope.Highly sensitive to moisture, corrosive HCl byproduct, can lead to over-acylation or side reactions with sensitive substrates.
Acid Anhydrides Acetic anhydrideHighLess moisture-sensitive than acyl chlorides, byproduct (carboxylic acid) is less corrosive than HCl.Generally less reactive than acyl chlorides, may require heating or catalysts.
Activated Esters N-Hydroxysuccinimide (NHS) estersModerateHigh selectivity for amines, mild reaction conditions, stable and easy to handle.Often require pre-activation of the carboxylic acid, can be more expensive.
Carboxylic Acids + Coupling Agents Carboxylic acid + EDC/HOBtVariableAvoids the handling of highly reactive acylating agents, allows for one-pot procedures.Requires stoichiometric amounts of coupling agents, byproducts can complicate purification.
This compound -Very HighHigh reactivity, the pyrazole moiety can influence product properties, the bromine atom allows for post-acylation modification.Not as commercially available as simple acyl chlorides, potentially higher cost, stability and handling require care.

Mechanistic Considerations: The "Why" Behind the Reaction

The acylation of a nucleophile (e.g., an amine) by an acyl chloride, including our featured pyrazole derivative, proceeds through a nucleophilic acyl substitution mechanism.

G

The electron-withdrawing nature of the pyrazole ring in this compound enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl or aryl acyl chloride. This can lead to faster reaction rates and the ability to acylate less reactive nucleophiles.

Experimental Protocols

The following is a representative protocol for the acylation of a primary amine with this compound. This protocol is based on general procedures for similar pyrazole acyl chlorides and should be optimized for specific substrates.[1][2]

Materials:

  • This compound

  • Primary amine of choice

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (Et3N) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acylating Agent: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

G Start Dissolve Amine and Base in DCM Cool Cool to 0°C Start->Cool Add_Acyl_Chloride Add this compound solution Cool->Add_Acyl_Chloride React Stir at Room Temperature Add_Acyl_Chloride->React Workup Quench with Water, Wash with NaHCO3 and Brine React->Workup Dry Dry with MgSO4 Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Pure Amide Product Purify->End

Conclusion and Future Outlook

This compound represents a valuable, albeit specialized, tool in the synthetic chemist's arsenal. Its high reactivity, coupled with the potential for post-acylation functionalization via the bromo substituent, makes it an attractive choice for the synthesis of complex molecules, particularly in the context of drug discovery and materials science. While its cost and availability may not rival that of simpler acylating agents, its unique structural features can provide significant advantages in specific applications where fine-tuning of molecular properties is paramount. As the demand for novel chemical entities continues to grow, the exploration and application of such functionalized heterocyclic acylating agents will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5565-5568.
  • Ilhan, I. Ö., Bahadir, Ö., Önal, Z., & Saripinar, E. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 24(12), 5569-5572.

Sources

A Comparative Guide to the Biological Activity of 4-bromo-1-methyl-1H-pyrazole-3-carboxamides and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrazole Carboxamide Scaffold

The pyrazole carboxamide scaffold is a cornerstone in the development of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential in medicinal chemistry and agrochemical research.[1][2] The versatility of the pyrazole ring, combined with the carboxamide linkage, allows for fine-tuning of physicochemical properties and biological targets. This guide focuses on the biological activities of a specific subclass, 4-bromo-1-methyl-1H-pyrazole-3-carboxamides, and compares their performance with other notable pyrazole carboxamide analogs.

Antifungal Activity: Targeting the Fungal Powerhouse

A predominant biological activity of pyrazole carboxamides is their potent antifungal action, primarily attributed to the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[3][4] This inhibition disrupts the fungal cell's energy supply, leading to its death. Several commercial fungicides, such as Boscalid and Fluxapyroxad, are based on this mechanism of action.[5][6]

Mechanism of Action: Succinate Dehydrogenase Inhibition

The SDH enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. Pyrazole carboxamide inhibitors bind to the ubiquinone-binding site (Qp-site) of the SDH enzyme, blocking the transfer of electrons from succinate to ubiquinone. This disruption of the respiratory chain is the primary mode of their fungicidal activity.

Experimental Workflow: In Vitro Antifungal Assay

G cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis prep_compound Prepare stock solutions of test compounds in DMSO add_compound Incorporate different concentrations of compounds into molten PDA prep_compound->add_compound prep_media Prepare Potato Dextrose Agar (PDA) media prep_media->add_compound prep_fungi Culture fungal strains inoculate Inoculate the center of each plate with a mycelial plug of the test fungus prep_fungi->inoculate pour_plates Pour amended PDA into Petri dishes add_compound->pour_plates pour_plates->inoculate incubate Incubate plates at a controlled temperature (e.g., 25°C) inoculate->incubate measure Measure the diameter of the fungal colony after a set incubation period incubate->measure calculate_inhibition Calculate the percentage of mycelial growth inhibition measure->calculate_inhibition determine_ec50 Determine the EC50 value (concentration causing 50% inhibition) calculate_inhibition->determine_ec50

Caption: A typical workflow for evaluating the in vitro antifungal activity of pyrazole carboxamides.

Comparative Antifungal Performance

While specific data for 4-bromo-1-methyl-1H-pyrazole-3-carboxamides is limited in the reviewed literature, the broader class of pyrazole-4-carboxamides demonstrates significant antifungal potential. The table below compares the activity of various pyrazole carboxamide derivatives against different fungal pathogens.

Compound/DerivativeFungal SpeciesEC50 (µg/mL)Reference
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)Rhizoctonia solani-[5]
Isoxazolol pyrazole carboxylate 7aiRhizoctonia solani0.37[7]
Benzothiazolylpyrazole-4-carboxamide IpFusarium graminearum0.93[8]
Boscalid (Commercial Fungicide)Fusarium graminearum>50[8]
Thifluzamide (Commercial Fungicide)Fusarium graminearum>50[8]

Key Insights:

  • The substitution at the pyrazole ring and the nature of the amide side chain significantly influence the antifungal potency and spectrum.[5]

  • For instance, the introduction of a difluoromethyl group at the 3-position of the pyrazole ring is a common feature in many potent SDHI fungicides.[5]

  • The comparison with commercial fungicides highlights the potential for developing novel pyrazole carboxamides with improved efficacy.[8]

Insecticidal Activity: A Neurotoxic Approach

Certain pyrazole carboxamide derivatives have also been investigated for their insecticidal properties. Unlike their antifungal counterparts that target cellular respiration, the insecticidal mechanism often involves the disruption of the nervous system.

Mechanism of Action: Targeting Insect Ryanodine Receptors

Some pyrazole carboxamides act as activators of insect ryanodine receptors (RyRs).[9] RyRs are ligand-gated calcium channels crucial for muscle contraction. The uncontrolled activation of these receptors by pyrazole carboxamides leads to the depletion of intracellular calcium stores, resulting in paralysis and death of the insect.

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., acetone) to create a stock solution. Prepare serial dilutions with water containing a surfactant (e.g., Triton X-100).

  • Leaf Treatment: Dip leaf discs (e.g., cabbage for diamondback moth larvae) into the test solutions for a specified duration (e.g., 10-30 seconds).

  • Air Drying: Allow the treated leaf discs to air dry completely.

  • Insect Infestation: Place the treated leaf discs in Petri dishes lined with moistened filter paper and introduce a known number of insect larvae (e.g., 10 third-instar larvae).

  • Incubation: Maintain the Petri dishes under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage mortality and determine the LC50 (lethal concentration for 50% of the population) values.

Comparative Insecticidal Performance

The insecticidal activity of pyrazole carboxamides is highly dependent on the specific substitutions on the pyrazole ring and the amide moiety.

Compound/DerivativeInsect SpeciesActivityReference
N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g)Plutella xylostella (Diamondback moth)84% larvicidal activity at 0.1 mg/L[9]
Pyrazole-5-carboxamides (general)Cotton bollworm, bean aphid, spider miteHigh insecticidal activity[10]

Key Insights:

  • The presence of specific functional groups, such as a cyano group, can significantly enhance insecticidal activity.[9]

  • Structure-activity relationship studies are crucial for optimizing the insecticidal potency and selectivity of these compounds.[10]

Antibacterial Activity: An Emerging Frontier

While less explored than their antifungal and insecticidal properties, some pyrazole carboxamides have demonstrated promising antibacterial activity.

Comparative Antibacterial Performance

Recent studies have shown that certain pyrazine carboxamide derivatives, which share structural similarities with pyrazole carboxamides, are effective against drug-resistant bacteria.

Compound/DerivativeBacterial SpeciesMIC (mg/mL)Reference
Pyrazine carboxamide 5dExtensively drug-resistant Salmonella Typhi (XDR S. Typhi)6.25[11]

Key Insights:

  • The antibacterial potential of pyrazole carboxamides, particularly against multidrug-resistant strains, warrants further investigation.[11]

  • The mechanism of antibacterial action is an area that requires more detailed research.

Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carboxamides

The synthesis of the title compounds can be envisioned starting from commercially available precursors such as 4-bromo-1-methyl-1H-pyrazole-3-carboxaldehyde.[12]

Proposed Synthetic Pathway

G start 4-bromo-1-methyl-1H-pyrazole-3-carboxaldehyde step1 Oxidation start->step1 e.g., KMnO4 or Jones reagent intermediate 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid step1->intermediate step2 Amide Coupling (e.g., with various amines) intermediate->step2 e.g., DCC, EDC/HOBt end 4-bromo-1-methyl-1H-pyrazole-3-carboxamides step2->end

Caption: A plausible synthetic route to 4-bromo-1-methyl-1H-pyrazole-3-carboxamides.

Conclusion and Future Directions

4-bromo-1-methyl-1H-pyrazole-3-carboxamides and their analogs represent a promising class of compounds with a broad spectrum of biological activities. Their primary strength lies in their potent antifungal properties, often mediated by the inhibition of succinate dehydrogenase. Furthermore, emerging evidence suggests their potential as effective insecticidal and antibacterial agents.

Future research should focus on:

  • Synthesizing and screening a focused library of 4-bromo-1-methyl-1H-pyrazole-3-carboxamide derivatives to establish clear structure-activity relationships.

  • Elucidating the precise mechanisms of action for their insecticidal and antibacterial activities.

  • Conducting in vivo studies to evaluate the efficacy and safety of the most promising candidates.

  • Utilizing computational modeling and molecular docking to guide the design of next-generation pyrazole carboxamides with enhanced potency and selectivity.

By leveraging the versatile pyrazole carboxamide scaffold, researchers can continue to develop novel and effective solutions for challenges in agriculture and medicine.

References

  • Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. (2019). Pest Management Science, 75(11), 2892-2900. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4384. [Link]

  • Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism. (2024). Bioorganic Chemistry, 152, 107779. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2016). Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2025). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy and Bioallied Sciences, 5(1), 2-15. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2016). Molecules, 21(11), 1563. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). Molecules, 21(3), 309. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2021). Future Medicinal Chemistry, 13(13), 1145-1163. [Link]

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (2012). Journal of Agricultural and Food Chemistry, 60(8), 2034-2042. [Link]

  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. (2017). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. [Link]

  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. (2021). European Journal of Medicinal Chemistry, 215, 113281. [Link]

  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. (2023). Journal of Agricultural and Food Chemistry, 71(42), 15159-15170. [Link]

  • Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. (2012). Journal of Agricultural and Food Chemistry, 60(8), 2034-2042. [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives. (2015). RSC Advances, 5(68), 55179-55184. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26233-26244. [Link]

  • 4-bromo-1-methyl-1h-pyrazol-3-amine. (n.d.). PubChem. [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2025). ResearchGate. [Link]

  • SDHI Fungicides. (n.d.). Fungicide Resistance Action Committee. [Link]

  • The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity. (2015). Pest Management Science, 71(12), 1649-1656. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazole Carboxamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Carboxamide Scaffold

The pyrazole carboxamide moiety is a cornerstone in modern medicinal chemistry and agrochemistry. Its remarkable versatility and ability to form a wide range of interactions with biological targets have led to its incorporation into numerous blockbuster drugs and pesticides. The stability of the pyrazole ring, coupled with the diverse functionalities that can be introduced at various positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, comparative analysis of the most prevalent and innovative synthetic routes to substituted pyrazole carboxamides, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Core Synthetic Strategies: A High-Level Overview

The synthesis of substituted pyrazole carboxamides can be broadly categorized into a few key strategies. The most common approach involves the initial construction of the pyrazole ring bearing a carboxylic acid or ester functionality, followed by a standard amide coupling reaction.[1] An alternative, though less frequent, strategy involves forming the amide bond on an acyclic precursor before the cyclization to form the pyrazole ring.[1] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

This guide will delve into the following key pyrazole ring formation methodologies:

  • The Knorr Pyrazole Synthesis: A classic and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.

  • 1,3-Dipolar Cycloaddition: A powerful and often highly regioselective method for constructing the pyrazole ring.

  • Multicomponent Reactions (MCRs): Efficient one-pot reactions that offer high atom economy and operational simplicity.

  • Modern and Greener Approaches: Including metal-catalyzed and catalyst-free methods that provide alternative pathways with unique advantages.

The overall workflow for the most common strategy is depicted below:

Pyrazoles Carboxamide Synthesis Workflow cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Amide Formation 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrazole Ester/Acid Pyrazole Ester/Acid 1,3-Dicarbonyl->Pyrazole Ester/Acid Knorr Synthesis Hydrazine Hydrazine Hydrazine->Pyrazole Ester/Acid Hydrolysis (if ester) Hydrolysis Pyrazole Ester/Acid->Hydrolysis (if ester) Amine Amine Amide Coupling Amide Coupling Amine->Amide Coupling Pyrazole Carboxamide Pyrazole Carboxamide Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid Hydrolysis (if ester)->Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid->Amide Coupling Coupling Reagents or Acid Chloride Formation Amide Coupling->Pyrazole Carboxamide

Caption: General workflow for pyrazole carboxamide synthesis.

The Knorr Pyrazole Synthesis: The Workhorse Route

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains one of the most fundamental and widely used methods for pyrazole synthesis.[2][3][4]

Mechanism and Rationale

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyl groups.[2][5] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration yields the stable aromatic pyrazole ring.[2][3]

Knorr Pyrazole Synthesis Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Choices and Regioselectivity

A critical consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[6][7] The outcome is governed by:

  • Electronic Effects: The more electrophilic carbonyl carbon is preferentially attacked. Electron-withdrawing groups on the dicarbonyl substrate can direct the initial attack.

  • Steric Effects: The less sterically hindered carbonyl group is generally favored for attack.[7]

  • Reaction Conditions (pH): This is a crucial factor. Under acidic conditions, the regioselectivity can be reversed compared to neutral or basic conditions, likely due to changes in the nucleophilicity of the two hydrazine nitrogens upon protonation.[6][7]

Detailed Experimental Protocol: Synthesis of a Pyrazole-Carboxylate Ester

This protocol describes a typical laboratory-scale synthesis of a pyrazole-carboxylate ester, a common precursor to pyrazole carboxamides.[1][2]

Materials:

  • Hydrazine derivative (1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount, e.g., 0.1 eq)

Procedure:

  • Dissolve the hydrazine derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add the β-ketoester dropwise to the stirred solution at room temperature. The reaction may be exothermic.

  • Heat the reaction mixture to reflux (or stir at room temperature) and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to several hours.[2][8]

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • The crude product can be isolated by filtration and purified by recrystallization or column chromatography.

1,3-Dipolar Cycloaddition: A Regioselective Approach

1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, are powerful methods for constructing five-membered heterocycles with high regioselectivity.[9] For pyrazole synthesis, this typically involves the reaction of a nitrile imine (a 1,3-dipole) with an alkene or alkyne.

Mechanism and Rationale

Nitrile imines are reactive intermediates that are usually generated in situ from hydrazonoyl halides in the presence of a base.[9][10] They then undergo a [3+2] cycloaddition with a dipolarophile (e.g., an alkyne) to form the pyrazole ring.[11] This method offers excellent control over the regiochemistry of the final product.

1,3-Dipolar Cycloaddition Mechanism Hydrazonoyl Halide Hydrazonoyl Halide Nitrile Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl Halide->Nitrile Imine In situ generation Base Base Base->Nitrile Imine Pyrazole Pyrazole Nitrile Imine->Pyrazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Pyrazole

Caption: General mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of a Pyrazole via Nitrile Imine Cycloaddition

This protocol is a representative example of a 1,3-dipolar cycloaddition to form a substituted pyrazole.[10]

Materials:

  • Hydrazonoyl chloride (1.0 eq)

  • Alkyne (e.g., methyl propiolate) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • Dissolve the hydrazonoyl chloride and the alkyne in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates substantial parts of all the reactants.[12][13] These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[11][12]

Rationale and Common Strategies

For pyrazole synthesis, MCRs often involve the in situ generation of one of the key intermediates, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which then undergoes a classical pyrazole-forming reaction.[11][14] For example, a three-component reaction can involve an aldehyde, a β-ketoester, and a hydrazine.[15]

Detailed Experimental Protocol: Microwave-Assisted Three-Component Synthesis

This protocol describes an eco-friendly, microwave-assisted synthesis of substituted pyrazoles.[13]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.5 mmol)

  • Ethanol (as solvent)

Procedure:

  • In a microwave-safe vial, combine the aromatic aldehyde, ethyl acetoacetate, hydrazine hydrate, and ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100 °C) and power (e.g., 150 W) for a short duration (e.g., 5-10 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrazole product.

Final Step: Amide Bond Formation

Once the pyrazole carboxylic acid or ester is synthesized, the final step is the formation of the carboxamide.

Protocol 1: Amidation via Acid Chloride[1]

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

  • Anhydrous DCM or THF

  • Desired amine (1.1 eq)

  • Base (e.g., triethylamine or pyridine) (2.0 eq)

Procedure:

  • Suspend the pyrazole carboxylic acid in the anhydrous solvent and add a catalytic amount of DMF.

  • Add thionyl chloride or oxalyl chloride dropwise at 0 °C and then stir at room temperature until the acid is fully converted to the acid chloride (monitor by IR or quenching a small sample with methanol and analyzing by LC-MS).

  • Remove the excess chlorinating agent under reduced pressure.

  • Re-dissolve the crude acid chloride in fresh anhydrous solvent and cool to 0 °C.

  • Add the desired amine followed by the base, and stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, brine) and purify the product.

Protocol 2: Amidation using Coupling Reagents[1]

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • Coupling reagent (e.g., HATU, HBTU, EDC) (1.1-1.5 eq)

  • Base (e.g., DIPEA) (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the pyrazole carboxylic acid in the anhydrous solvent.

  • Add the amine, coupling reagent, and base to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Work up and purify as described in the acid chloride method.

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on several factors including the desired substitution pattern, availability of starting materials, scalability, and the need for regiochemical control.

Method Key Reactants Typical Yield Range Key Advantages Key Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, Hydrazine70-98%[16]Readily available starting materials, straightforward procedure.Lack of regioselectivity with unsymmetrical dicarbonyls.[6]
1,3-Dipolar Cycloaddition Nitrile Imine, Alkyne/Alkene70-90%[9][10]High regioselectivity, mild reaction conditions.Requires in situ generation of the reactive 1,3-dipole.
Multicomponent Reactions e.g., Aldehyde, β-Ketoester, HydrazineGood to excellent[11][12]High atom economy, operational simplicity, access to complex molecules in one pot.Optimization of reaction conditions for multiple components can be challenging.
From α,β-Unsaturated Carbonyls Chalcone, Hydrazine66-88%Wide availability of starting materials.Requires an additional oxidation step from the pyrazoline intermediate.

Conclusion: A Strategic Approach to Synthesis

  • For straightforward, highly substituted pyrazoles from readily available starting materials, the Knorr synthesis remains a robust and reliable choice. However, be prepared to address potential regioselectivity issues through careful control of reaction conditions or by using symmetrical 1,3-dicarbonyls.

  • When regioselectivity is paramount , particularly for complex molecules, 1,3-dipolar cycloaddition is the superior method, offering precise control over the substitution pattern.

  • For rapid library synthesis and the generation of molecular diversity from simple building blocks, multicomponent reactions are an excellent, modern, and efficient option, often aligning with the principles of green chemistry.

Ultimately, the most effective synthesis is one that is tailored to the specific target molecule and the resources available. This guide provides the foundational knowledge and practical protocols to empower you to make informed decisions and successfully synthesize your desired substituted pyrazole carboxamides.

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

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  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. Journal of Applicable Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC - NIH. Available at: [Link]

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  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

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  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Wiley Online Library. Available at: [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

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  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

  • Cu-Mediated Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. Available at: [Link]

  • Process for preparation of pyrazole carboxylic acid amide. Google Patents.

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The Synthetic Chemist's Compass: Navigating Alternatives to 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its prevalence in blockbuster drugs highlights its importance as a privileged structure. A key reagent in the synthesis of many pyrazole-based compounds is 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride, a versatile building block for the construction of pyrazole-3-carboxamides. However, the dynamic nature of drug development necessitates a broader perspective, exploring alternative synthetic strategies that can offer advantages in terms of efficiency, substrate scope, and safety.

This guide provides a comprehensive comparison of synthetic routes to pyrazole-3-carboxamides, evaluating the traditional acyl chloride method against modern coupling reagents. Furthermore, we will delve into the strategic use of bioisosterism, presenting alternative heterocyclic scaffolds that can mimic the pyrazole core, thereby opening new avenues for intellectual property and improved pharmacological profiles.

The Role of this compound

This compound is a highly reactive electrophile, primed for nucleophilic attack by primary and secondary amines to form a stable amide bond. The bromine atom at the 4-position also serves as a valuable handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space.

The traditional approach to synthesizing pyrazole-3-carboxamides involves the conversion of the corresponding carboxylic acid to the acyl chloride, followed by reaction with an amine. This method, while effective, is not without its drawbacks, including the use of hazardous reagents like oxalyl chloride or thionyl chloride and the generation of corrosive HCl as a byproduct.[3][4]

Alternatives in Amide Bond Formation: A Comparative Analysis

The limitations of the acyl chloride method have spurred the development of a vast arsenal of coupling reagents that facilitate amide bond formation directly from the carboxylic acid.[4] These reagents offer milder reaction conditions, broader functional group tolerance, and often, higher yields and purity. Here, we compare the performance of the acyl chloride method with two of the most widely used coupling reagents: HATU and PyBOP.

MethodReagent(s)Typical Yield (%)Reaction Time (h)PurityKey Considerations
Acyl Chloride Oxalyl chloride/SOCl₂, then amine60-852-6Good to ExcellentRequires handling of hazardous reagents; generates HCl byproduct.
HATU Coupling HATU, DIPEA85-981-4ExcellentHigh efficiency, low epimerization; can be expensive.
PyBOP Coupling PyBOP, DIPEA80-952-8Very GoodGood for sterically hindered substrates; byproduct can be difficult to remove.
Experimental Protocols

This protocol describes the conversion of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid to its corresponding acyl chloride.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)[5]

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • To a stirred solution of 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid in anhydrous DCM at 0 °C, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

This protocol details the reaction of the synthesized acyl chloride with an amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[3]

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the amine and TEA/DIPEA in anhydrous DCM at 0 °C.

  • Slowly add a solution of the crude acyl chloride in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This protocol provides a method for the direct coupling of the carboxylic acid with an amine using HATU.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[6]

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid and amine in anhydrous DMF, add DIPEA.

  • Add HATU in one portion and stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

This protocol outlines the use of PyBOP for the amide coupling reaction.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) (1.2 eq)[7]

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Combine the carboxylic acid, amine, and DIPEA in anhydrous DMF.

  • Add PyBOP to the mixture and stir at room temperature for 2-8 hours.

  • Work-up and purify as described in the HATU protocol.

Causality Behind Experimental Choices

The choice between these methods is often dictated by the specific requirements of the synthesis. For simple, robust amines, the acyl chloride method can be a cost-effective and straightforward approach. However, for more complex or sensitive substrates, the milder conditions and higher efficiency of coupling reagents like HATU are often preferable.[6] PyBOP serves as a reliable alternative, particularly for sterically hindered couplings where other reagents may fail.[7] The use of a non-nucleophilic base such as DIPEA is crucial in the coupling reagent protocols to prevent unwanted side reactions.

Amide Bond Formation Strategies cluster_0 Acyl Chloride Method cluster_1 Coupling Reagent Method Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride Oxalyl Chloride/SOCl2 Amide Amide Acyl Chloride->Amide Amine, Base Carboxylic Acid_C Carboxylic Acid Active Ester Active Ester Carboxylic Acid_C->Active Ester Coupling Reagent, Base Amine_C Amine Coupling Reagent HATU or PyBOP Amide_C Amide_C Active Ester->Amide_C Amine Bioisosteric Replacement Strategy cluster_alternatives Bioisosteric Alternatives Pyrazole Core Pyrazole Core Imidazole Imidazole Pyrazole Core->Imidazole Modulate pKa, Solubility Thiazole Thiazole Pyrazole Core->Thiazole Alter Lipophilicity, Metabolism Triazole Triazole Pyrazole Core->Triazole Introduce H-bond Acceptor Improved PK/PD Improved PK/PD Imidazole->Improved PK/PD Thiazole->Improved PK/PD Triazole->Improved PK/PD

Sources

A Comparative Guide to the HPLC Purity Analysis of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pyrazole-Based Drug Discovery

Halogenated pyrazole scaffolds, such as 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride, are privileged structures in modern medicinal chemistry.[1] They serve as crucial building blocks for a wide range of therapeutic agents, from kinase inhibitors to anti-inflammatory drugs. The purity of these intermediates is not merely a quality control metric; it is a fundamental determinant of reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety. The highly reactive nature of the acyl chloride functional group presents a unique analytical challenge, necessitating a robust, stability-indicating method to ensure its quality.

This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will explore the rationale behind the method development, present a detailed protocol, and provide experimental data demonstrating its specificity and ability to distinguish the main component from its critical degradation products and potential process-related impurities.

The Analytical Challenge: Understanding the Analyte and Its Impurities

This compound is a reactive intermediate. Its primary point of instability is the acyl chloride group, which is highly susceptible to hydrolysis.

Primary Degradation Pathway: Hydrolysis The most common and critical impurity is the corresponding carboxylic acid, 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid , formed by the reaction with water or ambient moisture. An effective analytical method must be able to baseline-resolve the parent acyl chloride from this primary degradant.

parent 4-Bromo-1-methyl-1H-pyrazole- 3-carbonyl chloride h2o + H₂O (Hydrolysis) parent->h2o degradant 4-Bromo-1-methyl-1H-pyrazole- 3-carboxylic acid h2o->degradant

Caption: Primary degradation pathway of the target compound.

Potential Process-Related Impurities: Beyond hydrolysis, a comprehensive purity method should also consider impurities from the synthetic route, such as:

  • Starting Materials: Unreacted precursors like 4-bromo-1-methyl-1H-pyrazole.[2][3]

  • Regioisomers: Isomeric pyrazole structures that may form during synthesis.

  • By-products: Compounds formed from side reactions during the chlorination step.

Strategic HPLC Method Development: A Rationale-Driven Approach

The objective is to develop a stability-indicating method, defined as a validated analytical procedure that can accurately measure the active ingredient's purity, free from interference from degradation products, impurities, or excipients.[4][5] Our strategy is grounded in established chromatographic principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[6][7][8]

Why Reverse-Phase HPLC? Reverse-Phase (RP) HPLC is the workhorse of the pharmaceutical industry for purity and stability testing.[9] It is ideally suited for separating moderately polar to non-polar compounds like our target analyte and its derivatives. A C18 (octadecylsilane) stationary phase provides a versatile hydrophobic surface for differential retention.

Column Selection: The Foundation of Separation A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) was selected. The smaller particle size enhances peak efficiency and resolution, while the 150 mm length provides sufficient resolving power for complex mixtures.

Mobile Phase Optimization: Driving Resolution

  • Organic Modifier: Acetonitrile was chosen over methanol. Its lower viscosity allows for better efficiency and lower backpressure, while its UV cutoff is lower, providing a cleaner baseline at lower detection wavelengths.

  • Aqueous Phase & pH Control: The primary degradant, a carboxylic acid, requires an acidic mobile phase to suppress its ionization and ensure a sharp, symmetrical peak shape. A 0.1% solution of trifluoroacetic acid (TFA) or formic acid in water is effective. This maintains a pH of ~2.5, keeping the carboxylic acid in its protonated, less polar form, leading to better retention and peak shape on a C18 column.

  • Gradient Elution: Due to the polarity difference between the acyl chloride and its potential impurities, a gradient elution (ramping the percentage of acetonitrile over time) is necessary. This ensures that more retained, non-polar impurities are eluted in a reasonable time while providing excellent resolution for early-eluting polar compounds like the carboxylic acid degradant.

Detector Selection: Ensuring Peak Purity A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector for this application. It not only quantifies the peaks at a specific wavelength (e.g., 230 nm) but also captures the entire UV spectrum for each peak. This allows for peak purity analysis, a critical step in verifying that the main analyte peak is not co-eluting with any hidden impurities.

Validated Experimental Protocol and Comparative Data

This section details the optimized, reproducible HPLC method and presents data from a forced degradation study to prove its stability-indicating capability.

Detailed HPLC Protocol
  • Sample Preparation (Anhydrous Conditions are Critical):

    • Due to the reactivity of the acyl chloride, use anhydrous acetonitrile as the diluent.

    • Prepare a stock solution by accurately weighing ~10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with anhydrous acetonitrile to achieve a concentration of approximately 1.0 mg/mL.

    • Immediately cap and analyze to minimize exposure to atmospheric moisture.

  • Forced Degradation Sample Preparation:

    • Hydrolysis: Prepare a 1.0 mg/mL solution in a 50:50 acetonitrile/water mixture. Allow it to stand for 30 minutes before analysis. This intentionally generates the primary degradant for method validation.

    • Acid/Base/Oxidation: Further studies can be conducted by exposing the sample to dilute HCl, NaOH, or H₂O₂ to assess stability under other stress conditions as per ICH guidelines.[10][11]

Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DADStandard, reliable system with spectral analysis capabilities.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmHigh-performance column offering excellent peak shape and resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to ensure good peak shape for the carboxylic acid.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileMatched modifier to prevent baseline shifts during the gradient.
Gradient 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% BProvides resolution at the start and elutes all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLSmall volume to prevent peak overload.
Detection DAD, 230 nm (Bandwidth: 4 nm)Optimal wavelength for pyrazole ring; DAD allows for peak purity assessment.
Comparative Performance Data

The method was tested on a sample subjected to forced hydrolysis to demonstrate its ability to separate the parent compound from its primary degradant.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid4.8-1.1
This compound11.2> 151.2

Acceptance Criteria: Resolution (Rs) > 2.0; Tailing Factor (Tf) ≤ 1.5

Analysis: The data clearly shows a significant separation between the carboxylic acid degradant and the parent acyl chloride, with a resolution value far exceeding the standard acceptance criterion. The peak shapes are excellent, with tailing factors well within the acceptable range, indicating a robust and reliable separation.

Analytical Workflow & System Suitability

A self-validating protocol requires a clear workflow and predefined checks to ensure the system is performing correctly before sample analysis.

Sources

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Products from 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, pyrazole scaffolds are of paramount importance due to their diverse biological activities. Among the myriad of pyrazole-based synthons, 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride stands out as a highly versatile and reactive intermediate. Its utility stems from the presence of two key reactive sites: the electrophilic acid chloride at the C3 position and the C4 bromine atom, which is amenable to a wide range of cross-coupling reactions.

The conversion of the acid chloride moiety, typically via nucleophilic acyl substitution, is often the first step in elaborating this core into more complex drug candidates, such as amides and esters. Given the downstream investment in these molecules, unambiguous confirmation of the reaction's success is not merely a procedural step but a critical quality gate. This guide provides an in-depth comparison of the spectroscopic signatures of the starting material versus a representative product, establishing a robust, self-validating workflow for product confirmation.

The Analytical Imperative: A Case Study in Amide Formation

To illustrate the principles of spectroscopic confirmation, we will focus on a canonical reaction: the synthesis of a carboxamide. The reaction of this compound with a primary amine, such as benzylamine, serves as an excellent model. This transformation involves the conversion of a highly reactive acid chloride into a stable amide, a change that is readily monitored through a multi-faceted spectroscopic approach.

The core principle of our analytical strategy is convergence of evidence . No single technique provides the complete picture. Instead, we leverage the complementary strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to build an irrefutable case for the product's identity.

Experimental Workflow: From Synthesis to Analysis

The logical flow from the synthetic reaction to the final data interpretation is crucial for efficiency and accuracy. This workflow ensures that the sample integrity is maintained and the data from different instruments can be reliably correlated.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage A Reactants: This compound + Benzylamine + Base (e.g., Et3N) B Reaction in Aprotic Solvent (e.g., DCM) at 0°C to RT A->B C Aqueous Work-up & Extraction B->C D Purification (e.g., Column Chromatography) C->D E Sample Preparation (Dissolve in appropriate solvent, e.g., CDCl3, DMSO-d6) D->E Isolate Pure Product F ¹H & ¹³C NMR Spectroscopy E->F G FTIR Spectroscopy (e.g., KBr pellet or thin film) E->G H Mass Spectrometry (e.g., ESI or GC-MS) E->H I Data Integration & Structural Confirmation F->I G->I H->I

Caption: General workflow from synthesis to spectroscopic confirmation.

Detailed Experimental Protocols

Synthesis of 4-Bromo-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide

This protocol is a representative procedure for the synthesis of amide derivatives from the title acid chloride.[1][2][3]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Amine: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred acid chloride solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure amide product.

Spectroscopic Analysis
  • NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[4][5]

  • FTIR Spectroscopy: Acquire an infrared spectrum of the solid product using a KBr pellet or as a thin film evaporated from a solvent.

  • Mass Spectrometry: Prepare a dilute solution of the product and analyze using an appropriate mass spectrometry technique (e.g., GC-MS or LC-MS with ESI) to determine the molecular weight.

Spectroscopic Comparison: A Head-to-Head Analysis

The most compelling evidence for a successful transformation comes from a direct comparison of the product's spectra with those of the starting material. The key is to identify not only the appearance of new signals but also the disappearance or shifting of signals from the reactant.

Spectroscopic Feature Starting Material (Acid Chloride) Product (Amide) Interpretation of Change
¹H NMR (ppm) ~8.0-8.2 (s, 1H, pyrazole H5)~7.8-8.0 (s, 1H, pyrazole H5)Slight upfield shift of the pyrazole proton due to the change in the electronic nature of the C3 substituent.
~4.0 (s, 3H, N-CH₃)~4.0 (s, 3H, N-CH₃)The N-methyl group signal remains largely unchanged.
N/A~7.2-7.4 (m, 5H, Ar-H)Appearance of signals corresponding to the benzyl group protons.
N/A~4.6 (d, 2H, -CH₂-)Appearance of the benzylic methylene protons.
N/A~6.5-7.5 (broad s, 1H, N-H)Appearance of the exchangeable amide proton, a key indicator.
¹³C NMR (ppm) ~160-165 (C=O)~158-162 (C=O)The carbonyl carbon shifts slightly upfield upon conversion from the more electrophilic acid chloride to the amide.
~135-140 (Pyrazole C5)~135-140 (Pyrazole C5)Pyrazole ring carbons show minimal changes.
~100-105 (Pyrazole C4-Br)~100-105 (Pyrazole C4-Br)
~40 (N-CH₃)~40 (N-CH₃)
N/A~127-138 (Ar-C), ~44 (-CH₂-)Appearance of new signals for the benzyl group carbons.
FTIR (cm⁻¹) ~1760-1800 (strong, sharp) AbsentDisappearance of the characteristic high-frequency C=O stretch of the acid chloride.
N/A~1650-1680 (strong) Appearance of the Amide I band (C=O stretch), a definitive marker for amide formation.[6][7]
N/A~3200-3400 (medium, broad) Appearance of the N-H stretching vibration.[8]
Mass Spec (m/z) M⁺ peak at ~226/228M⁺ peak at ~295/297The molecular ion peak shifts to the expected mass of the product.
Isotopic pattern 1:1 for BrIsotopic pattern ~1:1 for BrThe characteristic bromine isotopic signature ([M]⁺ and [M+2]⁺ peaks of nearly equal intensity) is retained, confirming the bromine atom is still present in the product.[9][10]

Interpreting the Data: A Self-Validating System

  • FTIR as the First Check: FTIR provides the quickest and most definitive confirmation of the functional group transformation. The disappearance of the intense C=O stretch of the acid chloride above 1750 cm⁻¹ and the appearance of the strong Amide I band around 1660 cm⁻¹ is unambiguous evidence that the acid chloride has been consumed and an amide has been formed.[7]

  • Mass Spectrometry for Molecular Formula: High-resolution mass spectrometry confirms the elemental composition. Critically, observing the correct molecular ion (e.g., m/z 295/297 for the benzylamide) and the signature isotopic pattern of a single bromine atom provides definitive proof of the product's molecular formula.[10] The fragmentation pattern can also offer further structural clues.[11][12]

  • NMR for Fine Structure: While FTIR and MS confirm the "what," NMR confirms the "where."

    • ¹H NMR: The appearance of the new sets of protons (benzyl and N-H) and their expected multiplicities and integrations confirms that the nucleophile has been successfully incorporated.

    • ¹³C NMR: The shift of the carbonyl carbon and the appearance of the new sp² (aromatic) and sp³ (benzylic) carbons provide a complete carbon skeleton map, confirming the connectivity of the newly formed molecule.

The diagram below illustrates the logical relationship in this self-validating system.

G A FTIR Data D Confirmed Product Structure A->D Confirms Functional Group Transformation (Acid Chloride → Amide) B MS Data B->D Confirms Correct Molecular Formula & Halogen Presence C NMR Data (¹H & ¹³C) C->D Confirms Precise Atomic Connectivity & Fine Structure

Sources

A Comparative Guide to the Structural Elucidation of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl Chloride Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of X-ray crystallography for the structural determination of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride derivatives. Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The precise three-dimensional arrangement of atoms within these molecules, which can be unambiguously determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.

This compound, in particular, serves as a versatile synthon for creating a library of derivative compounds. Its reactive carbonyl chloride group allows for facile introduction of various functionalities, while the bromo- and methyl- substitutions on the pyrazole ring influence the molecule's steric and electronic properties. This guide will walk through the synthesis, crystallization, and crystallographic analysis of a representative derivative, comparing the definitive structural insights gained with alternative analytical techniques.

The Decisive Power of X-ray Crystallography

While techniques like NMR and mass spectrometry are indispensable for confirming the synthesis and connectivity of a new chemical entity, they provide indirect structural information.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, reveals the chemical environment of atoms in solution, allowing for the deduction of the molecular skeleton.[2] Mass Spectrometry (MS) provides a highly accurate molecular weight. However, only X-ray crystallography can provide a direct, high-resolution, three-dimensional map of atomic positions within a crystal lattice.[3][4] This technique is unparalleled in its ability to accurately measure bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and predicting biological activity.[3]

Experimental Workflow: From Synthesis to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision at each stage. The causality behind each step is crucial for obtaining high-quality single crystals, which are the prerequisite for a successful diffraction experiment.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xrd X-ray Diffraction & Analysis A Starting Material (4-Bromo-1H-pyrazole-3-carboxylic acid) B Esterification (Methanol, H₂SO₄) A->B C N-Methylation (Methyl iodide, Base) B->C D Saponification (NaOH) C->D E Chlorination (SOCl₂) D->E F Target Molecule (this compound derivative) E->F G Purification (Column Chromatography) F->G H Solvent Screening G->H I Slow Evaporation Setup H->I J Crystal Growth I->J K Crystal Mounting J->K L Data Collection (Diffractometer) K->L M Structure Solution (Direct Methods) L->M N Structure Refinement M->N O Final Structure & Validation N->O

Part 1: Synthesis and Purification

The synthesis of a this compound derivative, for subsequent reaction to form a stable, crystallizable amide or ester, follows a logical pathway designed to build complexity step-by-step.

Experimental Protocol: Synthesis of a Representative Amide Derivative

  • Esterification of 4-Bromo-1H-pyrazole-3-carboxylic acid: To a solution of 4-Bromo-1H-pyrazole-3-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed overnight.[5] The rationale here is to protect the carboxylic acid as a methyl ester, which is less reactive than the final acid chloride and facilitates the subsequent N-methylation step.

  • N-Methylation: The resulting methyl 4-bromo-1H-pyrazole-3-carboxylate is treated with a suitable base (e.g., potassium carbonate) and methyl iodide in a polar aprotic solvent like acetone. The reaction is heated to ensure complete methylation at the N1 position of the pyrazole ring.

  • Saponification: The methyl ester is hydrolyzed back to the carboxylic acid using an aqueous solution of sodium hydroxide, followed by acidification. This step is necessary to unmask the carboxylic acid for conversion to the highly reactive carbonyl chloride.

  • Formation of Carbonyl Chloride and Amidation: The dried 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the reactive this compound in situ. This intermediate is not typically isolated due to its instability. A desired amine (e.g., aniline) is then added to the reaction mixture to form the stable amide derivative.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure, solid amide derivative, ready for crystallization trials.

Part 2: Crystallization

The goal of crystallization is to encourage molecules to self-assemble from a solution into a highly ordered, three-dimensional lattice.[6] This is often the most challenging and empirical step in the process.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: The purified compound is tested for solubility in a range of solvents (e.g., acetone, ethanol, toluene, ethyl acetate). The ideal solvent is one in which the compound is moderately soluble; too high a solubility will prevent precipitation, while too low will result in amorphous powder.

  • Preparation of a Saturated Solution: A nearly saturated solution of the compound is prepared in a chosen solvent or solvent mixture (e.g., ethanol/water) at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: The solution is filtered into a clean vial, which is then loosely covered (e.g., with perforated parafilm). This allows the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, and crystals begin to nucleate and grow.[7] The slow rate is critical to allow molecules sufficient time to arrange themselves into a well-ordered crystal lattice rather than crashing out as a powder.

Part 3: X-ray Data Collection and Structure Refinement

Once a single crystal of suitable size and quality is obtained, it is subjected to X-ray diffraction analysis.[8]

Experimental Protocol: Data Collection and Analysis

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. Data collection is often performed at low temperatures (e.g., 100-170 K) to minimize thermal motion of the atoms and protect the crystal from potential radiation damage.[9]

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays produce a pattern of spots that are recorded by a detector.[10]

  • Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The primary challenge, known as the "phase problem," is solved using computational methods like "direct methods" for small molecules.[11] This provides an initial electron density map of the unit cell.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

The true power of X-ray crystallography lies in the definitive and detailed structural information it provides, which is often complementary to data from other methods.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Sample State Solid (single crystal)SolutionGas phase (ions)
Primary Information 3D atomic coordinates, bond lengths/angles, intermolecular interactions[3]Chemical environment, connectivity, solution conformation[12]Molecular weight, elemental composition
Strengths Unambiguous determination of absolute and relative stereochemistry; detailed packing analysis.[3][4]Provides data on molecular dynamics and structure in a biologically relevant (solution) state.[13]High sensitivity; requires very small sample amounts.
Limitations Requires high-quality single crystals, which can be difficult to grow; structure is static in a solid state.Structure is an average of solution conformations; cannot determine precise bond lengths.Provides no direct 3D structural information.

Structural Insights: A Representative Derivative

The crystal structure of a hypothetical amide derivative, N-phenyl-4-bromo-1-methyl-1H-pyrazole-3-carboxamide, would reveal key structural features. The pyrazole ring is expected to be planar, a characteristic of aromatic heterocyclic systems.[14] The analysis would provide precise measurements of the C-Br, C-N, and C=O bond lengths.

Furthermore, the crystal packing would be dictated by intermolecular interactions. In the solid state, pyrazoles are known to form hydrogen-bonded aggregates.[9] For an amide derivative, strong N-H···O=C hydrogen bonds would likely be a dominant feature, linking molecules into chains or sheets. Weaker interactions, such as C-H···π or halogen bonds involving the bromine atom, could also play a significant role in stabilizing the crystal lattice.[15]

Table 1: Representative Crystallographic Data

ParameterValue
Chemical FormulaC₁₁H₁₀BrN₃O
Formula Weight280.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.18
b (Å)11.01
c (Å)10.42
β (°)100.15
Volume (ų)810.5
Z4
R-factor (R1)0.038
wR2 (all data)0.072

Note: Data are hypothetical, based on published structures of similar pyrazole derivatives for illustrative purposes.[15][16]

Conclusion

For the definitive structural characterization of novel this compound derivatives, single-crystal X-ray crystallography is the gold standard. It provides an unambiguous, high-resolution three-dimensional structure that is unattainable by other common analytical methods. This detailed structural knowledge, encompassing precise bond lengths, angles, and crucially, the landscape of intermolecular interactions, is indispensable for the fields of drug discovery and materials science. It validates synthetic products and provides the essential foundation for computational studies, enabling a deeper understanding of structure-activity relationships and facilitating the rational design of next-generation molecules.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives. Benchchem.
  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. PMC - NIH.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics - ACS Publications.
  • Method for purifying pyrazoles. Google Patents.
  • Small molecule crystallography. Excillum.
  • XRD Basics. Penn Physics.
  • Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. ResearchGate.
  • Process for the preparation of pyrazolone derivatives. Google Patents.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
  • 1H-Pyrazole-3-carboxylic acid, 4-bromo-, methyl ester synthesis. ChemicalBook.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
  • X-Ray Diffraction Basics. Chemical Instrumentation Facility - Iowa State University.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. ResearchGate.
  • Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. ResearchGate.
  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. PMC - NIH.

Sources

A Comparative Guide to the Reactivity of Brominated vs. Non-Brominated Pyrazole Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: January 18, 2026

Abstract

In the landscape of heterocyclic chemistry, pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science. The functionalization of the pyrazole ring system, particularly with acylating agents such as pyrazole carbonyl chlorides, is a critical step in the synthesis of a vast array of bioactive compounds. This guide provides an in-depth comparative analysis of the reactivity of 4-bromopyrazole-3-carbonyl chloride and its non-brominated analog, pyrazole-3-carbonyl chloride, in nucleophilic acyl substitution reactions. By integrating fundamental principles of physical organic chemistry with practical experimental protocols, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies. This guide will demonstrate, through theoretical rationale and analogous experimental data, that the presence of a bromine atom at the 4-position of the pyrazole ring significantly enhances the reactivity of the carbonyl chloride moiety.

Introduction: The Significance of Pyrazole Scaffolds and Their Acylating Derivatives

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a multitude of therapeutic agents. The ability to readily introduce diverse substituents onto the pyrazole ring is paramount for modulating the pharmacological profile of these molecules. Pyrazole carbonyl chlorides serve as highly versatile intermediates, enabling the formation of amides, esters, and other carbonyl derivatives through nucleophilic acyl substitution.

A key consideration in synthetic design is the inherent reactivity of the acylating agent. This guide focuses on a direct comparison between two such agents: pyrazole-3-carbonyl chloride and 4-bromopyrazole-3-carbonyl chloride. Understanding the electronic influence of the bromine substituent is crucial for predicting reaction kinetics, optimizing reaction conditions, and, in some cases, achieving selective acylation in the presence of multiple nucleophiles.

Theoretical Underpinnings: The Electronic Influence of Bromine on Pyrazole Reactivity

The difference in reactivity between brominated and non-brominated pyrazole carbonyl chlorides is rooted in the electronic effects exerted by the bromine atom on the pyrazole ring. Bromine, like other halogens, exhibits a dual electronic nature:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the pyrazole ring through the sigma bond network. This electron-withdrawing inductive effect is the dominant factor influencing the electrophilicity of the carbonyl carbon.

  • Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the pyrazole ring's pi-system. This electron-donating resonance effect is generally weaker than the inductive effect for halogens.

In the context of 4-bromopyrazole-3-carbonyl chloride, the strong electron-withdrawing inductive effect of the bromine atom at the 4-position significantly reduces the electron density across the entire pyrazole ring. This, in turn, increases the partial positive charge on the carbonyl carbon of the attached carbonyl chloride group, making it a more potent electrophile. Consequently, 4-bromopyrazole-3-carbonyl chloride is anticipated to be more reactive towards nucleophiles compared to its non-brominated counterpart.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption="Figure 1: Influence of Bromine on Carbonyl Electrophilicity"

Experimental Validation: A Comparative Study

Analogous Experimental Data: Reactivity of Substituted Benzoyl Chlorides

Kinetic studies on the reaction of various para-substituted benzoyl chlorides with nucleophiles consistently demonstrate that electron-withdrawing groups accelerate the rate of reaction, while electron-donating groups decelerate it. The data presented in Table 1 for the reaction with methanol provides a quantitative illustration of this principle.

Substituent (para)Relative Rate Constant (k_rel)Electronic Effect of Substituent
-OCH₃0.2Electron-Donating (slower)
-CH₃0.6Electron-Donating (slower)
-H (Benzoyl chloride)1.0Reference
-Cl3.4Electron-Withdrawing (faster)
-NO₂36.0Strongly Electron-Withdrawing (much faster)
Table 1: Relative pseudo-first-order rate constants for the methanolysis of para-substituted benzoyl chlorides at 25°C. This data illustrates the significant increase in reactivity with electron-withdrawing substituents.

The chloro and nitro groups, both being electron-withdrawing, significantly increase the reactivity of the benzoyl chloride. The bromine atom on the pyrazole ring is expected to have a similar, albeit less pronounced, effect as the chloro substituent in this analogous system.

Proposed Experimental Workflow for Direct Comparison

To directly compare the reactivity of brominated and non-brominated pyrazole carbonyl chlorides, a competitive experiment or parallel kinetic studies can be performed. Below is a detailed protocol for a comparative aminolysis reaction.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption="Figure 2: Experimental Workflow for Reactivity Comparison"

Experimental Protocols:

Protocol 1: Synthesis of Pyrazole-3-carboxylic acid and 4-Bromopyrazole-3-carboxylic acid

  • Pyrazole-3-carboxylic acid: Can be synthesized via the reaction of diethyloxalacetate with hydrazine, followed by hydrolysis.

  • 4-Bromopyrazole-3-carboxylic acid: Can be prepared by the bromination of pyrazole-3-carboxylic acid using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile.[1]

Protocol 2: Conversion to Pyrazole Carbonyl Chlorides

  • To a solution of the respective pyrazole carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 10 minutes.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The crude pyrazole carbonyl chloride is typically used immediately in the next step without further purification.

Protocol 3: Comparative Amide Formation with Benzylamine

Two parallel reactions should be set up under identical conditions:

  • Dissolve the crude pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol).

  • Add the benzylamine solution dropwise to the stirred pyrazole carbonyl chloride solution at 0 °C.

  • Repeat steps 1-3 using 4-bromopyrazole-3-carbonyl chloride.

  • Monitor both reactions simultaneously by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., every 15 minutes).

  • Upon completion (disappearance of the starting carbonyl chloride), quench both reactions by adding water.

  • Separate the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amides by column chromatography on silica gel.

Expected Outcome:

The reaction involving 4-bromopyrazole-3-carbonyl chloride is expected to proceed at a significantly faster rate than the reaction with pyrazole-3-carbonyl chloride. This will be observable by the faster consumption of the brominated starting material and the more rapid formation of the corresponding amide product in the TLC or LC-MS analysis. The isolated yield of the amide from the brominated pyrazole carbonyl chloride is also likely to be higher for a given reaction time, assuming side reactions are minimal.

Conclusion and Practical Implications

The presence of a bromine atom at the 4-position of the pyrazole ring unequivocally enhances the reactivity of a 3-carbonyl chloride group towards nucleophilic acyl substitution. This is primarily due to the potent electron-withdrawing inductive effect of the bromine, which increases the electrophilicity of the carbonyl carbon.

For the practicing chemist, this has several important implications:

  • Reaction Conditions: When working with brominated pyrazole carbonyl chlorides, milder reaction conditions (e.g., lower temperatures, shorter reaction times) may be sufficient to achieve high yields, potentially minimizing the formation of byproducts.

  • Substrate Scope: The enhanced reactivity of the brominated species may allow for the acylation of less nucleophilic amines or alcohols that react sluggishly with the non-brominated counterpart.

  • Chemoselectivity: In molecules containing multiple nucleophilic sites, the more reactive brominated pyrazole carbonyl chloride may offer a greater degree of selectivity for the more reactive nucleophile.

By understanding these fundamental principles of reactivity, researchers can better design and control their synthetic routes, leading to more efficient and robust syntheses of novel pyrazole-based compounds for a wide range of applications.

References

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Clark, J. (2023). The Preparation of Amides. Chemguide. [Link]

  • Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. [Link]

  • LibreTexts Chemistry. (2023). Making Amides from Acyl Chlorides. [Link]

  • Ilhan, I. O., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Ilhan, I. O., et al. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • Hein, J., et al. (2014). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. [Link]

  • Pettiford, L. R. (1972). Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Ilhan, I. O., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • SIOC-Journal. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • LibreTexts Chemistry. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]

  • Khan Academy. (n.d.). Nucleophilic acyl substitution. [Link]

  • LibreTexts Chemistry. (2023). 17.1: Nucleophilic Acyl Substitution. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]

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The Efficacy of Pyrazole-4-Carboxylic Acid Fungicides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of agricultural science and crop protection, the emergence of pyrazole-4-carboxylic acid derivatives, predominantly known as Succinate Dehydrogenase Inhibitors (SDHIs), has marked a significant advancement in the management of fungal pathogens. This guide offers a comprehensive technical comparison of these fungicides, providing researchers, scientists, and drug development professionals with an in-depth analysis of their efficacy, mechanism of action, and performance relative to other established fungicide classes. Our objective is to furnish a robust resource grounded in experimental data to inform research and development efforts in the pursuit of sustainable and effective disease control strategies.

Introduction: The Rise of Pyrazole-4-Carboxamide Fungicides

Pyrazole carboxamide derivatives have become a cornerstone of modern fungicide programs, demonstrating broad-spectrum activity against a multitude of plant pathogenic fungi.[1] Their development has been pivotal in addressing the persistent challenge of fungicide resistance and bolstering global food security.[1] These compounds are distinguished by their high intrinsic efficacy and a specific, targeted mode of action that sets them apart from other fungicide classes.[1]

Mechanism of Action: Targeting the Fungal Powerhouse

The primary mode of action for pyrazole-4-carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial electron transport chain.[1][2] The SDH enzyme plays a dual role in fungal metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an exceptionally effective target for fungicidal intervention.[1]

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides obstruct the transfer of electrons from succinate to ubiquinone.[1] This disruption of the respiratory chain precipitates a cascade of deleterious effects within the fungal cell, including:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.[1]

  • Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of damaging ROS, inducing oxidative stress and causing harm to vital cellular components.[1]

  • Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[1]

This targeted assault on a fundamental metabolic process results in the cessation of fungal growth and, ultimately, cell death.

SDHI_Mechanism_of_Action cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP SDHI Pyrazole-4-Carboxamide (SDHI Fungicide) SDHI->Complex_II Inhibition Succinate Succinate Succinate->Complex_II TCA_Cycle TCA Cycle TCA_Cycle->Succinate

Mechanism of action of SDHI fungicides.

Performance Comparison with Alternative Fungicides

The efficacy of pyrazole-4-carboxamide fungicides is best understood in the context of their performance relative to other major fungicide classes, namely strobilurins (QoIs) and triazoles (DMIs). The following tables summarize comparative efficacy data from various studies. It is important to note that EC50 values can vary based on the specific fungal isolates and experimental conditions.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides Against Key Fungal Pathogens
FungicideChemical ClassBotrytis cinereaSclerotinia sclerotiorumRhizoctonia solaniReference(s)
Boscalid Pyrazole-Carboxamide (SDHI)0.097 - 54.1620.112.2[2][3][4]
Fluxapyroxad Pyrazole-Carboxamide (SDHI)<0.01 - 51.30.120.131[3][4][5]
Fluopyram Pyridinyl-ethyl-benzamide (SDHI)0.01 - >100--[3]
Penthiopyrad Pyrazole-Carboxamide (SDHI)<0.01 - 59.65--[6]
Bixafen Pyrazole-Carboxamide (SDHI)-6.70-[7]
Pydiflumetofen Pyrazole-Carboxamide (SDHI)-0.06-[7]
Table 2: Comparative Efficacy of a Novel Pyrazole-Carboxamide (5IIc) with Commercial Fungicides
FungicideChemical ClassSclerotinia sclerotiorum (EC50 in mg/L)Valsa mali (EC50 in mg/L)Reference
Compound 5IIc Pyrazol-5-yl-benzamide0.203.68[4]
Fluxapyroxad Pyrazole-Carboxamide (SDHI)0.1212.67[4]
Boscalid Pyrazole-Carboxamide (SDHI)0.1114.83[4]
Table 3: Comparison of a Novel Pyrazole-Thiazole Carboxamide (6d & 6j) with Commercial Fungicides
FungicideChemical ClassRhizoctonia cerealis (EC50 in µg/mL)Reference
Compound 6d Pyrazole-Thiazole Carboxamide5.11[8]
Compound 6j Pyrazole-Thiazole Carboxamide8.14[8]
Fluxapyroxad Pyrazole-Carboxamide (SDHI)11.93[8]
Thifluzamide Thiazole Carboxamide22.12[8]

Experimental Protocols for Efficacy Evaluation

The robust evaluation of fungicide efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol determines the direct inhibitory effect of a fungicide on the mycelial growth of a fungal pathogen.[6]

Materials:

  • Fungicide stock solution (e.g., 10 mg/mL in acetone or DMSO)

  • Sterile Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Actively growing fungal cultures

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a series of fungicide dilutions from the stock solution.

    • Add the appropriate volume of each fungicide dilution to molten PDA (cooled to ~45-50°C) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Prepare control plates containing PDA amended with the same concentration of the solvent used for the fungicide stock solution.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take 5 mm mycelial plugs from the actively growing edge of a fungal culture.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection:

    • When the fungal colony in the control plates has reached a significant diameter (e.g., near the edge of the plate), measure two perpendicular diameters of the colony on all plates.

  • Calculation of Inhibition:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

  • EC50 Determination:

    • Use statistical software to perform a non-linear regression analysis of the percent inhibition data against the logarithm of the fungicide concentration to determine the EC50 value (the concentration that inhibits 50% of mycelial growth).[9]

Mycelial_Growth_Inhibition_Workflow Start Start Prepare_Media Prepare Fungicide-Amended and Control PDA Plates Start->Prepare_Media Inoculate Inoculate Plates with Fungal Mycelial Plugs Prepare_Media->Inoculate Incubate Incubate Plates at Optimal Temperature Inoculate->Incubate Measure_Colonies Measure Colony Diameters Incubate->Measure_Colonies Calculate_Inhibition Calculate Percent Inhibition Measure_Colonies->Calculate_Inhibition Determine_EC50 Determine EC50 Value via Non-Linear Regression Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

Workflow for mycelial growth inhibition assay.
Protocol 2: Spore Germination Assay

This assay assesses the effect of a fungicide on the germination of fungal spores.[10]

Materials:

  • Fungicide stock solution

  • Spore suspension of the target fungus in a suitable germination buffer

  • Microtiter plates (96-well) or glass slides

  • Microscope

  • Incubator

Procedure:

  • Preparation of Treatments:

    • Prepare serial dilutions of the fungicide in the germination buffer.

    • Add the fungicide dilutions to the wells of a microtiter plate or to depressions on a glass slide.

    • Include a control with only the germination buffer and solvent.

  • Inoculation:

    • Add a standardized concentration of the spore suspension to each well or depression.

  • Incubation:

    • Incubate the plates or slides at the optimal temperature and humidity for spore germination for a predetermined time (e.g., 4-24 hours).

  • Assessment of Germination:

    • Using a microscope, observe a predetermined number of spores (e.g., 100) per replicate.

    • A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation of Inhibition:

    • Calculate the percentage of spore germination for each treatment.

    • Calculate the percentage of inhibition of spore germination relative to the control.

  • EC50 Determination:

    • Determine the EC50 value for spore germination inhibition as described in Protocol 1.

Fungicide Resistance: A Persistent Challenge

The intensive use of site-specific fungicides like SDHIs inevitably selects for resistant individuals within fungal populations.[11] Understanding the molecular basis of resistance is crucial for developing effective resistance management strategies.

Molecular Mechanisms of SDHI Resistance

The primary mechanism of resistance to SDHI fungicides involves target-site mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD.[3] These mutations lead to amino acid substitutions in the protein, reducing the binding affinity of the fungicide to the Qp site.[3]

Interestingly, there is not always complete cross-resistance among all SDHI fungicides.[11] A mutation that confers resistance to one SDHI may not necessarily confer the same level of resistance to another, a phenomenon attributed to the different chemical structures of the various SDHI fungicides and their specific interactions with the SDH enzyme.[11] For example, some boscalid-resistant isolates of certain fungi have remained sensitive to fluopyram.[9]

SDHI_Resistance_Mechanism Fungicide_Application Intensive Application of SDHI Fungicides Selection_Pressure High Selection Pressure on Fungal Population Fungicide_Application->Selection_Pressure Spontaneous_Mutation Spontaneous Mutations in SdhB, SdhC, SdhD genes Selection_Pressure->Spontaneous_Mutation Altered_SDH Altered SDH Enzyme (Reduced Fungicide Binding) Spontaneous_Mutation->Altered_SDH Resistant_Phenotype Resistant Fungal Phenotype Altered_SDH->Resistant_Phenotype Proliferation Proliferation of Resistant Strains Resistant_Phenotype->Proliferation Control_Failure Fungicide Control Failure Proliferation->Control_Failure

Development of resistance to SDHI fungicides.
Resistance Management Strategies

To preserve the efficacy of pyrazole-4-carboxamide fungicides, a multi-pronged approach to resistance management is essential. The Fungicide Resistance Action Committee (FRAC) provides the following key recommendations:

  • Limit the number of applications: The total number of SDHI fungicide applications per season should be limited.[3]

  • Use mixtures: Apply SDHIs in mixtures with fungicides that have a different mode of action.[3] The mixture partner should provide effective disease control when used alone.[3]

  • Alternate modes of action: If used alone, SDHIs should be applied in strict alternation with fungicides from a different cross-resistance group.[3]

  • Preventative applications: Apply SDHI fungicides preventively or as early as possible in the disease cycle.[3]

  • Use recommended rates: Always use the manufacturer's recommended application rates.[3]

Conclusion

Fungicides derived from pyrazole-4-carboxylic acids represent a powerful and indispensable tool in modern agriculture. Their high efficacy and specific mode of action make them highly valuable for the control of a broad spectrum of fungal diseases. However, their site-specific nature also makes them prone to the development of resistance. A thorough understanding of their mechanism of action, comparative performance, and the molecular basis of resistance is paramount for their judicious and sustainable use. By adhering to sound resistance management strategies and continuing to innovate through the development of new derivatives, the scientific community can ensure the longevity and effectiveness of this critical class of fungicides.

References

  • A Comparative Analysis of Y12196 and Other Succinate Dehydrogenase Inhibitor (SDHI) Fungicides - Benchchem. (n.d.).
  • The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides - Benchchem. (n.d.).
  • SDHI Fungicides - FRAC.info. (n.d.). Retrieved from [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2022). Molecular Diversity, 26(1), 205–214.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. (2019). Pest Management Science, 75(11), 3073–3082.
  • Understanding the SDHI (FRAC group 7) Fungicides - Rutgers Plant and Pest Advisory. (2020, April 22). Retrieved from [Link]

  • A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. (2013). Plant Disease, 97(7), 852–861.
  • TRIAZOLE (DMI) and SDHI FUNGICIDES (FRAC 3, 7). (n.d.). Retrieved from [Link]

  • Resistance to Boscalid, Fluopyram and Fluxapyroxad in Blumeriella jaapii from Michigan (U.S.A.): Molecular Characterization and Assessment of Practical Resistance in Commercial Cherry Orchards. (2020).
  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry, 69(21), 5859–5869.
  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). Molecular Diversity, 26(1), 205-214.
  • In vitro efficacy of boscalid and fluopyram on cucumber leaves of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. (2000). Applied and Environmental Microbiology, 66(11), 4929–4934.
  • Making the Fungicide Decision | Agronomy News - Tennessee Farmers Cooperative. (2019, July 1). Retrieved from [Link]

  • Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. (2017). Plant Disease, 101(10), 1775–1783.
  • Dual-active antifungal agents containing strobilurin and SDHI-based pharmacophores. (2019). Scientific Reports, 9(1), 11394.
  • Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. (2017). FAO AGRIS.
  • Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. (2024). Journal of Agricultural and Food Chemistry, 72(20), 8645–8656.
  • Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. (2023).
  • 7 New Fungicides and New Modes of Action. (2011). CABI Digital Library.
  • A Multi-Aspect Comparative Investigation on the Use of Strobilurin and Triazole-based Fungicides for Winter Wheat Disease Control. (2012).
  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. (2024). Molecules, 29(1), 103.
  • Cherry leaf spot - Wikipedia. (n.d.). Retrieved from [Link]

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride. As a reactive acyl halide, this compound demands rigorous adherence to established safety procedures to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle such reagents. The procedures outlined herein are designed to be self-validating, ensuring a complete and safe neutralization process before final waste consolidation.

Core Hazard Assessment & Chemical Profile

This compound is a heterocyclic acyl chloride. Its primary hazard profile is dictated by the highly reactive acyl chloride functional group. This group is extremely susceptible to nucleophilic attack, particularly by water, leading to a violent reaction.[1][2] Understanding this reactivity is fundamental to its safe handling and disposal.

The primary hazards are summarized below:

Hazard CategoryDescriptionRationale & Primary Risk
Corrosivity Causes severe skin burns and serious eye damage.[3]The compound reacts with moisture on the skin or in the eyes to form hydrochloric acid (HCl) and the corresponding carboxylic acid, causing immediate and severe chemical burns.[4]
Reactivity Reacts violently with water and other nucleophiles (e.g., alcohols, amines).[5]This exothermic reaction can cause splashing and rapid evolution of corrosive HCl gas.[6][7] Contact with incompatible materials must be strictly avoided.
Inhalation Toxicity Vapors and the resulting HCl gas are highly irritating to the respiratory tract.Inhalation can cause coughing, shortness of breath, and in severe cases, a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[8][9]
Environmental Hazard As a halogenated organic compound, it and its byproducts are considered hazardous waste.Improper disposal can lead to environmental contamination. Disposal must comply with local, regional, and national regulations, such as those set by the EPA.[10][11]

Pre-Disposal Safety Protocols: PPE & Engineering Controls

All handling and disposal operations must be conducted within a certified chemical fume hood to contain corrosive vapors.[5][12] An emergency eyewash station and safety shower must be immediately accessible.[5][13]

The following Personal Protective Equipment (PPE) is mandatory:

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and a full-face shield.[5][14]Provides maximum protection against splashes of the corrosive liquid and protects the face from irritating vapors.[15]
Skin & Body Protection A flame-retardant lab coat worn over full-length clothing and closed-toe shoes. A chemical-resistant apron is also recommended.[5]Prevents skin contact with the corrosive liquid.[14]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).[8][15]Provides a robust barrier against the chemical. Glove integrity must be checked before each use.
Respiratory Protection Not typically required if all work is performed in a certified fume hood. For emergencies or spill cleanup outside a hood, an air-purifying respirator with acid gas cartridges is necessary.[15][16]Protects against the inhalation of corrosive and irritating vapors.[14]

Emergency Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent injury and escalation. DO NOT use water on an uncontained spill of an acyl chloride. [17][18]

Step-by-Step Spill Response:

  • Alert & Evacuate: Alert all personnel in the immediate area. Evacuate non-essential personnel.

  • Ventilate: Ensure the fume hood is operating at maximum capacity to contain vapors.[19]

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain: Create a dike around the spill using an inert, dry absorbent material such as sand, Oil-Dri, or vermiculite.[17][20]

  • Absorb: Working from the outside in, cover the spill with the absorbent material.[19][20]

  • Neutralize (Optional but Recommended): Cautiously sprinkle sodium bicarbonate over the absorbent mixture to neutralize the material. Be aware that this may cause some effervescence.[18]

  • Collect: Carefully sweep the absorbed, neutralized material into a heavy-duty plastic bag or a designated, labeled container for hazardous waste.[17][19]

  • Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution, followed by a clean water wipe. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal and label the waste container clearly as "Hazardous Waste: this compound Spill Debris" and arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

Spill_Response_Workflow spill Spill Identified alert Alert Personnel & Evacuate Area spill->alert ppe Don Full PPE alert->ppe contain Contain Spill with Dry Absorbent (Sand, Oil-Dri) ppe->contain absorb Cover and Absorb Spill contain->absorb collect Sweep into Labeled Hazardous Waste Container absorb->collect decon Decontaminate Area (Soap & Water) collect->decon dispose Package & Label for EHS Disposal decon->dispose

Spill Response Workflow Diagram.

Step-by-Step Disposal & Neutralization Procedures

This section details two effective methods for neutralizing waste this compound. The key is the slow, controlled addition of the acyl chloride to a large excess of a quenching agent to manage the exothermic reaction.[21][22]

Method A: Controlled Hydrolysis

This method converts the acyl chloride to its corresponding carboxylic acid and HCl, which are then neutralized.[6][23]

Protocol:

  • Preparation: In a large beaker (at least 10x the volume of the acyl chloride waste), prepare an ice/water bath. Place a magnetic stir bar in the beaker.

  • Setup: Place the beaker in the chemical fume hood on a magnetic stir plate and begin moderate stirring.

  • Quenching: Using a dropping funnel or pipette, add the this compound dropwise to the stirring ice/water. The rate of addition should be slow enough to prevent excessive fuming or boiling.[24] This reaction produces 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid and hydrochloric acid.[7]

  • Reaction Completion: After the addition is complete, allow the mixture to stir for at least 1 hour to ensure all the acyl chloride has been hydrolyzed.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or a 10% sodium hydroxide solution to the acidic mixture. Monitor the pH using litmus paper or a pH meter. Continue adding base until the pH is between 6 and 8. Be prepared for vigorous gas evolution (CO2) if using bicarbonate.

  • Final Disposal: Transfer the neutralized aqueous solution to a clearly labeled hazardous waste container.

Method B: Alcoholysis Quench

This method uses an alcohol, such as methanol or isopropanol, to convert the acyl chloride into a more stable ester.[21] This reaction is often less vigorous than hydrolysis.

Protocol:

  • Preparation: In a flask equipped with a stir bar, place a volume of isopropanol or methanol that is at least 10 times the volume of the acyl chloride waste. Cool the flask in an ice bath.

  • Setup: Place the flask in the chemical fume hood on a magnetic stir plate and begin stirring.

  • Quenching: Slowly, add the this compound dropwise to the cold, stirring alcohol. This reaction will form the corresponding ester and HCl.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 1 hour.

  • Neutralization: Cautiously add a base, such as sodium bicarbonate or sodium hydroxide solution, to the mixture until the pH is neutral (6-8).

  • Final Disposal: Transfer the neutralized solution to a labeled hazardous waste container designated for halogenated organic waste.

Disposal_Workflow cluster_A Method A: Controlled Hydrolysis cluster_B Method B: Alcoholysis Quench A1 Prepare Ice/Water Bath A2 Slowly Add Acyl Chloride to Ice/Water A1->A2 A3 Stir for 1 Hour A2->A3 acid_waste Acidic Waste Solution (Corrosive & Halogenated) A3->acid_waste B1 Prepare Cold Alcohol (Methanol or Isopropanol) B2 Slowly Add Acyl Chloride to Alcohol B1->B2 B3 Stir for 1 Hour B2->B3 B3->acid_waste start Waste Acyl Chloride start->A1 start->B1 neutralize Neutralize with Base (e.g., NaHCO₃) to pH 6-8 acid_waste->neutralize check_ph Verify pH with Test Strips neutralize->check_ph package Transfer to Labeled Hazardous Waste Container check_ph->package dispose Dispose via Institutional EHS package->dispose

Sources

Personal protective equipment for handling 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Bromo-1-methyl-1H-pyrazole-3-carbonyl chloride

This guide provides essential, field-proven safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Our focus is to move beyond mere procedural lists, offering a deep, causal understanding of the "why" behind each safety measure. By grounding our recommendations in the fundamental reactivity of this compound, we aim to build a self-validating system of safety that empowers you to handle this valuable synthetic intermediate with confidence and precision.

Understanding the Inherent Risks: A Tale of Two Moieties

This compound is a bifunctional molecule, and its hazards stem from both its pyrazole core and, more acutely, its acyl chloride group. While the substituted pyrazole structure is a common motif in pharmacologically active compounds, the acyl chloride is a highly reactive functional group that demands rigorous handling protocols.[1][2][3]

The primary and most immediate danger is the violent reactivity of the acyl chloride with any protic source, most notably water.[4][5] Atmospheric moisture is sufficient to initiate a rapid, exothermic hydrolysis reaction, liberating highly corrosive and toxic hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[6] This reactivity is the central principle dictating all handling, storage, and disposal procedures.

Key Chemical Hazards Summary

Hazard ClassDescriptionPrimary Consequence
Water Reactivity Reacts violently with water, alcohols, and other protic nucleophiles.Release of corrosive and toxic Hydrogen Chloride (HCl) gas.[5][6]
Corrosivity Causes severe chemical burns to skin, eyes, and respiratory tract.[5]Tissue damage upon contact. Inhalation can lead to pulmonary edema.[6]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[7][8]Systemic effects following exposure.
Irritation Causes serious skin and eye irritation. May cause respiratory irritation.[7][8]Inflammation and discomfort at the point of contact.

The Core of Safety: Personal Protective Equipment (PPE)

Given the severe corrosive nature of this compound and its reaction byproducts, a multi-layered PPE strategy is mandatory. Engineering controls, specifically a certified chemical fume hood, are the first and most critical line of defense.[9] All manipulations must occur within a fume hood to contain vapors and provide a controlled environment.

Mandatory PPE Ensemble

PPE CategorySpecificationRationale and Expert Insight
Hand Protection Double Gloving: Inner nitrile glove, outer butyl or neoprene glove.Nitrile provides dexterity and splash protection. An outer, more robust glove like butyl rubber offers superior resistance to corrosive acyl chlorides and HCl.[10][11] Always dispose of outer gloves immediately after handling and both pairs upon completion of work.
Eye & Face Protection Chemical Splash Goggles (indirectly vented) AND a full Face Shield. This is non-negotiable. Goggles provide a seal against splashes and vapors.[11] The face shield protects the entire face from the corrosive effects of HCl gas that can be generated unexpectedly.[5][10]
Body Protection Flame-resistant (FR) lab coat, fully fastened. Long pants and fully enclosed, chemical-resistant footwear.Protects skin from accidental splashes. The area between the shoe and ankle should never be exposed.[9]
Respiratory Protection A NIOSH-approved respirator with acid gas cartridges must be readily available.While a fume hood is the primary control, a respirator is essential for emergency situations such as a significant spill or fume hood failure.[11][12]

Operational Plan: A Step-by-Step Protocol

A successful and safe experiment begins long before the reagent bottle is opened. Meticulous preparation is the hallmark of a trustworthy and safe scientific practice.

Pre-Operational Safety Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification sticker and that airflow is optimal.

  • Locate Emergency Equipment: Physically locate and confirm the functionality of the nearest safety shower and eyewash station.[13] Ensure the pathway is clear.

  • Assemble All Materials: Have all necessary glassware (oven-dried to remove moisture), reagents, inert gas lines (e.g., Nitrogen or Argon), and quenching solutions prepared and inside the fume hood before retrieving the this compound.

  • Prepare Quench & Waste Containers: Have a designated, labeled container with a suitable quenching agent (e.g., a dilute solution of sodium bicarbonate, used cautiously) and a separate hazardous waste container ready.

Handling Workflow: From Storage to Reaction

The following workflow minimizes exposure and mitigates the risk of accidental moisture contact.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_reaction Reaction & Disposal P1 Verify Fume Hood & Emergency Equipment P2 Don Full PPE Ensemble P1->P2 P3 Prepare Dry Glassware & Quench Solutions P2->P3 H1 Retrieve Reagent (Keep Tightly Sealed) P3->H1 Begin Handling H2 Purge Headspace with Inert Gas H1->H2 H3 Dispense Reagent (Solid or Liquid) H2->H3 H4 Securely Reseal Primary Container H3->H4 R1 Add to Reaction (Under Inert Atmosphere) H4->R1 Proceed to Reaction R2 Quench Residual Reagent & Clean Equipment R1->R2 R3 Segregate & Label Hazardous Waste R2->R3 end Return to Storage & Document R3->end Finalize

Caption: Workflow for handling this compound.

Storage and Transport

Store the container in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[5] It must be kept away from incompatible substances, particularly water, alcohols, amines, and strong bases.[14] The container must be kept tightly closed, and storing under an inert atmosphere like nitrogen is a best practice to ensure longevity and prevent the slow formation of HCl in the headspace.[14][15]

Emergency Response: Immediate and Decisive Action

In the event of an emergency, swift and correct action is critical to mitigating harm.

Emergency Protocol Summary

ScenarioImmediate Action Steps
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an emergency eyewash station, holding the eyelids open.[7][9] Remove contact lenses if possible. Seek immediate medical attention.
Skin Contact Move to the nearest safety shower and remove all contaminated clothing while flushing the affected area with water for at least 15 minutes.[16] Do not hesitate. Seek immediate medical attention.
Inhalation Move the exposed individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[9][12] Seek immediate medical attention. Symptoms like pulmonary edema can be delayed.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[9][12] Seek immediate medical attention.
Minor Spill (in Fume Hood) Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep the material into a designated, labeled hazardous waste container.[8][12] Do not use combustible absorbents. Decontaminate the area.
Major Spill Evacuate the immediate area. Alert colleagues and call your institution's emergency response team. Do not attempt to clean it up yourself.[16]

Disposal and Decontamination Plan

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Excess Reagent: Do not attempt to neutralize the pure reagent in a waste container. It should be disposed of through a licensed professional waste disposal service, typically via incineration in a facility equipped with an afterburner and scrubber to handle the acid gas produced.[7][12]

  • Contaminated Materials: All used gloves, absorbent materials, and empty containers should be collected in a clearly labeled, sealed hazardous waste container.[12]

  • Glassware: Carefully quench any residual reagent in glassware by slowly adding a non-protic solvent (e.g., THF or Dichloromethane) inside the fume hood, followed by the slow, cautious addition of a protic solvent like isopropanol, and finally, water. Only after this multi-stage quenching should standard cleaning procedures be attempted.

By adhering to these principles of proactive preparation, meticulous handling, and decisive emergency action, you can safely harness the synthetic utility of this compound while ensuring the safety of yourself and your colleagues.

References

  • ILHAN, I. Ö., & ÇADIR, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Korean Chemical Society, 52(4), 431-435. Available at: [Link]

  • ILHAN, I. Ö., BAHADIR, Ö., ÖNAL, Z., & SARIPINAR, E. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]

  • Peterson, L. K., Kiehlmann, E., Saager, A. R., & The, K. I. (1974). The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones. Canadian Journal of Chemistry, 52(13), 2367-2374.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Available at: [Link]

  • Ozawa, F. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 25(23), 5585.
  • American Chemistry Council. (n.d.). Protective Equipment. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Available at: [Link]

  • CP Lab Safety. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Available at: [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Available at: [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.